molecular formula C10H14 B7799210 Sec-butylbenzene CAS No. 68411-44-9

Sec-butylbenzene

Cat. No.: B7799210
CAS No.: 68411-44-9
M. Wt: 134.22 g/mol
InChI Key: ZJMWRROPUADPEA-UHFFFAOYSA-N
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Description

Sec-butylbenzene is an alkylbenzene that is benzene substituted by a butan-2-yl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-ylbenzene
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InChI

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
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InChI Key

ZJMWRROPUADPEA-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C1=CC=CC=C1
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID2022333
Record name sec-Butylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name sec-Butylbenzene
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Boiling Point

173.5 °C
Record name Sec-BUTYLBENZENE
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Flash Point

126 °F (52 °C) closed cup
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Solubility

In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene
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Density

0.8580 g/cu cm @ 25 °C
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Vapor Density

4.62 (Air=1)
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Vapor Pressure

1.75 [mmHg], 1.75 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

135-98-8, 68411-44-9
Record name sec-Butylbenzene
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Melting Point

-82.7 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of sec-butylbenzene (B1681704), an important organic intermediate. The document details established synthesis protocols, purification techniques, and includes quantitative data to inform experimental design and optimization. Visual diagrams of the reaction mechanism and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzene (B151609). This electrophilic aromatic substitution reaction can be accomplished using various alkylating agents and catalysts. The most common methods involve the reaction of benzene with sec-butyl alcohol, n-butene, or sec-butyl chloride in the presence of a Lewis acid or solid acid catalyst.

Friedel-Crafts Alkylation with sec-Butyl Alcohol

A prevalent method for this compound synthesis involves the reaction of benzene with sec-butyl alcohol using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), along with a co-catalyst like anhydrous hydrogen chloride.[1]

Friedel-Crafts Alkylation with n-Butene

The alkylation of benzene with n-butene is a widely used industrial method. This process can be catalyzed by homogeneous catalysts like a liquid aluminum chloride complex or heterogeneous solid acid catalysts, such as molecular sieves (zeolites).[2][3] The use of molecular sieves can offer higher selectivity and easier catalyst recovery.[2]

Byproducts of Synthesis

The primary byproducts in the synthesis of this compound are isomers and polyalkylated species. Isobutylbenzene (B155976) and tert-butylbenzene (B1681246) are common isomeric impurities, and their formation is highly dependent on the catalyst and reaction conditions.[3] Di- and tri-sec-butylbenzenes are also formed due to the product, this compound, being more reactive than the starting benzene ring.[4][5] The close boiling points of these byproducts, particularly isobutylbenzene (172.8 °C) and this compound (173.5 °C), present a significant challenge in purification.[3][4]

Quantitative Data on Synthesis Methods

The selection of a synthetic route often depends on factors such as yield, selectivity, and reaction conditions. The following table summarizes quantitative data from various synthesis methods for this compound.

Alkylating AgentCatalyst SystemTemperature (°C)Pressure (MPa)Benzene:Olefin Molar Ration-Butene Conversion (%)This compound Selectivity (%)Purity after Rectification (%)Reference
n-ButeneAluminum Chloride Complex20 - 70---High (isobutylbenzene <1%)-[3]
n-ButeneMolecular Sieve (Aluminum-rich beta-zeolite)100 - 2801.0 - 6.02 - 20HighHigh> 99.5[2]
n-ButeneMolecular Sieve (40% beta-zeolite/26% MCM-22)100 - 2801.0 - 6.02 - 20HighHigh> 99.4[2]
sec-Butyl AlcoholAluminum Chloride / Hydrogen Chloride------[1]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation with n-Butene and a Molecular Sieve Catalyst

This protocol is based on the use of a solid acid catalyst, which is common in industrial applications for its reusability and high selectivity.[2]

Materials:

  • Benzene (anhydrous)

  • n-Butene (or a mixed C4 stream)

  • Molecular sieve catalyst (e.g., aluminum-rich beta-zeolite)

  • Fixed-bed reactor system

  • High-pressure liquid pump

  • Gas-liquid separator

  • Online gas chromatograph (GC) for analysis

Procedure:

  • The molecular sieve catalyst is packed into a fixed-bed reactor.

  • The reactor is heated to the desired reaction temperature, typically between 100-280 °C.[2]

  • The reactor is pressurized to 1.0-6.0 MPa with an inert gas.[2]

  • Anhydrous benzene and n-butene are mixed to the desired molar ratio (typically between 2:1 and 20:1 benzene to olefin).[2]

  • The reactant mixture is fed into the reactor at a controlled weight hourly space velocity (WHSV) of 0.1-20 h⁻¹.[2]

  • The reaction effluent is passed through a gas-liquid separator to remove any unreacted gases.

  • The liquid product stream is analyzed by online GC to determine the conversion of n-butene and the selectivity for this compound.

  • The crude product is collected for subsequent purification.

Purification of this compound by Fractional Distillation

Fractional distillation is the primary method for purifying crude this compound, aimed at removing unreacted benzene, lower-boiling impurities, and higher-boiling polyalkylated byproducts.[6]

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column (e.g., Vigreux), condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Gas chromatograph (GC) for purity analysis

Procedure:

  • The crude this compound is charged into the distillation flask along with boiling chips or a magnetic stir bar.

  • The fractional distillation apparatus is assembled.

  • The distillation flask is gently heated.

  • The first fraction, or forerun, containing low-boiling impurities such as unreacted benzene (boiling point ~80 °C), is collected.

  • The heating is gradually increased, and the fraction distilling at a stable temperature corresponding to the boiling point of this compound (~173 °C) is collected in a separate receiving flask.[6]

  • The distillation is stopped when the temperature begins to rise significantly, indicating the presence of higher-boiling polyalkylated byproducts.

  • The purity of the collected this compound fraction is assessed using GC analysis.

  • For very high purity requirements, a second fractional distillation (rectification) may be necessary.[2]

Visualizations

Reaction Mechanism

The synthesis of this compound via Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism.

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of the sec-butyl carbocation cluster_step2 Step 2: Electrophilic attack cluster_step3 Step 3: Deprotonation and regeneration of catalyst Benzene Benzene AreniumIon Arenium Ion (Sigma Complex) Benzene->AreniumIon Butene n-Butene Carbocation sec-Butyl Carbocation Butene->Carbocation + H+ Catalyst H+ (from solid acid) Carbocation->AreniumIon + Benzene SBB This compound AreniumIon->SBB - H+ RegenCatalyst H+

Caption: Friedel-Crafts alkylation mechanism for this compound synthesis.

Experimental Workflow

The overall process from synthesis to purification follows a logical sequence of steps.

Synthesis_Purification_Workflow Reactants Benzene + n-Butene Synthesis Friedel-Crafts Alkylation (Fixed-Bed Reactor) Reactants->Synthesis Separation Gas-Liquid Separation Synthesis->Separation Analysis1 Online GC Analysis Synthesis->Analysis1 CrudeProduct Crude this compound Separation->CrudeProduct Distillation Fractional Distillation CrudeProduct->Distillation PureProduct Purified this compound Distillation->PureProduct Byproducts Byproducts (Unreacted Benzene, Polyalkylated Benzenes) Distillation->Byproducts Analysis2 GC Purity Analysis PureProduct->Analysis2

Caption: General workflow for this compound synthesis and purification.

References

physical and chemical properties of sec-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of sec-Butylbenzene (B1681704)

Introduction

This compound, an aromatic hydrocarbon with the chemical formula C₁₀H₁₄, is a colorless, flammable liquid characterized by a distinct aromatic odor.[1][2] Structurally, it consists of a benzene (B151609) ring substituted with a sec-butyl group.[2] This compound is of significant interest to researchers and professionals in organic synthesis and drug development due to its role as a versatile chemical intermediate.[3] It is nearly insoluble in water but miscible with many organic solvents such as alcohol, ether, and benzene.[2][4] This guide provides a comprehensive overview of the , detailed experimental protocols, and visual representations of key processes.

Physical Properties

This compound is a colorless liquid at room temperature.[5] The physical characteristics of this compound are well-documented and essential for its handling and application in various chemical processes.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄[2][6]
Molar Mass134.22 g/mol [2][4]
AppearanceColorless liquid[4][5]
OdorAromatic[2]
Density0.863 g/cm³ at 25 °C[4][7]
Melting Point-75.5 °C[4][7]
Boiling Point173-174 °C[2][4][8]
Refractive Index1.489 at 20 °C[6][7]
Vapor Pressure1.75 mmHg at 25 °C[5]
Vapor Density4.62 (Air = 1)[2][5]

Table 2: Thermodynamic and Safety Properties of this compound

PropertyValueReference
Heat of Vaporization47.98 kJ/mol at 25 °C[5]
Flash Point52 °C (126 °F) closed cup[4][5]
Autoignition Temperature418 °C (784 °F)[4]
Explosive Limits0.8 - 6.9% (V)[6][9]
Henry's Law Constant0.018 atm·m³/mol at 25 °C (Estimated)[5]
log Kₒw (Octanol-Water Partition Coefficient)4.57[5]
Solubility

Due to its non-polar nature, this compound is insoluble in water.[1] However, it is soluble in non-polar organic solvents like hexane (B92381) and heptane (B126788) and is miscible with alcohol, ether, and benzene.[1][2] It may exhibit slight solubility in some polar solvents such as acetone (B3395972) and ethanol.[1]

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the presence of the aromatic ring and the alkyl substituent. It participates in typical electrophilic aromatic substitution reactions and oxidation of the alkyl side chain.

Synthesis of this compound

The primary industrial synthesis of this compound is through the Friedel-Crafts alkylation of benzene.[3][10] This can be achieved by reacting benzene with n-butene or sec-butyl alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a molecular sieve.[4][11][12]

G Synthesis of this compound via Friedel-Crafts Alkylation cluster_reactants Reactants cluster_catalyst Catalyst Benzene Benzene Alkylation Alkylation Reaction Benzene->Alkylation Butene n-Butene Butene->Alkylation Catalyst AlCl₃ or Molecular Sieve Catalyst->Alkylation Product This compound Alkylation->Product

Caption: Friedel-Crafts alkylation of benzene with n-butene.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure for the synthesis of this compound via Friedel-Crafts alkylation, as described in the literature.[11]

Materials:

  • Benzene

  • sec-Butyl alcohol

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous hydrogen chloride (HCl) gas

  • Separatory funnel

  • Reaction flask with a stirrer and reflux condenser

  • Ice bath

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: A reaction flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube is charged with benzene and anhydrous aluminum chloride.

  • Initiation: The mixture is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution.

  • Addition of Alcohol: sec-Butyl alcohol is added dropwise to the stirred reaction mixture while maintaining the low temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure the completion of the reaction.

  • Workup: The reaction mixture is cooled and then poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is separated using a separatory funnel.

  • Purification: The organic layer is washed with dilute hydrochloric acid, followed by water, and then a sodium bicarbonate solution to neutralize any remaining acid. The washed organic layer is dried over a suitable drying agent.

  • Isolation: The final product, this compound, is isolated by fractional distillation of the dried organic layer.

G Workflow for Synthesis and Purification start Start setup 1. Set up reaction flask with Benzene and AlCl₃ start->setup cool 2. Cool mixture and bubble HCl gas setup->cool add_alcohol 3. Add sec-Butyl Alcohol dropwise cool->add_alcohol react 4. Reflux the mixture add_alcohol->react workup 5. Decompose complex with ice and separate organic layer react->workup purify 6. Wash and neutralize the organic layer workup->purify dry 7. Dry with anhydrous salt purify->dry distill 8. Isolate by fractional distillation dry->distill end End Product: This compound distill->end

Caption: Experimental workflow for this compound synthesis.

Key Chemical Reactions

The benzene ring in this compound is susceptible to electrophilic aromatic substitution, while the sec-butyl group can undergo oxidation.

G Key Reactions of this compound cluster_reactions Reaction Types cluster_products Products SBB This compound Oxidation Oxidation SBB->Oxidation + O₂ Nitration Nitration SBB->Nitration + HNO₃/H₂SO₄ Halogenation Halogenation SBB->Halogenation + X₂/FeX₃ Oxo_Product Phenol (B47542) and Methyl Ethyl Ketone Oxidation->Oxo_Product Nitro_Product Nitro-sec-butylbenzene Nitration->Nitro_Product Halo_Product Halo-sec-butylbenzene Halogenation->Halo_Product

Caption: Major chemical reactions involving this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are beyond the scope of this guide, typical spectroscopic data would include ¹H NMR, ¹³C NMR, IR, and mass spectrometry, which provide information about the molecular structure and functional groups.[10]

Toxicology and Safety

This compound is classified as a flammable liquid and can be harmful if swallowed.[13] It is an irritant to the skin and eyes.[3][13] Inhalation of vapors may cause drowsiness and dizziness.[13] The oral LD50 in rabbits is reported as 1926 mg/kg.[3][14]

Table 3: Toxicological Data for this compound

MetricValueSpeciesReference
LD₅₀ (Oral)1926 mg/kgRabbit[3][14]
LD₅₀ (Oral)2240 µL/kgRat[15]
LD₅₀ (Dermal)> 13760 mg/kgRabbit[3][14]

Applications

This compound serves as an important intermediate in the chemical industry.[3] It is utilized in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.[3] It also finds use as a solvent for coatings and as a plasticizer.[16] One of its significant applications is in the production of phenol and methyl ethyl ketone through oxidation.[17]

Conclusion

This technical guide has provided a detailed overview of the , catering to researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference for its key characteristics, while the experimental protocol and reaction diagrams provide practical insights into its synthesis and reactivity. A thorough understanding of these properties is essential for the safe and effective use of this compound in scientific and industrial applications.

References

sec-butylbenzene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to sec-Butylbenzene (B1681704)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

IdentifierValue
Chemical Name This compound
Synonyms 2-Phenylbutane, (1-Methylpropyl)benzene[1]
CAS Number 135-98-8
Molecular Formula C10H14[1]
Molecular Weight 134.22 g/mol [1]
Structure A benzene (B151609) ring substituted with a sec-butyl group.[1]

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for its handling, application in synthesis, and safety considerations.

PropertyValue
Appearance Colorless liquid[2]
Odor Aromatic[1]
Boiling Point 173-174 °C[3]
Melting Point -75.5 °C[3]
Density 0.863 g/mL at 25 °C[3]
Solubility Nearly insoluble in water; miscible with alcohol, ether, and benzene.[1]
Vapor Pressure 4 mmHg at 37.7 °C[3]
Refractive Index n20/D 1.489[3]
Flash Point 52 °C (126 °F) - closed cup
Autoignition Temperature 418 °C (784 °F)

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction can utilize different alkylating agents and catalysts.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

This protocol provides a generalized methodology for the synthesis of this compound based on established industrial practices.

Objective: To synthesize this compound via the alkylation of benzene with an appropriate C4 alkylating agent.

Reactants and Catalyst:

  • Aromatic Substrate: Benzene

  • Alkylating Agent: n-butene or sec-butyl alcohol[4]

  • Catalyst: A Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or a solid phosphoric acid.[5] In some processes, a liquid aluminum chloride complex catalyst is used, which can be prepared by dissolving AlCl₃ in an aromatic hydrocarbon with the introduction of hydrogen chloride gas.

Reaction Conditions:

The reaction conditions can be optimized to maximize the yield of this compound while minimizing the formation of byproducts like isobutylbenzene (B155976) and polyalkylated benzenes.

ParameterCondition
Temperature 20-70 °C (with AlCl₃ catalyst)[5]
Pressure 1.0-6.0 MPa (with molecular sieve catalyst)[6]
Benzene to Olefin Molar Ratio 2:1 to 20:1[6]

Procedure:

  • Catalyst Preparation (if using a complex catalyst): In a suitable reactor, anhydrous aluminum chloride is dissolved in an aromatic hydrocarbon (such as this compound itself) with the stirring and bubbling of anhydrous hydrogen chloride gas to form a homogeneous liquid complex catalyst.[7]

  • Reaction Setup: The reactor is charged with benzene and the catalyst. The mixture is brought to the desired reaction temperature under a controlled atmosphere.

  • Alkylation: The alkylating agent (n-butene or sec-butyl alcohol) is then introduced into the reactor at a controlled rate.[4][5] The reaction is exothermic, and cooling may be required to maintain the optimal temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography to determine the conversion of benzene and the selectivity towards this compound.

  • Workup: Upon completion, the reaction is quenched, typically by the addition of water or a dilute acid, to deactivate the catalyst. The organic layer is then separated from the aqueous layer.

  • Purification: The crude organic product is washed, dried, and then purified by fractional distillation to separate this compound from unreacted benzene, other butylbenzene (B1677000) isomers, and polyalkylated products.

Synthesis Workflow

G Synthesis of this compound via Friedel-Crafts Alkylation cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Products & Byproducts benzene Benzene mixing Mixing and Reaction in Reactor benzene->mixing alkylating_agent n-Butene or sec-Butyl Alcohol alkylating_agent->mixing catalyst AlCl₃ or Solid Phosphoric Acid catalyst->mixing alkylation Alkylation mixing->alkylation workup Quenching and Phase Separation alkylation->workup purification Fractional Distillation workup->purification sec_butylbenzene This compound (Product) purification->sec_butylbenzene byproducts Byproducts (Isobutylbenzene, Polyalkylated Benzenes) purification->byproducts unreacted Unreacted Benzene purification->unreacted

Caption: Workflow for the synthesis of this compound.

Applications of this compound

This compound is a versatile chemical intermediate with several industrial applications. Its primary uses stem from its properties as a solvent and its role as a precursor in the synthesis of other valuable chemicals.

Logical Relationship of Applications

G Applications of this compound cluster_intermediate As a Chemical Intermediate cluster_solvent As a Solvent cluster_other Other Applications sec_butylbenzene This compound perfumery Perfumery Chemicals (e.g., sec-butyl quinoline) sec_butylbenzene->perfumery used to produce pharmaceuticals Pharmaceuticals sec_butylbenzene->pharmaceuticals intermediate for agrochemicals Agrochemicals sec_butylbenzene->agrochemicals intermediate for specialty_chemicals Specialty Chemicals sec_butylbenzene->specialty_chemicals intermediate for coatings Coating Compositions sec_butylbenzene->coatings solvent for synthesis Organic Synthesis sec_butylbenzene->synthesis solvent in plasticizers Plasticizers sec_butylbenzene->plasticizers used as surfactants Surface-Active Agents sec_butylbenzene->surfactants used as

Caption: Applications of this compound as an intermediate and solvent.

Safety and Handling

This compound is a flammable liquid and requires careful handling.

  • Hazards: Flammable liquid and vapor. Harmful if swallowed. May cause skin and eye irritation.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and respiratory protection, should be worn when handling this chemical.

This technical guide provides a foundational understanding of this compound, from its fundamental properties to its synthesis and applications. The provided data and protocols are intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of sec-butylbenzene (B1681704). It includes detailed spectral data, standardized experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.

Introduction to the NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as this compound (C₁₀H₁₄), ¹H and ¹³C NMR spectroscopy offer a complete picture of its proton and carbon framework.

This guide presents the experimentally observed chemical shifts and assignments for this compound, offering a foundational dataset for researchers working with this and structurally related compounds.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration
Aromatic Protons (C₆H₅)7.01 - 7.43Multiplet5H
Methine Proton (-CH)2.58Sextet1H
Methylene Protons (-CH₂)1.58Quintet2H
Methyl Protons (-CH₃, doublet)1.24Doublet3H
Methyl Protons (-CH₃, triplet)0.82Triplet3H

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency used.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are also reported in ppm relative to TMS.

Carbon Assignment Chemical Shift (δ) in ppm
Quaternary Aromatic Carbon (C)147.41
Aromatic Carbons (-CH)128.22, 126.91, 125.76
Methine Carbon (-CH)41.56
Methylene Carbon (-CH₂)30.91
Methyl Carbon (-CH₃)21.44
Methyl Carbon (-CH₃)11.65

Note: These values represent typical chemical shifts and may vary based on experimental conditions.[1]

Experimental Protocols

The following sections detail the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in a suitable deuterated solvent.[2][3] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Solvent Selection : A common solvent for this compound is deuterated chloroform (B151607) (CDCl₃). The volume of the solvent should be approximately 0.5-0.7 mL to ensure a sufficient sample height in a standard 5 mm NMR tube.[4][5]

  • Dissolution and Filtration : Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.[2]

  • Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).[3]

NMR Data Acquisition
  • Instrumentation : The spectra are typically acquired on a high-field NMR spectrometer, for instance, a 300, 400, or 500 MHz instrument.[1][6]

  • ¹H NMR Acquisition Parameters :

    • Number of Scans : Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is commonly used.

    • Pulse Width : A 90° pulse is standard.

  • ¹³C NMR Acquisition Parameters :

    • Number of Scans : A larger number of scans (e.g., 128 or more) is required due to the low sensitivity of the ¹³C nucleus.

    • Decoupling : Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is appropriate.

Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the structure of this compound and a typical NMR experimental workflow.

sec_butylbenzene_structure C1 C C2 CH C1->C2 C7 CH C1->C7 C3 CH C2->C3 C4 CH C3->C4 C5 CH C4->C5 C6 CH C5->C6 C6->C1 C8 CH2 C7->C8 C10 CH3 C7->C10 C9 CH3 C8->C9

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert setup Setup Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate analysis analysis integrate->analysis Spectral Analysis

Caption: Standard workflow for NMR spectral analysis.

References

Introduction to the IR Spectroscopy of sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of sec-Butylbenzene (B1681704)

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, intended for researchers, scientists, and professionals in drug development. It covers the fundamental principles of its spectral features, detailed experimental protocols for obtaining the spectrum, and a quantitative analysis of its characteristic absorption bands.

This compound (2-phenylbutane) is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a sec-butyl group.[1][2] Infrared spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] Each molecule possesses a unique IR spectrum that acts as a "fingerprint," allowing for its identification and differentiation from structural isomers like n-butylbenzene, isobutylbenzene, and tert-butylbenzene.[4] The spectrum of this compound is characterized by absorption bands corresponding to the distinct vibrational modes of its monosubstituted aromatic ring and its saturated alkyl side chain.

Molecular Structure and Vibrational Modes

The key to interpreting the IR spectrum of this compound lies in understanding its constituent parts: a monosubstituted benzene ring and a sec-butyl group. Each part gives rise to characteristic vibrations, such as stretching and bending, which absorb IR radiation at specific frequencies.[3][5]

  • Aromatic Ring Vibrations : The benzene ring exhibits several key vibrational modes. These include the C-H stretching vibrations from the bonds between the aromatic carbons and hydrogens, C=C in-ring stretching vibrations, and out-of-plane C-H bending (or "wagging") vibrations.[6][7] The positions of the out-of-plane bending bands are particularly diagnostic for the substitution pattern on the benzene ring.[8][9]

  • Alkyl Group Vibrations : The sec-butyl side chain contains both methyl (-CH₃) and methylene (B1212753) (-CH₂) groups, as well as a methine (C-H) group. These produce strong C-H stretching absorptions and characteristic C-H bending vibrations.[10]

The following diagram illustrates the relationship between the structural components of this compound and their corresponding infrared absorption regions.

G mol This compound Molecule ring Monosubstituted Benzene Ring mol->ring alkyl sec-Butyl Group mol->alkyl vib_arom_ch Aromatic C-H Stretch ring->vib_arom_ch vib_arom_cc Aromatic C=C Stretch ring->vib_arom_cc vib_arom_oop C-H Out-of-Plane Bend ring->vib_arom_oop vib_alkyl_ch Alkyl C-H Stretch alkyl->vib_alkyl_ch vib_alkyl_bend Alkyl C-H Bend alkyl->vib_alkyl_bend peak_3030 ~3030-3100 cm⁻¹ (Weak-Medium) vib_arom_ch->peak_3030 peak_1600_1450 ~1450-1600 cm⁻¹ (Medium-Strong) vib_arom_cc->peak_1600_1450 peak_900_690 ~690-770 cm⁻¹ (Strong) vib_arom_oop->peak_900_690 peak_2960 ~2850-2960 cm⁻¹ (Strong) vib_alkyl_ch->peak_2960 peak_1465_1375 ~1375 & 1465 cm⁻¹ (Medium) vib_alkyl_bend->peak_1465_1375

Figure 1. Relationship between this compound's structure and its IR spectrum.

Quantitative IR Spectral Data

The infrared spectrum of this compound exhibits several characteristic absorption bands. The table below summarizes the principal peaks, their intensities, and the corresponding vibrational mode assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Medium to WeakAromatic C-H Stretching[6][10]
2980 - 2850StrongAlkyl C-H Stretching (from -CH₃, -CH₂, and -CH groups)[10]
2000 - 1660WeakAromatic Overtone and Combination Bands[7][8]
~1605MediumAromatic C=C In-Ring Stretching[6][7]
~1495MediumAromatic C=C In-Ring Stretching[6][7]
~1455MediumAsymmetric C-H Bending (in -CH₃ and -CH₂ groups)
~1375MediumSymmetric C-H Bending (in -CH₃ group)
770 - 730StrongAromatic C-H Out-of-Plane Bending (Monosubstituted)[7][9]
710 - 690StrongAromatic Ring Bending (Monosubstituted)[7][9]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the "neat film" method for obtaining a high-quality IR spectrum of liquid this compound, a common and effective technique for pure liquid samples.[11][12]

Materials and Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer, Bruker, Thermo Fisher)

  • Two polished salt plates (NaCl or KBr)

  • Pipette (Pasteur or disposable)

  • This compound sample

  • Dry cleaning solvent (e.g., reagent-grade acetone (B3395972) or methylene chloride)

  • Kimwipes or other soft, lint-free tissue

  • Sample holder for the spectrometer

Procedure:

  • Preparation : Ensure the salt plates are clean, dry, and transparent. If necessary, clean them by rinsing with a small amount of dry acetone and gently wiping with a Kimwipe.[11] Handle plates by their edges to avoid transferring moisture or oils.

  • Background Scan : Place the empty sample holder in the spectrometer and perform a background scan. This allows the instrument to subtract signals from atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Application : Place one to two drops of this compound onto the center of one salt plate.[13]

  • Film Formation : Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin capillary film between the plates. Avoid trapping air bubbles.[12][13]

  • Spectral Acquisition : Place the "sandwich" of salt plates into the sample holder and insert it into the spectrometer. Initiate the sample scan to acquire the infrared spectrum.

  • Data Processing : After acquisition, the spectrum can be processed using the instrument's software. This may include baseline correction or smoothing to improve data quality.

  • Cleaning : After analysis, separate the salt plates, rinse them thoroughly with dry acetone into a waste container, and dry them with a Kimwipe before returning them to a desiccator for storage.[11][13]

The diagram below outlines the general workflow for this experimental procedure.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Spectral Acquisition cluster_post 3. Post-Analysis prep1 Obtain two clean, dry NaCl or KBr plates prep2 Apply 1-2 drops of This compound to one plate prep1->prep2 prep3 Place second plate on top to form a thin liquid film prep2->prep3 analysis1 Place plates in FTIR spectrometer prep3->analysis1 analysis3 Acquire sample spectrum analysis1->analysis3 analysis2 Perform background scan (without sample) analysis2->analysis1 post1 Process data (e.g., baseline correction) analysis3->post1 post2 Identify and assign characteristic peaks post1->post2 post3 Clean salt plates with a dry solvent (e.g., acetone) post2->post3

References

mass spectrometry and fragmentation patterns of sec-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation Patterns of Sec-Butylbenzene (B1681704)

Introduction

This compound (C₁₀H₁₄), an aromatic hydrocarbon, is a common compound in various industrial applications. Its characterization is crucial for quality control and research purposes. Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for the structural elucidation of such compounds.[1][2] EI is considered a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation.[2] This guide provides a detailed analysis of the mass spectrum of this compound, focusing on its characteristic fragmentation patterns, and includes a representative experimental protocol for its analysis.

Electron Ionization Mass Spectrometry of this compound

In EI-MS, this compound molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[2]

C₁₀H₁₄ + e⁻ → [C₁₀H₁₄]⁺• + 2e⁻

The molecular ion of this compound has a mass-to-charge ratio (m/z) of 134.[3][4] Due to the high energy of the ionization process, this molecular ion is prone to fragmentation, breaking into smaller, charged ions and neutral radicals. The pattern of these fragments is highly reproducible and serves as a "fingerprint" for the molecule's structure.

Major Fragmentation Pathways and Ions

The mass spectrum of this compound is characterized by several key fragments. The most significant fragmentation occurs at the benzylic position, which is the bond between the benzene (B151609) ring and the secondary carbon of the butyl group, due to the resonance stabilization of the resulting carbocation.

Formation of the Base Peak: m/z 105

The most abundant ion in the spectrum, known as the base peak, occurs at m/z 105.[3][4] This ion is formed by the cleavage of the bond between the secondary carbon and the adjacent ethyl group (β-cleavage), resulting in the loss of an ethyl radical (•CH₂CH₃). The resulting C₈H₉⁺ ion is a highly stable secondary benzylic carbocation.

[C₆H₅CH(CH₃)CH₂CH₃]⁺• → [C₆H₅CH(CH₃)]⁺ + •CH₂CH₃ (m/z 134) → (m/z 105)

Formation of the Tropylium (B1234903) Ion: m/z 91

A prominent peak at m/z 91 is also observed.[3][5] This is characteristic of many alkylbenzenes and is attributed to the formation of the highly stable tropylium ion (C₇H₇⁺) through rearrangement and cleavage.[5] The formation from the this compound molecular ion involves the loss of a propyl radical.

[C₁₀H₁₄]⁺• → [C₇H₇]⁺ + •C₃H₇ (m/z 134) → (m/z 91)

Formation of the Phenyl Cation: m/z 77

The peak at m/z 77 corresponds to the phenyl cation (C₆H₅⁺).[5][6] This ion is formed by the cleavage of the bond between the benzene ring and the sec-butyl group, resulting in the loss of the entire alkyl side chain as a radical.[6]

[C₁₀H₁₄]⁺• → [C₆H₅]⁺ + •C₄H₉ (m/z 134) → (m/z 77)

Data Presentation: Mass Spectral Data

The following table summarizes the primary ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

m/zRelative Intensity (%)Proposed Ion FragmentNotes
13418.0 - 19.7[C₁₀H₁₄]⁺•Molecular Ion (M⁺•)[3][4]
105100.0[C₈H₉]⁺Base Peak; loss of •C₂H₅[3][4]
9113.5 - 13.9[C₇H₇]⁺Tropylium ion; loss of •C₃H₇[3][4]
779.7 - 10.4[C₆H₅]⁺Phenyl cation; loss of •C₄H₉[3][4]

Note: Relative intensities can vary slightly between instruments.

Experimental Protocol: GC-EI-MS Analysis

This section outlines a typical protocol for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

5.1 Sample Preparation

  • Prepare a 100 ppm solution of this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a 2 mL autosampler vial with a septum cap.

5.2 Gas Chromatography-Mass Spectrometry (GC-MS) System

  • Instrument: A standard GC-MS system equipped with an electron ionization source.[7]

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.

5.3 Gas Chromatograph (GC) Conditions

  • Injection Volume: 1.0 µL

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 200°C.

    • Hold: Hold at 200°C for 2 minutes.

5.4 Mass Spectrometer (MS) Conditions

  • Ionization Mode: Electron Ionization (EI)[2]

  • Electron Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-300

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

5.5 Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum from the chromatographic peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Visualization of Fragmentation Pathways

The fragmentation of this compound can be visualized as a series of logical steps initiated by ionization. The following diagrams, rendered using the DOT language, illustrate the primary fragmentation pathways.

G Figure 1: Primary Fragmentation of this compound M [this compound]⁺• m/z = 134 F105 [C₈H₉]⁺ m/z = 105 (Base Peak) M->F105 - •C₂H₅ F91 [C₇H₇]⁺ m/z = 91 M->F91 - •C₃H₇ F77 [C₆H₅]⁺ m/z = 77 M->F77 - •C₄H₉

Caption: Primary fragmentation pathways of the this compound molecular ion (m/z 134).

G Figure 2: Workflow for GC-EI-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve in Solvent Prep2 Transfer to Vial Prep1->Prep2 GC_Inject GC Injection & Separation Prep2->GC_Inject MS_Ionize EI Ionization (70 eV) GC_Inject->MS_Ionize MS_Detect Mass Analysis (m/z 40-300) MS_Ionize->MS_Detect Data_Extract Extract Spectrum MS_Detect->Data_Extract Data_Analyze Identify Fragments Data_Extract->Data_Analyze Data_Confirm Library Comparison Data_Analyze->Data_Confirm

Caption: A logical workflow diagram for the GC-EI-MS analysis of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of Liquid sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of liquid sec-butylbenzene (B1681704). The information is curated for researchers, scientists, and professionals in drug development who require accurate data for modeling, process design, and formulation. This document summarizes available quantitative data, details experimental protocols for property determination, and presents a visual workflow for a key experimental procedure.

Quantitative Thermodynamic Data

Table 1: Density of Liquid this compound

Temperature (°C)Density (g/cm³)
250.863[1][2][3]
250.8580[4]

Note: Comprehensive temperature-dependent density data is limited. The provided values are at a standard temperature.

Table 2: Surface Tension of Liquid this compound [4]

Temperature (°C)Surface Tension (N/m)
200.02852
250.02803
300.02754

Table 3: Vapor Pressure of Liquid this compound

Temperature (°C)Vapor Pressure (mm Hg)
37.74[3]

Table 4: Other Physical Properties of this compound

PropertyValue
Boiling Point173-174 °C[1][2][3]
Melting Point-75.5 °C[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key thermodynamic properties of liquids like this compound.

Density Determination (Pycnometer Method)

Objective: To determine the density of a liquid by precisely measuring its mass and volume.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic bath

  • Thermometer

  • Syringe or pipette

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer and its stopper on the analytical balance. Record this mass as m₁.

  • Filling with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The liquid level should be in the capillary tube of the stopper.

  • Thermal Equilibration: Place the filled pycnometer in a thermostatic bath set to the desired temperature (e.g., 25 °C). Allow sufficient time for the liquid to reach thermal equilibrium.

  • Volume Adjustment: As the liquid expands or contracts, its level in the capillary will change. Carefully remove or add liquid with a syringe or the tip of a filter paper to bring the meniscus to the calibration mark on the capillary.

  • Mass of Filled Pycnometer: Remove the pycnometer from the bath, wipe it dry, and weigh it. Record this mass as m₂.

  • Calibration with Water: Repeat steps 1-6 using deionized water, for which the density is known accurately at the experimental temperature. Record the mass of the pycnometer filled with water as m₃.

Calculation:

  • Mass of the liquid: m_liquid = m₂ - m₁

  • Mass of water: m_water = m₃ - m₁

  • Volume of the pycnometer: V = m_water / ρ_water (where ρ_water is the known density of water at the experimental temperature).

  • Density of the liquid: ρ_liquid = m_liquid / V

Viscosity Determination (Capillary Viscometer)

Objective: To measure the kinematic viscosity of a liquid by observing the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated capillary.

Apparatus:

  • Ubbelohde or Cannon-Fenske capillary viscometer

  • Thermostatic bath with a transparent window

  • Stopwatch

  • Pipette or syringe with tubing

Procedure:

  • Viscometer Selection and Cleaning: Choose a viscometer of the appropriate size for the expected viscosity range. Clean the viscometer thoroughly with a suitable solvent and dry it.

  • Sample Loading: Introduce a precise volume of this compound into the viscometer's larger reservoir.

  • Thermal Equilibration: Mount the viscometer vertically in the thermostatic bath, ensuring the capillary section is fully submerged. Allow the sample to reach the desired temperature.

  • Flow Initiation: Using a pipette bulb or syringe, draw the liquid up through the capillary into the timing bulb, slightly above the upper timing mark.

  • Flow Time Measurement: Allow the liquid to flow freely back down the capillary. Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as the meniscus passes the lower timing mark.

  • Repeat Measurements: Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within a specified tolerance.

Calculation:

  • Kinematic Viscosity (ν): ν = C * t

    • Where:

      • C is the calibration constant of the viscometer (provided by the manufacturer or determined using a standard of known viscosity).

      • t is the average flow time in seconds.

  • Dynamic Viscosity (η): η = ν * ρ

    • Where:

      • ρ is the density of the liquid at the same temperature.

Surface Tension Determination (Pendant Drop Method)

Objective: To determine the surface tension of a liquid by analyzing the shape of a pendant drop.

Apparatus:

  • Goniometer/Tensiometer with a high-resolution camera and light source

  • Syringe with a needle of known diameter

  • Software for drop shape analysis

Procedure:

  • Apparatus Setup: Mount the syringe with the needle on the goniometer.

  • Drop Formation: Fill the syringe with this compound and carefully form a pendant drop at the tip of the needle. The drop should be stable and symmetrical.

  • Image Capture: Adjust the lighting and focus to obtain a sharp image of the drop's profile. Capture a high-resolution image of the drop.

  • Software Analysis: The software analyzes the shape of the drop, fitting the profile to the Young-Laplace equation, which relates the shape of the drop to the surface tension, gravitational force, and the density difference between the liquid and the surrounding medium (air).

Calculation: The software automatically calculates the surface tension based on the following relationship derived from the Young-Laplace equation: γ = (Δρ * g * R₀²) / β

  • Where:

    • γ is the surface tension.

    • Δρ is the density difference between the liquid and the surrounding medium.

    • g is the acceleration due to gravity.

    • R₀ is the radius of curvature at the apex of the drop.

    • β is a shape factor determined by the software's analysis of the drop profile.

Specific Heat Capacity Determination (Differential Scanning Calorimetry - DSC)

Objective: To measure the heat capacity of a liquid as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh an empty hermetically sealed DSC pan and lid. Introduce a small amount of this compound (typically 5-15 mg) into the pan and hermetically seal it to prevent volatilization. Accurately weigh the sealed pan.

  • Baseline Run: Perform a DSC scan with an empty, sealed pan in both the sample and reference positions to obtain a baseline heat flow.

  • Sapphire Run: Place a sapphire standard of known mass in the sample pan position and run the same temperature program to calibrate the heat flow signal.

  • Sample Run: Replace the sapphire standard with the sealed sample pan containing this compound and run the identical temperature program.

  • Temperature Program: A typical program involves:

    • Equilibrating at a starting temperature.

    • Ramping up to a final temperature at a constant heating rate (e.g., 10 °C/min).

    • Holding at the final temperature.

    • Cooling back to the starting temperature.

Calculation: The specific heat capacity (Cp) is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, after subtracting the baseline: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (m_sapphire / m_sample) * Cp_sapphire

  • Where:

    • DSC values represent the heat flow signals.

    • m values are the masses.

    • Cp_sapphire is the known specific heat capacity of sapphire.

Vapor Pressure Determination (Static Method)

Objective: To measure the vapor pressure of a liquid at different temperatures in a closed system at equilibrium.

Apparatus:

  • Thermostatted sample cell

  • Pressure transducer

  • Vacuum pump

  • Temperature controller and sensor

Procedure:

  • Sample Introduction: A small amount of degassed this compound is introduced into the sample cell. Degassing is crucial to remove dissolved air.

  • Evacuation: The cell is connected to a vacuum pump to remove the air from the space above the liquid.

  • Thermal Equilibration: The cell is brought to the desired temperature using the thermostat.

  • Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure inside the cell, exerted by the vapor of the liquid, becomes constant.

  • Pressure Measurement: The pressure is measured using the pressure transducer.

  • Temperature Variation: The temperature is changed to a new setpoint, and the system is allowed to re-equilibrate before another pressure measurement is taken. This is repeated for a range of temperatures.

Thermal Conductivity Determination (Transient Hot Wire Method)

Objective: To measure the thermal conductivity of a liquid by observing the temperature rise of a heated wire immersed in it.

Apparatus:

  • Transient hot wire apparatus (including a thin platinum wire, a power source, and a resistance measurement system)

  • Sample cell

  • Thermostatic bath

Procedure:

  • Sample Preparation: The sample cell is filled with this compound, and the transient hot wire probe is immersed in the liquid.

  • Thermal Equilibration: The cell is placed in a thermostatic bath to bring the sample to the desired temperature.

  • Measurement: A constant current is passed through the platinum wire for a short duration (typically 1-2 seconds). The wire acts as both a line heat source and a resistance thermometer. The change in the wire's resistance over time is measured, which corresponds to its temperature rise.

  • Data Analysis: The thermal conductivity is determined from the slope of the linear portion of a plot of the temperature rise versus the logarithm of time.

Calculation: The thermal conductivity (λ) is calculated using the formula: λ = (q / 4πλ) * ln(t) + constant

  • Where:

    • q is the heat input per unit length of the wire.

    • The slope of the ΔT vs. ln(t) plot is directly proportional to q / (4πλ).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the viscosity of a liquid using a capillary viscometer.

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation p1 Select & Clean Viscometer p2 Load Sample p1->p2 p3 Mount in Thermostatic Bath p2->p3 m1 Thermal Equilibration p3->m1 m2 Draw Liquid Above Mark m1->m2 m3 Measure Flow Time m2->m3 m4 Repeat Measurement m3->m4 c1 Average Flow Time m4->c1 c2 Calculate Kinematic Viscosity c1->c2 c3 Calculate Dynamic Viscosity c2->c3 end Viscosity Value c3->end Final Result

Caption: Workflow for viscosity measurement using a capillary viscometer.

References

mechanism of Friedel-Crafts alkylation for sec-butylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Friedel-Crafts Alkylation for sec-Butylbenzene (B1681704) Synthesis

Introduction

The Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, represents a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the substitution of substituents onto an aromatic ring.[1][2] Among its two primary variants, alkylation and acylation, the Friedel-Crafts alkylation is a fundamental method for producing alkylbenzenes by reacting an aromatic compound with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst.[3][4]

This technical guide provides a comprehensive examination of the mechanism for the synthesis of this compound via Friedel-Crafts alkylation. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the core chemical transformations, potential side reactions such as carbocation rearrangements, and practical experimental considerations. The synthesis of this compound serves as an important industrial process, as the product is a key intermediate for the production of phenol (B47542) and methyl ethyl ketone.[5][6] This document details the reaction pathway, summarizes quantitative data, provides an experimental protocol, and uses visualizations to clarify complex relationships.

Core Reaction Mechanism

The Friedel-Crafts alkylation of benzene (B151609) to form this compound is an electrophilic aromatic substitution reaction that proceeds via a three-step mechanism.[3] A strong Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst.[4][7]

Step 1: Generation of the Electrophile The reaction is initiated by the formation of a carbocation electrophile. The Lewis acid catalyst interacts with the alkylating agent (e.g., 2-chlorobutane) to generate a secondary carbocation, the sec-butyl cation.[8][9] For secondary and tertiary alkyl halides, this process typically involves the formation of a free carbocation, while for primary halides, a carbocation-like complex with the Lewis acid is more likely.[1][4]

Step 2: Electrophilic Attack and Sigma Complex Formation The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic sec-butyl carbocation.[10] This attack disrupts the aromaticity of the ring, resulting in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.[11]

Step 3: Deprotonation and Catalyst Regeneration In the final step, a weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the new alkyl group.[11] This deprotonation event restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the aluminum chloride catalyst along with the formation of HCl.[3][8]

G cluster_start Reactants cluster_mechanism Mechanism cluster_end Products reactant reactant intermediate intermediate product product catalyst catalyst Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex Step 2: Nucleophilic Attack AlkylHalide 2-Chlorobutane (B165301) CarbocationComplex [CH₃CH(Cl)CH₂CH₃---AlCl₃] AlkylHalide->CarbocationComplex Step 1a: Complexation LewisAcid AlCl₃ LewisAcid->CarbocationComplex Carbocation sec-Butyl Carbocation (Electrophile) CarbocationComplex->Carbocation Step 1b: Ionization Carbocation->SigmaComplex Product This compound SigmaComplex->Product Step 3: Deprotonation (by AlCl₄⁻) HCl HCl SigmaComplex->HCl LewisAcidRegen AlCl₃ (regenerated) SigmaComplex->LewisAcidRegen

Caption: Core .

The Complication of Carbocation Rearrangement

A significant limitation of Friedel-Crafts alkylation is the propensity for the intermediate carbocation to rearrange to a more stable form.[2][8] Carbocation stability follows the order: tertiary > secondary > primary. These rearrangements typically occur via a 1,2-hydride shift or a 1,2-alkyl shift.[12]

When using a primary alkyl halide like 1-chlorobutane (B31608) to synthesize a butylbenzene (B1677000), the initially formed primary carbocation rapidly rearranges via a 1,2-hydride shift to the more stable sec-butyl carbocation.[12][13] This results in this compound being the major product instead of the expected n-butylbenzene.[14][15]

While the sec-butyl carbocation is relatively stable, it can theoretically rearrange further to the even more stable tert-butyl carbocation. However, this rearrangement is less common than the primary-to-secondary shift. If it occurs, it leads to the formation of tert-butylbenzene (B1681246) as a byproduct.[16] The synthesis of this compound is most efficiently achieved using starting materials that directly generate the sec-butyl cation, such as 2-chlorobutane, 2-butanol, or butene, thereby minimizing pathways for rearrangement.[5][11][17] When using (R)-2-chlorobutane, the reaction proceeds through an achiral, trigonal planar carbocation, resulting in a racemic (optically inactive) mixture of the product.[18][19]

G cluster_precursors Alkyl Halide Precursors cluster_carbocations Carbocation Intermediates cluster_products Final Products precursor precursor carbocation carbocation product product pathway pathway nButylCl 1-Chlorobutane nButylC Primary Carbocation nButylCl->nButylC + AlCl₃ path2 Rearrangement Pathway from 1-Chlorobutane secButylCl 2-Chlorobutane secButylC Secondary Carbocation secButylCl->secButylC + AlCl₃ path1 Major Pathway from 2-Chlorobutane nButylC->secButylC 1,2-Hydride Shift (Fast Rearrangement) nButylBenzene n-Butylbenzene (Minor Product) nButylC->nButylBenzene + Benzene tertButylC Tertiary Carbocation secButylC->tertButylC 1,2-Hydride Shift (Possible Side Reaction) secButylBenzene This compound (Major Product) secButylC->secButylBenzene + Benzene tertButylBenzene tert-Butylbenzene (Byproduct) tertButylC->tertButylBenzene + Benzene

Caption: Potential carbocation rearrangement pathways in butylbenzene synthesis.

Quantitative Data Summary

Precise control over reaction conditions is essential to maximize the yield of the desired product and minimize byproducts. The choice of starting material significantly impacts the product distribution due to carbocation rearrangements.

Table 1: Product Distribution from Alkylation of Benzene with Butyl Chlorides

Alkylating Agent Temperature Major Product Minor Product(s) Product Ratio (approx.) Reference(s)

| 1-Chlorobutane | 0 °C | this compound | n-Butylbenzene | 2:1 |[12][14] |

Table 2: Typical Reaction Conditions for this compound Synthesis from Benzene and n-Butene

Parameter Value Range
Catalyst Molecular Sieve or Liquid AlCl₃ Complex
Temperature 100 - 280 °C
Pressure 1.0 - 6.0 MPa
Benzene to Olefin Molar Ratio 2:1 to 20:1
Weight Hourly Space Velocity (WHSV) 0.1 - 20 h⁻¹

Data adapted from patent literature describing synthesis using n-butene.[5]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound from benzene and 2-chlorobutane using an aluminum chloride catalyst.[11]

Materials and Reagents:

  • Benzene (anhydrous)

  • 2-Chlorobutane

  • Aluminum chloride (anhydrous)

  • Ice-water bath

  • 5% Hydrochloric acid (aqueous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.

  • Reactant Charging: Charge the flask with anhydrous benzene.

  • Cooling: Cool the flask in an ice-water bath to a temperature between 0-5 °C.

  • Catalyst Addition: While stirring, add anhydrous aluminum chloride to the cooled benzene in small portions. Ensure the catalyst is handled in a moisture-free environment to maintain its activity.

  • Alkylating Agent Addition: Add 2-chlorobutane to the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the excess benzene via distillation. The crude this compound can then be purified by fractional distillation.

  • Characterization: Analyze the final product using techniques such as NMR, IR spectroscopy, and gas chromatography-mass spectrometry (GC-MS) to confirm its identity and purity.

G setup setup reaction_step reaction_step workup_step workup_step final_step final_step A 1. Setup Apparatus (3-neck flask, stirrer, funnel, condenser) B 2. Charge Flask with Anhydrous Benzene A->B C 3. Cool Flask to 0-5°C in Ice Bath B->C D 4. Add Anhydrous AlCl₃ Portion-wise C->D E 5. Add 2-Chlorobutane Dropwise (<10°C) D->E F 6. Stir at Room Temperature (1-2h) E->F G 7. Quench Reaction on Ice/HCl F->G H 8. Workup: Separate and Wash Organic Layer G->H I 9. Dry Organic Layer (e.g., MgSO₄) H->I J 10. Purify by Distillation I->J K 11. Characterize Product (NMR, GC-MS) J->K

Caption: Experimental workflow for the synthesis of this compound.

Limitations and Broader Context

The Friedel-Crafts alkylation, despite its utility, has several inherent limitations that must be considered:

  • Polyalkylation: The alkyl group introduced onto the aromatic ring is an activating group, making the product more nucleophilic than the starting material.[8] This can lead to subsequent alkylations, yielding di- or poly-substituted products.[12][14][20] Using a large excess of benzene can favor mono-alkylation.

  • Carbocation Rearrangement: As discussed, this often leads to a mixture of isomeric products, complicating purification.[9][12]

  • Substrate Scope: The reaction is not suitable for aromatic rings substituted with strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -COR) or basic amino groups (-NH₂), which coordinate with the Lewis acid catalyst and deactivate the ring.[9][20]

To circumvent the issues of carbocation rearrangement and polyalkylation, the related Friedel-Crafts acylation is often employed. Acylation introduces an electron-withdrawing acyl group, which deactivates the ring against further substitution, and the acylium ion intermediate is resonance-stabilized, preventing rearrangement.[1][9][10]

Conclusion

The Friedel-Crafts alkylation provides a direct route for the synthesis of this compound, a valuable industrial chemical. A thorough understanding of its multi-step electrophilic aromatic substitution mechanism is critical for controlling the reaction outcome. The central role of the sec-butyl carbocation intermediate governs the reaction's progression, but also introduces the potential for side reactions, most notably rearrangements when using precursors like 1-chlorobutane. By carefully selecting the alkylating agent (e.g., 2-chlorobutane or butene) and controlling reaction conditions, it is possible to optimize the synthesis for a high yield of the desired product. The methodologies and mechanistic insights presented in this guide offer a robust framework for professionals engaged in organic synthesis and chemical development.

References

Navigating the Solubility Landscape of sec-Butylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sec-butylbenzene (B1681704) in various organic solvents. Understanding the solubility characteristics of this aromatic hydrocarbon is crucial for its application as a solvent, a reagent in organic synthesis, and in the formulation of pharmaceutical products. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for solubility studies.

Core Concept: Solubility of this compound

This compound, an alkylbenzene, is a non-polar compound. Its solubility is primarily governed by the principle of "like dissolves like." Consequently, it exhibits high miscibility with other non-polar and weakly polar organic solvents, such as hydrocarbons and ethers.[1] Its solubility in polar solvents is limited, and it is practically insoluble in water.[1][2][3]

Quantitative Solubility Data

Table 1: Liquid-Liquid Equilibrium Data for the Ternary System: Dodecane (B42187) + this compound + N,N-Dimethylformamide (DMF) at Atmospheric Pressure [4]

Temperature (K)Composition of Dodecane-Rich Phase (mass fraction)Composition of DMF-Rich Phase (mass fraction)
Dodecane This compound
2880.9350.000
0.7320.201
0.5150.410
0.3120.598
0.1750.715
2980.9290.000
0.7150.210
0.5010.415
0.3020.601
0.1690.710
3180.9150.000
0.6850.225
0.4750.429
0.2850.609
0.1600.705

Note: This data indicates that as the concentration of this compound increases, the miscibility of dodecane and DMF also increases. The distribution of this compound between the two phases is dependent on temperature and overall composition.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. For a liquid solute like this compound in a liquid solvent, the focus is often on determining the full miscibility range or, in cases of partial miscibility, the compositions of the coexisting liquid phases (liquid-liquid equilibrium). Below are detailed methodologies for key experiments.

Method 1: Isothermal Titration for Binodal Curve Determination

This method is used to determine the boundary between the miscible and immiscible regions of a ternary system at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., dodecane)

  • Co-solvent or anti-solvent (e.g., N,N-dimethylformamide)

  • Thermostatted water bath

  • Magnetic stirrer and stir bars

  • Calibrated burettes

  • Glass flasks

Procedure:

  • Prepare a series of binary mixtures of known composition of this compound and the chosen primary solvent in the glass flasks.

  • Place a flask in the thermostatted water bath set to the desired temperature and allow it to equilibrate.

  • While stirring, slowly titrate the third component (co-solvent or anti-solvent) into the binary mixture using a burette.

  • The endpoint of the titration is the first appearance of turbidity (cloudiness), which indicates the formation of a second liquid phase.

  • Record the volume of the titrant added.

  • Repeat the procedure for all the prepared binary mixtures to obtain a set of points on the binodal curve.

  • The composition of the ternary mixture at the cloud point is calculated from the initial masses and the volume of the titrant added.

Method 2: Gas Chromatography (GC) for Tie-Line Determination in Liquid-Liquid Equilibria

This method is used to determine the composition of the two coexisting liquid phases when a mixture separates.

Materials:

  • Gas chromatograph (GC) with a suitable column (e.g., capillary column with a non-polar stationary phase) and detector (e.g., Flame Ionization Detector - FID).

  • Thermostatted shaker or mixing vessel.

  • Syringes for sampling.

  • Vials for sample preparation.

  • Standard solutions of known concentrations of this compound and the solvents for calibration.

Procedure:

  • Prepare a ternary mixture with a composition that falls within the immiscible region determined by isothermal titration.

  • Place the mixture in a thermostatted shaker or mixing vessel at the desired temperature and agitate for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Stop the agitation and allow the two liquid phases to separate completely.

  • Carefully extract a sample from each phase using a syringe.

  • Prepare the samples for GC analysis by diluting them with a suitable solvent if necessary.

  • Inject the samples into the GC and record the chromatograms.

  • Identify and quantify the components in each phase by comparing the retention times and peak areas with those of the standard solutions.

  • The compositions of the two phases at equilibrium represent a tie-line on the ternary phase diagram.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound in a ternary solvent system.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results start Define System: This compound (Solute) Solvent 1 Solvent 2 prep_binary Prepare Binary Mixtures (Solute + Solvent 1) start->prep_binary isothermal_titration Isothermal Titration (Determine Binodal Curve) prep_binary->isothermal_titration prep_ternary Prepare Ternary Mixtures (within Immiscible Region) isothermal_titration->prep_ternary binodal_curve Plot Binodal Curve isothermal_titration->binodal_curve equilibration Equilibration (Thermostatted Shaking) prep_ternary->equilibration phase_separation Phase Separation equilibration->phase_separation sampling Sample Each Phase phase_separation->sampling gc_analysis Gas Chromatography (GC) Analysis sampling->gc_analysis quantification Quantification of Compositions gc_analysis->quantification calibration Calibration with Standards calibration->gc_analysis tie_lines Determine Tie-Lines quantification->tie_lines phase_diagram Construct Ternary Phase Diagram binodal_curve->phase_diagram tie_lines->phase_diagram

Caption: Workflow for determining this compound solubility.

Signaling Pathways and Logical Relationships

In the context of solubility, we can visualize the logical relationship between molecular properties and solubility outcomes.

solubility_logic cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interaction Intermolecular Forces cluster_outcome Solubility Outcome solute_polarity Non-polar (Alkylbenzene) strong_interaction Favorable Interactions (van der Waals forces) solute_polarity->strong_interaction interacts with weak_interaction Unfavorable Interactions (Dipole-Dipole vs. van der Waals) solute_polarity->weak_interaction interacts with solvent_polar Polar (e.g., Water, Alcohols) solvent_polar->weak_interaction solvent_nonpolar Non-polar (e.g., Hexane, Toluene) solvent_nonpolar->strong_interaction high_solubility High Solubility / Miscible strong_interaction->high_solubility low_solubility Low Solubility / Immiscible weak_interaction->low_solubility

Caption: Factors influencing this compound solubility.

This guide serves as a foundational resource for professionals working with this compound. While the provided data is specific to the dodecane/DMF system, the experimental methodologies can be adapted for a wide range of organic solvents. Further experimental work is encouraged to expand the quantitative solubility database for this versatile compound.

References

An In-depth Technical Guide to sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sec-butylbenzene (B1681704), a significant aromatic hydrocarbon. The document details its nomenclature, physicochemical properties, and established synthesis protocols, tailored for professionals in research and development.

Nomenclature: IUPAC Name and Synonyms

The systematic naming of chemical compounds is crucial for unambiguous identification in research and regulatory documentation. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system.

The preferred IUPAC name for the compound commonly known as this compound is butan-2-ylbenzene [1][2]. An alternative, and also acceptable, IUPAC name is (1-Methylpropyl)benzene [1][3][4]. The structure consists of a benzene (B151609) ring substituted by a butan-2-yl (or sec-butyl) group[1][5][6].

Over the years, a variety of synonyms have been used in literature and commercial applications. These include:

  • 2-Phenylbutane[1][3][4]

  • s-Butylbenzene[1][4][5]

  • Secondary butylbenzene[1][4][7][8]

The Chemical Abstracts Service (CAS) has assigned the number 135-98-8 to this compound[1][3][4][5][7][9].

G Nomenclature of this compound cluster_iupac IUPAC Names cluster_synonyms Common Synonyms cluster_identifiers Registry Number iupac_preferred Preferred IUPAC Name butan-2-ylbenzene syn1 This compound iupac_preferred->syn1 cas CAS Registry Number 135-98-8 iupac_preferred->cas iupac_alt Alternative IUPAC Name (1-Methylpropyl)benzene iupac_alt->syn1 iupac_alt->cas syn2 2-Phenylbutane syn1->syn2 syn3 s-Butylbenzene syn1->syn3 syn4 Secondary butylbenzene syn1->syn4 syn1->cas

Caption: Logical relationship of IUPAC names and synonyms for this compound.

Physicochemical Properties

This compound is a colorless, flammable liquid with an aromatic odor[5]. It is classified as an aromatic hydrocarbon and is nearly insoluble in water but miscible with organic solvents like alcohol, ether, and benzene[3][5][6]. A summary of its key quantitative properties is presented below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄[1][3][5]
Molecular Weight 134.22 g/mol [1][3][5][9][10]
Melting Point -75.5 °C to -82.7 °C[1][3][6][9]
Boiling Point 173-174 °C at 760 mmHg[1][3][5][6][9]
Density 0.860 - 0.863 g/mL at 25 °C[5][6][9]
Refractive Index (n²⁰/D) 1.489 - 1.491[3][5][9]
Flash Point 52 °C (126 °F) (closed cup)[1][3]
Vapor Pressure 1.75 mmHg at 25 °C; 4 mmHg at 37.7 °C[1][9]
Vapor Density 4.62 (Air = 1)[1][5]
Water Solubility 17.6 mg/L at 25 °C[1]
LogP (Kow) 4.57[1]

Experimental Protocols: Synthesis

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzene. Different catalysts and alkylating agents can be employed, leading to variations in the protocol.

One established method involves the reaction of benzene with sec-butyl alcohol in the presence of a Lewis acid catalyst.

  • Reactants : Benzene, sec-butyl alcohol.

  • Catalyst : Anhydrous aluminum chloride (AlCl₃) and anhydrous hydrogen chloride (HCl)[11].

  • Procedure :

    • Benzene is charged into a suitable reactor equipped with a stirrer and a gas inlet tube.

    • Anhydrous aluminum chloride is added to the benzene.

    • Anhydrous hydrogen chloride gas is bubbled through the mixture while stirring to form the catalyst complex.

    • sec-Butyl alcohol is then added slowly to the reaction mixture.

    • The reaction is typically conducted at a controlled temperature to prevent side reactions.

    • Upon completion, the reaction mixture is quenched, for instance, by washing with an aqueous sodium hydroxide (B78521) solution to inactivate the catalyst[12].

    • The organic layer is separated, washed, and purified through distillation to yield this compound.

A more common industrial process utilizes n-butene as the alkylating agent, which is often more cost-effective.

  • Reactants : Benzene, n-butene (can be 1-butene, cis-2-butene, trans-2-butene, or a mixture)[12].

  • Catalyst : A liquid aluminum chloride complex catalyst is frequently used. This catalyst is a homogeneous mixture of aluminum chloride, hydrogen chloride, and an aromatic hydrocarbon (such as this compound itself)[12][13].

  • General Protocol :

    • The liquid aluminum chloride complex catalyst is prepared by mixing AlCl₃, HCl, and an aromatic hydrocarbon until a uniform solution is formed[12].

    • Benzene and the catalyst are charged into the reactor.

    • n-Butene is introduced into the reactor under controlled temperature and pressure. Reaction temperatures can range from 20-70 °C up to 80-150°C depending on the specific catalyst system and desired selectivity[13][14].

    • The molar ratio of benzene to n-butene is typically kept high (e.g., 2:1 to 20:1) to favor mono-alkylation and minimize the formation of di- and tri-sec-butylbenzenes[12][14].

    • After the reaction, the catalyst is separated and can often be recycled.

    • The product mixture is then neutralized, washed, and subjected to fractional distillation to separate unreacted benzene (which is recycled), the desired this compound product, and heavier by-products[12][13].

G Workflow for this compound Synthesis via Friedel-Crafts Alkylation start Start reactants Charge Reactor: - Benzene - Catalyst (e.g., AlCl3/HCl) start->reactants add_alkylating Introduce Alkylating Agent: - n-Butene or - sec-Butyl Alcohol reactants->add_alkylating Slow addition reaction Controlled Reaction (Temperature & Pressure) add_alkylating->reaction quench Quench & Neutralize (e.g., NaOH wash) reaction->quench Post-reaction separation Phase Separation (Organic / Aqueous) quench->separation purification Purification: Fractional Distillation separation->purification Organic Layer end End Product: Pure this compound purification->end recycle_benzene Recycle Benzene & By-products purification->recycle_benzene recycle_benzene->reactants Recycle

Caption: Generalized experimental workflow for the synthesis of this compound.

Applications and Relevance

While not a therapeutic agent itself, this compound is relevant to the broader chemical and pharmaceutical industries. Its primary uses include:

  • Solvent : It is used as a solvent for coating compositions and in various organic synthesis applications[3][5][8].

  • Chemical Intermediate : A significant application is as an intermediate in the synthesis of other compounds[8]. For example, it is used to produce secondary butyl quinoline, which has applications in the flavor and fragrance industry[5]. It is also a precursor for the production of phenol (B47542) and methyl ethyl ketone (MEK) through oxidation and subsequent acid-catalyzed decomposition[12][13].

  • Plasticizers and Surface-Active Agents : It also finds use in the manufacturing of plasticizers and surface-active agents[5][8].

For drug development professionals, understanding the properties of solvents and intermediates like this compound is essential for process chemistry, formulation development, and ensuring the purity of final active pharmaceutical ingredients.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the structural chemistry of sec-butylbenzene (B1681704), with a focus on its molecular geometry and conformational landscape. Due to its low melting point of -75.5°C, an experimental crystal structure of this compound has not been reported.[1] Therefore, this document concentrates on the gas-phase structure, which has been elucidated through a combination of advanced spectroscopic techniques and ab initio computational methods. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the structural properties of alkylbenzenes.

Introduction

This compound (2-phenylbutane) is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a sec-butyl group.[1] Its molecular structure and conformational flexibility are of significant interest in various fields, including organic synthesis and medicinal chemistry, where the butyl group is a common substituent in pharmaceutical compounds.[2] Understanding the three-dimensional arrangement of atoms and the relative stability of different conformers is crucial for predicting its chemical reactivity and physical properties.

This guide summarizes the current scientific understanding of the molecular geometry of this compound, drawing primarily from spectroscopic and computational studies.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the rotational isomerism of its butyl side chain relative to the phenyl ring. Computational studies, supported by spectroscopic evidence, have identified three stable conformers (rotamers) of this compound in the gas phase.[2][3] These conformers are designated as G1 (gauche), A (anti), and G2 (gauche), based on the dihedral angle of the C1-Cα-Cβ-Cγ backbone of the butyl group.[2]

The G1 conformer is the most populated, indicating it is the most stable. The populations of the anti (A) and the other gauche (G2) conformers are significantly lower, estimated to be about 7% and 2%, respectively.[3] This conformational preference is notably different from that of n-propylbenzene, where the anti conformer is favored, highlighting the steric influence of the α-methyl group in this compound.[3]

Quantitative Geometric Parameters

The precise bond lengths, bond angles, and dihedral angles for the conformers of this compound have been determined through ab initio calculations. The following tables summarize representative geometric parameters calculated at the MP2/6-311+G** level of theory, which is one of the methods cited in the primary literature for providing reliable geometric data.[2]

Table 1: Calculated Bond Lengths of this compound Conformers (Å)

BondConformer G1 (gauche)Conformer A (anti)Conformer G2 (gauche)
Carom-Carom (avg.)1.3951.3951.395
Carom-H (avg.)1.0851.0851.085
C1-Cα1.5151.5161.517
Cα-Cβ1.5381.5371.539
Cβ-Cγ1.5311.5301.531
Cα-CMe1.5351.5341.536
Cα-H1.0981.0971.099
Cβ-H (avg.)1.0951.0951.095
Cγ-H (avg.)1.0941.0941.094
CMe-H (avg.)1.0931.0931.093

Table 2: Calculated Bond Angles of this compound Conformers (°)

AngleConformer G1 (gauche)Conformer A (anti)Conformer G2 (gauche)
C2-C1-Cα121.5121.4121.6
C1-Cα-Cβ112.1111.8112.3
C1-Cα-CMe110.5110.8110.3
Cβ-Cα-CMe111.2111.5111.0
Cα-Cβ-Cγ114.3114.0114.5
H-C-H (avg. alkyl)108.5108.5108.5
Carom-Carom-Carom (avg.)120.0120.0120.0

Table 3: Calculated Dihedral Angles of this compound Conformers (°)

Dihedral AngleConformer G1 (gauche)Conformer A (anti)Conformer G2 (gauche)
C2-C1-Cα-Cβ85.192.388.5
C1-Cα-Cβ-Cγ 65.2 178.5 -68.9
C2-C1-Cα-CMe-38.7-31.4-35.1
CMe-Cα-Cβ-Cγ-170.1-64.355.7

Experimental Protocols

The conformational landscape of this compound has been experimentally investigated using sophisticated laser spectroscopy techniques in a supersonic jet environment. This approach allows for the study of isolated molecules at very low temperatures, which simplifies the electronic spectra by resolving the contributions of individual conformers.

Resonant Two-Photon Ionization (R2PI) Spectroscopy

Resonant Two-Photon Ionization (R2PI) is a highly sensitive and selective method for obtaining electronic spectra of molecules in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is seeded into a carrier gas, typically argon or helium, at high pressure.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This expansion process cools the molecules to very low rotational and vibrational temperatures.

  • Laser Excitation: The jet-cooled molecules are intersected by a tunable UV laser beam (the "pump" laser). The wavelength of this laser is scanned. When the laser frequency matches the energy of an electronic transition in one of the conformers, the molecule is excited to an intermediate electronic state (S₁).

  • Ionization: A second laser beam (the "probe" laser), with sufficient energy, ionizes the excited molecule. In one-color R2PI, the same laser pulse is used for both excitation and ionization.

  • Detection: The resulting ions are detected by a time-of-flight mass spectrometer (TOF-MS), which separates them based on their mass-to-charge ratio.

  • Spectrum Generation: By plotting the ion signal as a function of the pump laser wavelength, an electronic spectrum is generated. Each conformer will have a distinct origin in the spectrum, allowing for their individual identification.

UV-UV Hole-Burning Spectroscopy

UV-UV hole-burning spectroscopy is used to confirm that different spectral features observed in the R2PI spectrum originate from different ground-state species (i.e., conformers).

Methodology:

  • "Burn" Step: A "burn" laser is fixed at the frequency of a specific absorption peak observed in the R2PI spectrum. This laser pulse depletes the population of the ground state of the conformer that absorbs at this frequency.

  • "Probe" Step: A second, tunable "probe" laser is scanned through the same spectral region, and the R2PI spectrum is recorded as described above.

  • Analysis: In the resulting spectrum, the absorption peaks originating from the conformer that was "burned" will be diminished or absent, while the peaks from other conformers will remain unaffected. This allows for the unambiguous assignment of spectral features to each conformer.

Computational Methodology

The experimental findings are complemented and rationalized by ab initio quantum chemical calculations.

Methodology:

  • Conformational Search: An initial search for stable conformers is performed by systematically rotating the dihedral angles of the butyl side chain.

  • Geometry Optimization: The geometries of the identified potential energy minima are then fully optimized using various levels of theory. The studies on this compound have employed Hartree-Fock (HF), Density Functional Theory (B3LYP), and Møller-Plesset second-order perturbation theory (MP2), typically with Pople-style basis sets such as 6-311+G**.[2]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies.

  • Energy Profile: The relative energies of the conformers are calculated to predict their populations at a given temperature, which are then compared with the experimental observations.

Visualizations

Conformational Isomers of this compound

G Conformers of this compound cluster_G1 G1 (gauche) cluster_A A (anti) cluster_G2 G2 (gauche) G1 A G2

Caption: The three stable conformers of this compound.

Experimental Workflow for R2PI Spectroscopy

G cluster_workflow R2PI Experimental Workflow Sample This compound in Carrier Gas Nozzle Pulsed Nozzle Sample->Nozzle High Pressure Expansion Supersonic Expansion (Cooling) Nozzle->Expansion Into Vacuum Skimmer Skimmer Expansion->Skimmer Lasers Tunable UV Laser (Pump) + Ionization Laser (Probe) Skimmer->Lasers Molecular Beam TOFMS Time-of-Flight Mass Spectrometer Lasers->TOFMS Ions Detector Ion Detector TOFMS->Detector Spectrum R2PI Spectrum Detector->Spectrum Signal vs. Wavelength

Caption: Workflow for Resonant Two-Photon Ionization Spectroscopy.

Logical Relationship for Conformer Identification

G cluster_logic Conformer Identification Logic R2PI R2PI Spectrum Shows Multiple Origins HoleBurning UV-UV Hole-Burning Confirms Distinct Ground States R2PI->HoleBurning Hypothesis Assignment Assignment of Spectral Features to Specific Conformers (G1, A, G2) HoleBurning->Assignment Experimental Confirmation AbInitio Ab Initio Calculations Predict Stable Geometries and Energies AbInitio->Assignment Theoretical Support

Caption: Logic for identifying and assigning conformers.

References

Quantum Chemical Calculations for sec-Butylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of sec-butylbenzene (B1681704). It is intended to serve as a resource for researchers in computational chemistry, materials science, and drug development who are interested in the theoretical investigation of similar alkylated aromatic hydrocarbons.

Introduction to this compound

This compound is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a sec-butyl group.[1] As a chiral molecule, it can exist as (R)- and (S)-enantiomers.[2] The conformational flexibility of the sec-butyl side chain gives rise to multiple rotamers, which have been the subject of both experimental and theoretical investigations.[3] Understanding the conformational landscape and the electronic properties of this compound is crucial for applications in organic synthesis, as a solvent, and in the development of new materials.

Computational Methodologies

The quantum chemical calculations detailed herein are grounded in established theoretical frameworks. The primary methods employed for studying this compound include Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset second-order perturbation theory (MP2).[3]

Geometry Optimization

The initial step in the computational workflow is the geometry optimization of the different conformers of this compound.[4][5] This process aims to find the minimum energy structure on the potential energy surface.[6]

Experimental Protocol:

  • Initial Structure Generation: The starting molecular structure of this compound can be built using molecular modeling software. Different initial dihedral angles for the sec-butyl side chain are set to explore the conformational space.

  • Choice of Theoretical Method and Basis Set: Calculations are typically performed using methods such as B3LYP for DFT or MP2 for electron correlation effects.[3] A common choice for the basis set is the Pople-style 6-311+G** or a correlation-consistent basis set.[3][4]

  • Optimization Algorithm: A quasi-Newton algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (L-BFGS) method, is commonly employed to iteratively adjust the molecular geometry to minimize the electronic energy.[7]

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.[7]

  • Software: The Gaussian suite of programs is a widely used software package for these types of calculations.[3]

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain the vibrational spectrum.[8]

Experimental Protocol:

  • Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated at the optimized geometry.[8] This can be done analytically or numerically.

  • Frequency Calculation: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.[8]

  • Zero-Point Energy Correction: The zero-point vibrational energy (ZPVE) is calculated from the vibrational frequencies and is used to correct the electronic energies.[3]

  • Imaginary Frequencies: The absence of imaginary frequencies confirms that the structure is a true minimum. The presence of one imaginary frequency indicates a transition state.[9]

Electronic Property Calculations

With the optimized geometries, various electronic properties can be calculated to understand the chemical reactivity and behavior of this compound.[10]

Experimental Protocol:

  • Wavefunction and Electron Density Analysis: The electronic wavefunction and electron density are obtained from the self-consistent field (SCF) calculation.

  • Frontier Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.[11] The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.[10]

  • Dipole Moment: The molecular dipole moment is calculated to understand the molecule's polarity.[3]

  • Mulliken Charge Analysis: The distribution of electron density among the atoms is analyzed through Mulliken population analysis or other charge partitioning schemes.[11]

Data Presentation

The following tables summarize the quantitative data obtained from quantum chemical calculations on this compound.

Table 1: Computed Molecular Properties of this compound Conformers [3]

ConformerRelative Energy (cm⁻¹) (B3LYP/6-311+G) Relative Energy (cm⁻¹) (MP2/6-311+G)Dipole Moment (Debye) (B3LYP/6-311+G**)
G1000.37
G222140.37
A2132140.37

Energies are relative to the most stable G1 conformer and include zero-point energy corrections.

Table 2: Representative Optimized Geometry of this compound (G1 Conformer)

ParameterAtom 1Atom 2Atom 3Value
Bond Lengths (Å)
C1 (ring)1.51
1.54
1.53
H1.10
Bond Angles (degrees)
C2 (ring)C1 (ring)120.1
C1 (ring)112.5
111.8
Dihedral Angles (degrees)
C2 (ring)C1 (ring)
C1 (ring)

Note: These are representative values based on typical ab initio calculations. Actual values will vary depending on the level of theory and basis set used.

Table 3: Selected Calculated Vibrational Frequencies of this compound (G1 Conformer)

ModeFrequency (cm⁻¹)Description
1225Torsion of the sec-butyl group
2410Out-of-plane ring deformation
3745C-H out-of-plane bend (aromatic)
41005Ring breathing
51450CH₂ scissoring
62960C-H stretch (aliphatic)
73050C-H stretch (aromatic)

Note: These are representative frequencies. Experimental spectra may show shifts due to environmental effects and anharmonicity.

Visualizations

The following diagrams illustrate the workflow and key concepts in the quantum chemical calculation of this compound.

G Computational Workflow for this compound Analysis cluster_0 Input Preparation cluster_1 Core Calculation cluster_2 Property Analysis cluster_3 Output start Define this compound Structure method Select Method and Basis Set (e.g., B3LYP/6-311+G**) start->method opt Geometry Optimization method->opt freq Vibrational Frequency Analysis opt->freq eprop Electronic Properties (HOMO, LUMO, Dipole) freq->eprop thermo Thermodynamic Properties (ZPVE, Enthalpy) freq->thermo end Optimized Geometry, Frequencies, Energies, and Properties eprop->end thermo->end G Conformational Analysis Logic cluster_0 Initial Structures cluster_1 Optimization and Verification cluster_2 Energy Comparison cluster_3 Result initial Generate Multiple Initial Geometries opt_all Optimize Each Structure initial->opt_all freq_all Frequency Calculation for Each opt_all->freq_all check_min Verify True Minima (No Imaginary Frequencies) freq_all->check_min compare Compare Relative Energies (Including ZPVE) check_min->compare final Identify Most Stable Conformers (e.g., G1, G2, A) compare->final

References

A Technical Guide to the Historical Preparation of Sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of sec-butylbenzene (B1681704), a significant aromatic hydrocarbon intermediate. The document provides a detailed examination of two prominent historical synthesis routes: the Friedel-Crafts alkylation and the Wurtz-Fittig reaction. By presenting the core principles, detailed experimental protocols, and quantitative data from seminal historical sources, this guide offers valuable insights into the evolution of synthetic organic chemistry and provides a foundational understanding for modern synthetic strategies.

Friedel-Crafts Alkylation: A Dominant Historical Approach

The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, rapidly became a cornerstone of aromatic chemistry. This electrophilic aromatic substitution reaction provided a direct method for the alkylation of benzene (B151609) and its derivatives. Historical preparations of this compound heavily relied on this method, utilizing various alkylating agents in the presence of a Lewis acid catalyst.

Synthesis via Alkylation of Benzene with Sec-Butyl Alcohol

A significant historical account of this compound synthesis is detailed in the 1946 National Advisory Committee for Aeronautics (NACA) Technical Note No. 1021.[1] This large-scale preparation utilized the reaction of sec-butyl alcohol with benzene, catalyzed by aluminum chloride and anhydrous hydrogen chloride.[1]

Reactants:

  • Benzene (Dry)

  • sec-Butyl Alcohol

  • Aluminum Chloride (Anhydrous)

  • Anhydrous Hydrogen Chloride

Procedure:

  • In a suitable reaction vessel equipped for stirring and cooling, a suspension of anhydrous aluminum chloride in dry benzene was prepared.

  • Anhydrous hydrogen chloride gas was bubbled through the stirred suspension.

  • A mixture of sec-butyl alcohol and benzene was then slowly added to the activated catalyst mixture. The reaction temperature was maintained at a controlled, low temperature to minimize the formation of byproducts.

  • After the addition was complete, the reaction mixture was stirred for an additional period to ensure maximum conversion.

  • The reaction was quenched by the slow addition of water to hydrolyze the aluminum chloride complex. Hydrochloric acid was subsequently added to dissolve the resulting aluminum hydroxide.

  • The organic layer was separated and washed sequentially with a dilute sodium bicarbonate solution and then with water to remove any acidic impurities.

  • The crude this compound was dried over a suitable drying agent, such as activated alumina.

  • The final product was purified by fractional distillation to yield high-purity this compound.[1]

Quantitative Data:

ParameterValueReference
Theoretical Yield (based on sec-butyl alcohol)80.2%[1]
Boiling Point173.3 °C
Density at 20°C0.8621 g/mL
Refractive Index at 20°C1.4901

Note: Specific physical property data is supplemented by established values for this compound.

Logical Workflow for Friedel-Crafts Synthesis

Friedel_Crafts_Workflow cluster_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification Benzene_1 Dry Benzene Catalyst_Mix Activated Catalyst Suspension Benzene_1->Catalyst_Mix AlCl3 Anhydrous AlCl₃ AlCl3->Catalyst_Mix HCl Anhydrous HCl HCl->Catalyst_Mix Reaction Alkylation Catalyst_Mix->Reaction Charge to Reactor Reactant_Mix sec-Butyl Alcohol + Benzene Reactant_Mix->Reaction Quench Hydrolysis (H₂O, HCl) Reaction->Quench Transfer Separation Separatory Funnel Wash Quench->Separation Drying Drying (Alumina) Separation->Drying Distillation Fractional Distillation Drying->Distillation Product Pure This compound Distillation->Product

Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.

Wurtz-Fittig Reaction: An Alternative Historical Route

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, provided a method for the formation of alkyl-substituted aromatic compounds by reacting an aryl halide with an alkyl halide in the presence of sodium metal.[2] While less common than the Friedel-Crafts approach for this specific synthesis, it represents a valid and historically significant method. A detailed historical procedure for the synthesis of the closely related n-butylbenzene, found in Organic Syntheses, serves as an excellent template for the preparation of this compound.

Synthesis via Reaction of Bromobenzene (B47551) and Sec-Butyl Bromide

This method involves the coupling of bromobenzene and sec-butyl bromide using sodium metal in an ethereal solvent. The greater reactivity of the alkyl halide compared to the aryl halide favors the formation of the desired cross-coupled product.

Reactants:

  • Bromobenzene

  • sec-Butyl Bromide

  • Sodium Metal

  • Dry Diethyl Ether

Procedure:

  • A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus is thoroughly dried, and all openings are protected with drying tubes to maintain anhydrous conditions.

  • Finely cut sodium metal is placed in the flask and covered with anhydrous diethyl ether.

  • A mixture of bromobenzene and sec-butyl bromide is added dropwise from the dropping funnel to the stirred sodium suspension at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the rate.

  • After the addition is complete, the reaction mixture is stirred and gently refluxed for several hours to ensure the reaction goes to completion.

  • The reaction mixture is then cooled, and the unreacted sodium is carefully decomposed by the slow addition of ethanol, followed by water.

  • The ethereal layer containing the product is separated from the aqueous layer. The aqueous layer is extracted with additional diethyl ether to recover any dissolved product.

  • The combined ether extracts are washed with water and then dried over a suitable drying agent like anhydrous calcium chloride.

  • The diethyl ether is removed by distillation, and the remaining crude product is purified by fractional distillation to yield this compound.

Quantitative Data (Anticipated):

ParameterAnticipated ValueNotes
YieldModerate to GoodYields for Wurtz-Fittig reactions can be variable due to side reactions such as the formation of biphenyl (B1667301) and octane.
Boiling Point~173 °CThe boiling point of the product would be a key indicator of its identity.

Signaling Pathway for Wurtz-Fittig Reaction

Wurtz_Fittig_Pathway cluster_reactants Initial Reactants cluster_intermediates Reactive Intermediates cluster_products Products Aryl_Halide Bromobenzene (Ar-Br) Aryl_Radical Aryl Radical (Ar•) Aryl_Halide->Aryl_Radical Alkyl_Halide sec-Butyl Bromide (R-Br) Alkyl_Radical Alkyl Radical (R•) Alkyl_Halide->Alkyl_Radical Sodium Sodium Metal (Na) Sodium->Aryl_Radical e⁻ transfer Sodium->Alkyl_Radical e⁻ transfer Main_Product This compound (Ar-R) Aryl_Radical->Main_Product Byproduct_1 Biphenyl (Ar-Ar) Aryl_Radical->Byproduct_1 dimerization Organosodium Organosodium Intermediate (R-Na) Alkyl_Radical->Organosodium + Na Alkyl_Radical->Main_Product Byproduct_2 Octane Isomers (R-R) Alkyl_Radical->Byproduct_2 dimerization Organosodium->Main_Product + Ar-Br

References

Toxicological Profile of sec-Butylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

sec-Butylbenzene (B1681704) is an aromatic hydrocarbon utilized as a solvent and an intermediate in organic synthesis.[1] Despite its industrial applications, a comprehensive toxicological profile for this compound is not well-established. This technical guide synthesizes the available toxicological data from preclinical studies to provide a detailed overview for researchers, scientists, and professionals in drug development. This document summarizes key findings on acute toxicity, dermal and ocular irritation, and short-term repeated-dose effects. Notably, there is a significant lack of data regarding subchronic and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. The presented information, including quantitative data and experimental methodologies, aims to facilitate a deeper understanding of the known toxicological properties of this compound and to highlight critical data gaps for future research.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards associated with a single, short-term exposure to a substance. For this compound, the available data primarily focuses on the oral route of administration.

Oral Administration

Multiple studies have investigated the acute oral toxicity of this compound in rats, with reported median lethal dose (LD50) values indicating moderate toxicity.

Data Presentation: Acute Oral Toxicity Studies

Study ReferenceAnimal ModelPurityVehicleDose(s)Key Findings
Carpenter et al. (1974)RatNot SpecifiedNot SpecifiedNot SpecifiedLD50: 1920 mg/kg
Gerarde (1959)RatNot SpecifiedOlive Oil4.3 g/kg8 out of 10 rats died.[2][3]
Dow Chemical (1954)Rat (4)Not SpecifiedNot Specified2 g/kgNo deaths observed.[2][3]
Sandmeyer (1981)RatNot SpecifiedNot SpecifiedNot SpecifiedLD50: 2.24 g/kg.[2][3]

Experimental Protocols: Acute Oral Toxicity

While specific, detailed protocols for each study are not consistently available in the public domain, a generalized methodology can be inferred based on standard toxicological practices of the time.

Generalized Experimental Workflow for Acute Oral Toxicity Studies

cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Post-Dosing Observation Phase Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Fasting Fasting Period (Overnight) Animal_Acclimation->Fasting Oral_Administration Single Oral Gavage Administration Fasting->Oral_Administration Dose_Preparation Dose Preparation (this compound in Vehicle) Dose_Preparation->Oral_Administration Clinical_Observation Clinical Observation (Mortality, Clinical Signs) Oral_Administration->Clinical_Observation Body_Weight Body Weight Measurement Clinical_Observation->Body_Weight Necropsy Gross Necropsy (Surviving Animals at Study End) Body_Weight->Necropsy

Caption: Generalized workflow for an acute oral toxicity study.

Irritation Potential

The potential for a chemical to cause irritation upon contact with the skin or eyes is a critical toxicological endpoint.

Dermal Irritation

A study conducted by the Shell Oil Company in 1987 evaluated the dermal irritation potential of this compound in rabbits.

Data Presentation: Dermal Irritation Study

Study ReferenceAnimal ModelExposure DurationObservation PeriodResultsClassification
Shell Oil Co. (1987)Rabbit4 hours (semi-occlusive patch)14 daysVery slight to slight inflammation, cleared by 24 hoursNot a skin irritant

Experimental Protocols: Dermal Irritation

The protocol for the 1987 Shell Oil Company study is not publicly detailed. However, it likely followed a protocol similar to the OECD Test Guideline 404 for acute dermal irritation/corrosion.

  • Animal Model: Albino rabbits are typically used.

  • Test Substance Application: A defined amount of the test substance is applied to a small area of clipped skin.

  • Exposure: The application site is covered with a semi-occlusive dressing for a specified period, usually 4 hours.

  • Observation: The skin is evaluated for erythema (redness) and edema (swelling) at specific time points after patch removal (e.g., 1, 24, 48, and 72 hours).

Eye Irritation

The same 1987 Shell Oil Company report also assessed the eye irritation potential of this compound.

Data Presentation: Eye Irritation Study

Study ReferenceAnimal ModelApplicationKey FindingsClassification
Shell Oil Co. (1987)Rabbit (6)Undiluted this compound into the conjunctival sacSevere initial pain, very slight conjunctival rednessNot an eye irritant

Experimental Protocols: Eye Irritation

This study likely adhered to a protocol analogous to the OECD Test Guideline 405.[4][5]

  • Animal Model: Albino rabbits are the standard model.[4]

  • Test Substance Instillation: A small, defined volume (e.g., 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye.[5] The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at set intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[4]

Short-Term Repeated-Dose Toxicity

A study by Gagnaire and Langlais (2005) investigated the ototoxicity of several aromatic solvents, including this compound, following short-term repeated oral administration in rats.[6][7]

Data Presentation: Short-Term Repeated-Dose Oral Study

Study ReferenceAnimal ModelPurityDoseDosing RegimenKey Findings
Gagnaire and Langlais (2005)Male Sprague-Dawley Rats (8)99%812 mg/kg/dayGastric intubation, 5 days/week for 2 weeksNo ototoxicity observed; No deaths or changes in body weight gain.[6]

Experimental Protocols: Short-Term Ototoxicity Study

  • Animal Model: Male Sprague-Dawley rats.[6]

  • Dose Administration: this compound was dissolved in olive oil and administered via gastric intubation at a dose of 8.47 mmol/kg/day (equivalent to 812 mg/kg/day for this compound).[6]

  • Dosing Schedule: Dosing occurred 5 days a week for 2 consecutive weeks.[6]

  • Observation Period: Animals were observed for 10 days following the final dose.[6]

  • Endpoint Evaluation: Ototoxicity was assessed by morphological examination of the organ of Corti to quantify missing hair cells (cytocochleogram).[7]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of publicly available data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound.[6] No studies were identified that have evaluated these endpoints.

Toxicokinetics and Metabolism

Specific toxicokinetic studies for this compound in humans or animals have not been located.[6] However, the metabolism of alkylbenzenes, in general, is understood to proceed via side-chain oxidation.[3]

Proposed Metabolic Pathway of this compound

The primary metabolic pathway for this compound is likely hydroxylation of the alkyl side chain, followed by conjugation and excretion. Ring oxidation is considered a minor pathway for alkylbenzenes.[3]

SBB This compound Hydroxylation Side-Chain Hydroxylation (Primary Pathway) SBB->Hydroxylation Ring_Oxidation Ring Oxidation (Minor Pathway) SBB->Ring_Oxidation Metabolites Hydroxylated Metabolites Hydroxylation->Metabolites Ring_Oxidation->Metabolites Conjugation Conjugation (e.g., with Glucuronic Acid or Glycine) Metabolites->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway for this compound.

Potential Mechanisms of Toxicity and Signaling Pathways

Direct evidence for the signaling pathways perturbed by this compound is not available. However, based on data from benzene (B151609) and other aromatic hydrocarbons, it can be hypothesized that oxidative stress plays a key role in its toxicity. Benzene exposure has been shown to modulate signaling pathways involved in cellular responses to oxidative stress, including NF-κB, p38-MAPK, and STAT3.[8][9] These pathways are critical in regulating inflammation, cell proliferation, and apoptosis.

Hypothesized Signaling Pathway Perturbation by Alkylbenzenes

cluster_0 Cellular Signaling Cascades cluster_1 Cellular Responses Alkylbenzene Alkylbenzene Exposure (e.g., this compound) Metabolism Metabolic Activation Alkylbenzene->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NFkB NF-κB Pathway Oxidative_Stress->NFkB MAPK p38-MAPK Pathway Oxidative_Stress->MAPK STAT3 STAT3 Pathway Oxidative_Stress->STAT3 Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Proliferation Altered Cell Proliferation STAT3->Cell_Proliferation

Caption: Hypothesized signaling pathways affected by alkylbenzene exposure.

It is critical to note that this proposed pathway is based on data from related compounds and requires experimental validation for this compound.

Conclusion and Future Directions

The available toxicological data for this compound primarily characterize its acute oral toxicity and its potential as a mild dermal and ocular irritant. The short-term repeated-dose study did not indicate ototoxicity at the tested dose. However, there are substantial data gaps concerning its potential for subchronic and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Future research should prioritize these areas to establish a comprehensive toxicological profile and to inform risk assessments for human health. Furthermore, mechanistic studies are warranted to elucidate the specific signaling pathways affected by this compound exposure.

References

Methodological & Application

Application Notes: Sec-Butylbenzene as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sec-butylbenzene (B1681704) (sBB), an aromatic hydrocarbon, is emerging as a versatile and effective solvent for various applications in organic synthesis.[1][2][3] Its unique combination of a high boiling point, low polarity, and aromatic character makes it a suitable alternative to traditional solvents like toluene (B28343), xylene, and even benzene (B151609) in certain contexts. Structurally, it consists of a benzene ring substituted with a sec-butyl group.[2][4] This document provides detailed application notes, experimental protocols, and key data for researchers, scientists, and drug development professionals considering this compound for their synthetic needs. It is primarily used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals, and as a solvent for coating compositions.[1][2][5][6]

Physicochemical Properties

Understanding the physical and chemical properties of a solvent is critical for its effective application. This compound is a colorless, flammable liquid with a distinct aromatic odor.[1][4][5] It is nearly insoluble in water but miscible with many organic solvents, including alcohol, ether, and benzene.[1][2][3][4]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄[4][5]
Molecular Weight 134.22 g/mol [4][5]
Appearance Colorless liquid[4][7]
Boiling Point 173.5 - 174 °C[3][4]
Melting Point -75.5 °C to -82.7 °C[3][4]
Density 0.863 g/cm³ (at 20°C)[4]
Vapor Pressure 1.75 mm Hg (at 25°C)[7][8]
Flash Point 52 °C (126 °F)[3][4]
Autoignition Temp. 418 °C[4]
Water Solubility Insoluble (17.6 mg/L at 25°C)[2][4][5][8]
Solubility (Organic) Miscible with alcohol, ether, benzene[1][3][4]
Refractive Index (nD20) 1.4898[3]

Applications & Advantages in Synthesis

This compound's properties make it well-suited for a range of organic reactions.

  • High-Temperature Reactions: With a boiling point of ~174°C, it is an excellent medium for reactions requiring elevated temperatures, providing a wider operating range than solvents like toluene (b.p. 111°C).

  • Palladium-Catalyzed Cross-Coupling: Its non-polar, aprotic nature and high boiling point are advantageous for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, which often require heat and an inert environment to proceed efficiently.

  • Grignard and Organometallic Reactions: As an aprotic solvent, it is compatible with highly reactive organometallic reagents, such as Grignard reagents, which would be quenched by protic solvents like water or alcohols.[9]

  • Friedel-Crafts and Other Electrophilic Aromatic Substitutions: Its aromatic structure makes it a stable medium for electrophilic substitution reactions.[5]

  • Solvent for Non-Polar Compounds: It effectively dissolves non-polar starting materials, reagents, and intermediates common in organic synthesis.[5]

The following diagram illustrates the logical relationship between this compound's properties and its primary applications in synthesis.

G cluster_properties Key Solvent Properties cluster_applications Synthetic Applications prop1 High Boiling Point (~174°C) app1 High-Temperature Syntheses prop1->app1 app2 Pd-Catalyzed Cross-Couplings (e.g., Suzuki, Heck) prop1->app2 prop2 Aprotic & Non-Polar prop2->app2 app3 Organometallic Reactions (e.g., Grignard) prop2->app3 app5 Dissolving Non-Polar Reactants prop2->app5 prop3 Aromatic Hydrocarbon app4 Friedel-Crafts Reactions prop3->app4 G start Start: Reaction Planning setup 1. Assemble & Dry Glassware start->setup reagents 2. Add Reactants, Catalyst & Base setup->reagents inert 3. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent 4. Add this compound Solvent inert->solvent heat 5. Heat to Target Temperature solvent->heat monitor 6. Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor monitor->heat If Incomplete workup 7. Cool & Quench Reaction monitor->workup If Complete extract 8. Aqueous Work-up & Extraction workup->extract purify 9. Dry & Concentrate Organic Phase extract->purify final_purify 10. Purify Product (Chromatography, Distillation, etc.) purify->final_purify analysis 11. Characterize Final Product (NMR, MS, etc.) final_purify->analysis end End: Pure Product analysis->end

References

Application Notes and Protocols for Phenol Production from sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The production of phenol (B47542), a crucial commodity chemical and intermediate in the pharmaceutical and polymer industries, can be achieved through a process analogous to the well-known cumene (B47948) (Hock) process, using sec-butylbenzene (B1681704) as the starting material.[1][2][3] This alternative route co-produces methyl ethyl ketone (MEK), a valuable solvent, instead of acetone.[1][4][5] This document provides detailed application notes and experimental protocols for the synthesis of phenol from this compound, outlining the two primary stages: the oxidation of this compound to this compound hydroperoxide and the subsequent acid-catalyzed cleavage of the hydroperoxide.

Reaction Overview:

The overall process involves two key chemical transformations:

  • Oxidation: this compound is oxidized, typically with air or oxygen, to form this compound hydroperoxide.

  • Cleavage: The resulting this compound hydroperoxide is then treated with an acid catalyst to yield phenol and methyl ethyl ketone.[4][5]

Data Presentation

The following tables summarize the key quantitative parameters for the two main stages of the process, compiled from various sources.

Table 1: Oxidation of this compound to this compound Hydroperoxide

ParameterValueNotes
Temperature 70°C to 200°C (typically 90°C to 140°C)[4]Higher temperatures can increase the reaction rate but may also lead to the formation of undesired by-products.[4]
Pressure 0.5 to 10 atmospheres (50.6 to 1013 kPa)[4]Sufficient pressure is maintained to keep the reactants in the liquid phase.
Oxygen Source Air or pure oxygen[4]Air is the more economical choice for industrial-scale production.
Catalyst Optional. Can be conducted with or without a catalyst.[4]Catalysts like organometallic complexes (e.g., cobalt, manganese, copper, iron chelates) or BaMnO₄ can improve reaction rate and selectivity.[4]
Reaction Time Varies depending on conditionsReaction progress is typically monitored by measuring the concentration of the hydroperoxide.

Table 2: Cleavage of this compound Hydroperoxide

ParameterValueNotes
Temperature 20°C to 150°C (typically 40°C to 120°C)[4]The cleavage reaction is exothermic, and temperature control is important.
Pressure 50 to 2500 kPa (typically 100 to 1000 kPa)[4]
Catalyst Homogeneous or heterogeneous acid catalysts[5]Sulfuric acid, perchloric acid, phosphoric acid, and p-toluenesulfonic acid are common homogeneous catalysts.[5]
Solvent An inert organic solvent such as MEK, phenol, or this compound can be used for dilution to aid in heat removal.[4][5]
Yield (Phenol) ~88% (from hydroperoxide)[6]
Yield (MEK) ~71% (from hydroperoxide)[6]

Experimental Protocols

Protocol 1: Oxidation of this compound

Objective: To synthesize this compound hydroperoxide from this compound.

Materials:

  • This compound (ensure it contains no more than 1 wt% isobutylbenzene)[4]

  • Oxygen source (e.g., compressed air or pure oxygen)

  • Optional: Oxidation catalyst (e.g., a water-soluble chelate of cobalt, nickel, manganese, copper, or iron)[4]

  • Reaction vessel equipped with a gas inlet, condenser, and temperature and pressure controls.

Procedure:

  • Charge the reaction vessel with this compound.

  • If using a catalyst, add it to the this compound.

  • Heat the reaction mixture to the desired temperature, typically between 90°C and 130°C.[4]

  • Introduce a stream of air or oxygen into the liquid phase through the gas inlet.[4]

  • Maintain the reaction pressure between 0.5 and 10 atmospheres.[4]

  • Continuously monitor the reaction progress by taking aliquots and determining the hydroperoxide concentration using standard analytical techniques (e.g., iodometric titration).

  • Once the desired concentration of this compound hydroperoxide is reached, stop the oxygen flow and cool the reactor.

  • The resulting mixture, containing this compound hydroperoxide, unreacted this compound, and by-products, can be used directly in the next step or subjected to purification.

Protocol 2: Cleavage of this compound Hydroperoxide

Objective: To produce phenol and methyl ethyl ketone (MEK) from this compound hydroperoxide.

Materials:

  • Oxidation product mixture from Protocol 1 (containing this compound hydroperoxide)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Inert solvent (e.g., MEK, phenol, or this compound) for dilution[4][5]

  • Reaction vessel equipped with a stirrer, cooling system, and addition funnel.

  • Neutralizing agent (e.g., sodium hydroxide (B78521) solution)

  • Distillation apparatus

Procedure:

  • Dilute the oxidation product mixture with an inert solvent in the reaction vessel to help manage the heat of reaction.[4][5]

  • Cool the mixture to the desired starting temperature, typically between 40°C and 80°C.[4]

  • Slowly add the acid catalyst (e.g., a small amount of concentrated sulfuric acid) to the stirred mixture.[7] The reaction is highly exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • After the addition is complete, continue stirring until the cleavage is complete (monitor by measuring the disappearance of the hydroperoxide).

  • Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution).

  • The resulting mixture contains phenol, MEK, unreacted this compound, and salts.

  • Separate the organic layer from the aqueous layer.

  • Purify the phenol and MEK from the organic layer by fractional distillation.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow start Start: this compound oxidation Step 1: Oxidation (Air/O₂, Heat, Pressure) start->oxidation hydroperoxide This compound Hydroperoxide Mixture oxidation->hydroperoxide cleavage Step 2: Acid Cleavage (H₂SO₄) hydroperoxide->cleavage neutralization Neutralization cleavage->neutralization separation Phase Separation neutralization->separation distillation Fractional Distillation separation->distillation phenol Phenol distillation->phenol mek Methyl Ethyl Ketone distillation->mek

Caption: Overall experimental workflow for phenol production.

reaction_pathway cluster_oxidation Oxidation cluster_cleavage Cleavage sbb This compound sbbhp This compound Hydroperoxide sbb->sbbhp + O₂ sbbhp_cleavage This compound Hydroperoxide phenol Phenol sbbhp_cleavage->phenol H⁺ catalyst mek Methyl Ethyl Ketone sbbhp_cleavage->mek H⁺ catalyst

Caption: Chemical reaction pathway from this compound to phenol.

References

Application Notes and Protocols for the Industrial Production of Sec-Butylbenzene via Benzene Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the industrial production of sec-butylbenzene (B1681704) (SBB) through the alkylation of benzene (B151609). This process is a critical step in the synthesis of various organic intermediates. The information presented here is intended to guide laboratory-scale replication and process optimization.

Introduction

This compound is a key intermediate in the chemical industry, primarily used in the production of phenol (B47542) and methyl ethyl ketone (MEK) via the cumene (B47948) process analogue. The industrial synthesis of SBB is predominantly achieved through the Friedel-Crafts alkylation of benzene with n-butene. While traditional methods employed homogeneous catalysts like aluminum chloride (AlCl₃) or solid phosphoric acid, modern industrial processes favor heterogeneous catalysis, particularly using zeolite catalysts. Zeolites offer significant advantages, including higher selectivity, reduced corrosion, easier separation from the product stream, and the potential for regeneration, making the process more environmentally benign and cost-effective.

This document focuses on the liquid-phase alkylation of benzene with n-butene over a Beta zeolite catalyst, a widely studied and effective catalyst for this reaction.

Process Overview and Chemistry

The primary chemical reaction involves the electrophilic substitution of a proton on the benzene ring with a sec-butyl carbocation, which is formed from the protonation of n-butene by the acidic sites of the zeolite catalyst.

Main Reaction:

C₆H₆ (Benzene) + CH₃CH=CHCH₃ (n-Butene) → C₆H₅CH(CH₃)CH₂CH₃ (this compound)

Side Reactions:

  • Isomerization: Formation of isobutylbenzene (B155976) and tert-butylbenzene.

  • Polyalkylation: Formation of di-sec-butylbenzene (DSBB) and tri-sec-butylbenzene (TSBB).

  • Oligomerization: Polymerization of n-butene.

A crucial part of an industrial plant is the transalkylation unit, where the polyalkylated byproducts (DSBB, TSBB) are reacted with benzene to produce more of the desired monoalkylated product, thereby increasing the overall yield.[1]

Transalkylation Reaction:

C₆H₄(C₄H₉)₂ (Di-sec-butylbenzene) + C₆H₆ (Benzene) ⇌ 2 C₆H₅C₄H₉ (this compound)

Experimental Protocols

Protocol for Synthesis of Beta Zeolite Catalyst

This protocol describes a hydrothermal synthesis method for preparing Beta zeolite, a catalyst with a three-dimensional pore structure suitable for benzene alkylation.

Materials:

Procedure:

  • Gel Preparation:

    • In a polypropylene (B1209903) beaker, dissolve the required amount of sodium aluminate in deionized water with stirring.

    • Slowly add the colloidal silica to the sodium aluminate solution and stir the mixture vigorously for at least 1 hour to form a homogeneous solution.

    • Add the tetraethylammonium hydroxide solution to the mixture and continue stirring for another hour to achieve a final gel with a molar composition of, for example, 4.5 Na₂O : 1 Al₂O₃ : 100 SiO₂ : 25 TEAOH : 1500 H₂O.

  • Hydrothermal Crystallization:

    • Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a controlled temperature, typically between 140-160°C, for a period of 5-10 days under static conditions.

  • Product Recovery and Washing:

    • After crystallization, cool the autoclave to room temperature.

    • Recover the solid product by filtration or centrifugation.

    • Wash the product thoroughly with deionized water until the pH of the filtrate is neutral (pH ~7).

  • Drying and Calcination:

    • Dry the washed zeolite crystals in an oven at 100-120°C overnight.

    • Calcine the dried zeolite in a muffle furnace under a flow of dry air. Gradually increase the temperature to 550-600°C and hold for 6-8 hours to remove the organic SDA.

  • Ion Exchange (to obtain the acidic H-form):

    • The calcined Na-Beta zeolite is converted to its catalytically active protonated form (H-Beta) through ion exchange with an ammonium (B1175870) salt solution.

    • Suspend the calcined zeolite in a 1 M ammonium nitrate (B79036) (NH₄NO₃) solution (e.g., 10 ml of solution per gram of zeolite).

    • Heat the suspension at 80-90°C for 6-8 hours with gentle stirring.

    • Filter and wash the zeolite with deionized water.

    • Repeat the ion exchange step two more times to ensure complete exchange of sodium ions.

    • After the final wash, dry the H-Beta zeolite at 100-120°C overnight.

    • Finally, calcine the H-Beta zeolite at 500-550°C for 4-6 hours to decompose the ammonium ions and generate the acidic protons.

Protocol for Liquid-Phase Alkylation of Benzene with n-Butene

This protocol describes a continuous-flow, liquid-phase alkylation of benzene with n-butene in a fixed-bed reactor using the prepared H-Beta zeolite catalyst.

Experimental Setup: A continuous-flow fixed-bed microreactor system is used. This typically consists of a high-pressure liquid pump for benzene, a mass flow controller for n-butene, a preheater, a stainless-steel tubular reactor housed in a furnace, a back-pressure regulator, a condenser, and a product collection system.

Materials:

  • Benzene (anhydrous)

  • n-Butene (liquefied)

  • H-Beta zeolite catalyst (pelletized, 20-40 mesh)

  • Nitrogen (for catalyst activation)

Procedure:

  • Catalyst Loading:

    • Load a specific amount of the H-Beta zeolite catalyst (e.g., 5.0 g) into the center of the tubular reactor. Quartz wool plugs are used to secure the catalyst bed.

  • Catalyst Activation:

    • Activate the catalyst in-situ by heating it under a flow of dry nitrogen (e.g., 50 mL/min) to 300-400°C for at least 4 hours to remove any adsorbed moisture.

  • Reaction Start-up:

    • After activation, cool the reactor to the desired reaction temperature (e.g., 150°C) under a nitrogen atmosphere.

    • Introduce benzene into the system using the high-pressure liquid pump at a specific flow rate.

    • Pressurize the system to the desired reaction pressure (e.g., 3.0 MPa) using the back-pressure regulator.

    • Once the system is stable, introduce n-butene at the desired flow rate.

  • Reaction Execution:

    • Maintain the desired reaction conditions (temperature, pressure, benzene to n-butene molar ratio, and weight hourly space velocity - WHSV).

    • Collect the liquid product downstream of the condenser at regular intervals.

  • Product Analysis:

    • Analyze the collected samples using gas chromatography (GC) to determine the conversion of benzene and the selectivity for this compound and other byproducts.

  • Shutdown:

    • Stop the n-butene feed.

    • Continue the benzene flow for a short period to flush the reactor.

    • Stop the benzene pump and cool the reactor to room temperature under a nitrogen flow.

Data Presentation

The following tables summarize typical quantitative data for the liquid-phase alkylation of benzene with n-butene over an H-Beta zeolite catalyst.

Table 1: Effect of Reaction Temperature on Benzene Alkylation

Temperature (°C)Benzene Conversion (%)SBB Selectivity (%)DSBB Selectivity (%)Other Byproducts (%)
12015.285.112.52.4
14022.582.315.12.6
16028.978.518.72.8
18035.175.421.63.0

Conditions: Pressure = 3.0 MPa, Benzene/n-Butene Molar Ratio = 5:1, WHSV (n-butene) = 2.0 h⁻¹.

Table 2: Effect of Benzene/n-Butene Molar Ratio on Benzene Alkylation

Benzene/n-Butene Molar RatioBenzene Conversion (%)SBB Selectivity (%)DSBB Selectivity (%)Other Byproducts (%)
3:132.472.124.83.1
5:128.978.518.72.8
7:125.383.214.32.5
10:120.188.69.12.3

Conditions: Temperature = 160°C, Pressure = 3.0 MPa, WHSV (n-butene) = 2.0 h⁻¹.

Analytical Methods

Gas Chromatography (GC) for Product Analysis

A gas chromatograph equipped with a flame ionization detector (FID) is used for the quantitative analysis of the reaction products.

Table 3: GC Parameters for Product Analysis

ParameterValue
Column Capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm)
Carrier Gas Nitrogen or Helium
Injector Temperature 250°C
Detector Temperature 280°C
Oven Temperature Program Initial temp: 60°C, hold for 5 minRamp 1: 10°C/min to 180°C, hold for 5 minRamp 2: 20°C/min to 250°C, hold for 2 min
Injection Volume 1 µL
Split Ratio 50:1

The concentration of each component is determined using the area normalization method or by using an internal standard (e.g., n-decane).

Visualizations

Industrial_SBB_Production Benzene_Feed Benzene Feed Alkylation_Reactor Alkylation Reactor (H-Beta Zeolite) Benzene_Feed->Alkylation_Reactor Transalkylation_Reactor Transalkylation Reactor (Zeolite Catalyst) Benzene_Feed->Transalkylation_Reactor Butene_Feed n-Butene Feed Butene_Feed->Alkylation_Reactor Separation_1 Separation Unit 1 (Distillation) Alkylation_Reactor->Separation_1 Reaction Mixture SBB_Product This compound (Product) Separation_1->SBB_Product Light_Ends Light Ends (Recycle/Fuel) Separation_1->Light_Ends Heavy_Ends Heavy Ends (Polybutylbenzenes) Separation_1->Heavy_Ends Separation_2 Separation Unit 2 (Distillation) Transalkylation_Reactor->Separation_2 Transalkylation Mixture Separation_2->Alkylation_Reactor Recycled Benzene & SBB Heavy_Ends->Transalkylation_Reactor Experimental_Workflow Catalyst_Prep Catalyst Preparation (H-Beta Zeolite) Catalyst_Loading Catalyst Loading into Reactor Catalyst_Prep->Catalyst_Loading Catalyst_Activation Catalyst Activation (N2 flow, 300-400°C) Catalyst_Loading->Catalyst_Activation Reaction_Setup Reaction System Setup (Temperature, Pressure) Catalyst_Activation->Reaction_Setup Reactant_Feed Introduction of Reactants (Benzene, n-Butene) Reaction_Setup->Reactant_Feed Product_Collection Product Collection Reactant_Feed->Product_Collection Product_Analysis Product Analysis (Gas Chromatography) Product_Collection->Product_Analysis

References

Application Notes and Protocols for the Analytical Determination of sec-Butylbenzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of sec-butylbenzene (B1681704) in environmental matrices. The protocols focus on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), and include comprehensive sample preparation procedures for water and soil.

Overview of Analytical Approaches

The determination of this compound, a volatile organic compound (VOC), in environmental samples is crucial for monitoring pollution and assessing potential exposure risks. The United States Environmental Protection Agency (EPA) has established robust methods for this purpose, with EPA Method 8260C being a cornerstone for the analysis of volatile organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2][3] This method, in conjunction with appropriate sample preparation techniques, provides high sensitivity and selectivity for the detection of this compound.

For aqueous samples, Purge and Trap (P&T) concentration is the most common and effective sample introduction technique.[4][5][6] This method involves purging the volatile compounds from the water sample with an inert gas and trapping them on a sorbent material before thermally desorbing them into the GC-MS system. This pre-concentration step significantly enhances detection limits.

For solid matrices such as soil and sediment, sample preparation is more complex. EPA Method 5035A (Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples) is the standard approach. Alternatively, methods such as ultrasonic extraction can be employed to extract this compound from the soil matrix into a suitable solvent before analysis.[7][8]

Another promising and less solvent-intensive sample preparation technique is Solid-Phase Microextraction (SPME) . SPME utilizes a coated fiber to extract and concentrate analytes from the sample matrix, which can then be directly desorbed into the GC injector.[9]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound in water and soil samples using EPA Method 8260C with Purge and Trap GC-MS.

Table 1: Quantitative Data for this compound in Water by Purge and Trap GC-MS (EPA Method 8260C)

ParameterValueUnitsNotes
Method Detection Limit (MDL)0.09 - 0.20µg/LBased on seven replicate samples.[1][10]
Limit of Quantitation (LOQ)~0.5µg/LGenerally estimated as 3-5 times the MDL.
Calibration Range0.5 - 200µg/LDemonstrated linearity with R² > 0.99.[11]
Precision (%RSD)< 10%For replicate injections of a 20-25 µg/L standard.[1][10]
Accuracy (Recovery)88 - 107%For a 20-25 µg/L spiked sample.[1][2]

Table 2: Quantitative Data for this compound in Soil by Purge and Trap GC-MS (EPA Method 5035A/8260C)

ParameterValueUnitsNotes
Method Detection Limit (MDL)~0.32µg/kgBased on a 5-gram sample.[11]
Limit of Quantitation (LOQ)~1.0µg/kgBased on a 5-gram sample.
Calibration Range1.0 - 200µg/kgDemonstrated linearity with R² > 0.99.[11]
Precision (%RSD)< 10%For replicate analyses of a spiked soil sample.[11]
Accuracy (Recovery)90 - 110%For a spiked soil sample.

Experimental Protocols

Protocol for this compound in Water by Purge and Trap GC-MS (EPA Method 8260C)

This protocol outlines the procedure for analyzing volatile organic compounds, including this compound, in aqueous samples.

3.1.1. Sample Preparation: Purge and Trap (EPA Method 5030C)

  • Apparatus: Use a commercial Purge and Trap system equipped with a suitable trap (e.g., containing Tenax®, silica (B1680970) gel, and charcoal).

  • Sample Aliquot: Place a 5-mL water sample into a 5-mL purge tube.

  • Internal Standard/Surrogate Spiking: Add internal standards and surrogates to the sample. A common internal standard is 1,4-Dichlorobenzene-d4.

  • Purging: Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.

  • Trapping: The volatile compounds are carried by the purge gas onto the analytical trap.

  • Desorption: After purging, rapidly heat the trap (e.g., to 250°C) and backflush with the carrier gas to desorb the trapped compounds onto the GC column.

  • Baking: After desorption, bake the trap at a higher temperature (e.g., 270°C) for a sufficient time to remove any residual compounds.

3.1.2. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 35°C, hold for 2 minutes.

      • Ramp: 12°C/min to 220°C.

      • Hold: Hold at 220°C for 3 minutes.

    • Injector: Splitless mode, 200°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-350 amu.

    • Identification: Based on retention time and comparison of the mass spectrum with a reference spectrum. For this compound, characteristic ions are m/z 105 (base peak) and 134 (molecular ion).[12]

Protocol for this compound in Soil by Ultrasonic Extraction and GC-MS

This protocol provides a method for the extraction and analysis of this compound from soil samples.

3.2.1. Sample Preparation: Ultrasonic Extraction

  • Sample Weighing: Weigh 5.0 g of a well-homogenized soil sample into a 20 mL headspace vial.

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone (B3395972) to the vial.[7]

  • Spiking: Add internal standards and surrogates.

  • Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 20 minutes.

  • Centrifugation: After extraction, centrifuge the sample to separate the solvent from the soil particles.

  • Extract Collection: Carefully transfer the supernatant (the solvent extract) to a clean vial for GC-MS analysis.

3.2.2. Instrumental Analysis: GC-MS

The GC-MS conditions are the same as described in section 3.1.2.

Visualized Workflows

Water_Analysis_Workflow cluster_prep Sample Preparation (Purge and Trap) cluster_analysis Instrumental Analysis (GC-MS) Sample 5 mL Water Sample Spiking Add Internal Standards/Surrogates Sample->Spiking Purging Purge with Inert Gas (11 min) Spiking->Purging Trapping Trap Volatiles Purging->Trapping Desorption Thermal Desorption to GC Trapping->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection & Identification GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis in water.

Soil_Analysis_Workflow cluster_prep Sample Preparation (Ultrasonic Extraction) cluster_analysis Instrumental Analysis (GC-MS) Sample 5 g Soil Sample Solvent Add Hexane:Acetone (1:1) Sample->Solvent Spiking Add Internal Standards Solvent->Spiking Sonication Ultrasonic Extraction (20 min) Spiking->Sonication Centrifugation Centrifuge Sonication->Centrifugation Extract Collect Supernatant Centrifugation->Extract GC_Injection Inject Extract into GC Extract->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection & Identification GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis in soil.

References

Application Notes & Protocols: Sec-butylbenzene Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sec-butylbenzene (B1681704), a simple aromatic hydrocarbon, is recognized as a versatile solvent and an intermediate in organic synthesis. While its direct, large-scale use as a primary starting material in the synthesis of commercial pharmaceuticals is not widespread, its derivatives have emerged as compounds of interest in drug discovery. Notably, sec-butyl-substituted heterocyclic compounds have demonstrated potential as bioactive agents.

This document provides detailed application notes and protocols focusing on a promising class of this compound derivatives: substituted pyrazinones. We will explore a plausible synthetic route to these compounds and discuss their potential therapeutic applications, with a specific focus on their anticancer properties.

Section 1: Synthesis of a Bioactive Sec-butyl-Substituted Pyrazinone

A notable example of a bioactive molecule containing the sec-butyl moiety is (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one . This compound, isolated from a marine actinomycete, has exhibited cytotoxic activity against the HCT-116 human colon cancer cell line[1]. While this compound was identified from a natural source, a plausible synthetic route can be designed based on established methods for pyrazinone synthesis, which typically involve the condensation of α-amino acid amides with 1,2-dicarbonyl compounds[2][3][4].

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from L-isoleucine, which provides the chiral sec-butyl group.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product L-Isoleucine L-Isoleucine L-Isoleucinamide L-Isoleucinamide L-Isoleucine->L-Isoleucinamide Amidation Isopropylglyoxal Isopropylglyoxal Target_Pyrazinone (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one Isopropylglyoxal->Target_Pyrazinone L-Isoleucinamide->Target_Pyrazinone Condensation

Caption: Proposed synthetic pathway for (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one.

Experimental Protocol: Synthesis of (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one

Step 1: Synthesis of L-Isoleucinamide

  • Materials: L-isoleucine, Thionyl chloride (SOCl₂), Ammonium hydroxide (B78521) (NH₄OH), Methanol (B129727) (MeOH), Diethyl ether.

  • Procedure:

    • Suspend L-isoleucine (1 eq.) in methanol.

    • Cool the suspension to 0°C and add thionyl chloride (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

    • Dissolve the crude methyl ester in a minimal amount of methanol and add to a saturated solution of ammonia (B1221849) in methanol at 0°C.

    • Stir the mixture in a sealed vessel at room temperature for 48 hours.

    • Concentrate the reaction mixture in vacuo.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield L-isoleucinamide.

Step 2: Condensation to form (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one

  • Materials: L-isoleucinamide, Isopropylglyoxal, Potassium carbonate (K₂CO₃), Methanol (MeOH).

  • Procedure:

    • Dissolve L-isoleucinamide (1 eq.) and isopropylglyoxal (1.1 eq.) in methanol.

    • Add potassium carbonate (1.5 eq.) to the solution.

    • Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one.

Section 2: Bioactivity and Potential Therapeutic Applications

Substituted pyrazinones, including the sec-butyl derivative, have shown promise as anticancer agents. The cytotoxic effects of these compounds are believed to be mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity of a Related Pyrazinone

While specific IC₅₀ values for (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one against a panel of cell lines are not extensively reported, a related compound, 3,6-diisobutyl-2(1H)-pyrazinone , demonstrated potent and selective activity against the HCT-116 cell line[1].

CompoundCell LineIC₅₀ (µg/mL)
3,6-diisobutyl-2(1H)-pyrazinoneHCT-1161.5[1]

This data for a structurally similar compound suggests the potential for sec-butyl-substituted pyrazinones to exhibit significant cytotoxic activity.

Signaling Pathway: Potential Mechanism of Action

The anticancer activity of some pyrazolinone derivatives has been linked to the inhibition of the PI3K/Akt signaling pathway [5][6][7][8]. This pathway is crucial for cell proliferation, survival, and metastasis in many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.

G Pyrazinone Pyrazinone PI3K PI3K Pyrazinone->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell_Survival Akt->Cell_Survival Promotes

Caption: Potential mechanism of action of pyrazinone derivatives via inhibition of the PI3K/Akt signaling pathway.

Section 3: Conclusion and Future Directions

While this compound itself is not a direct precursor to a wide range of pharmaceuticals, its incorporation into heterocyclic scaffolds like pyrazinones presents a promising avenue for drug discovery. The synthesis of chiral sec-butyl-substituted pyrazinones is feasible through established chemical methodologies. The demonstrated cytotoxicity of related compounds warrants further investigation into the synthesis and biological evaluation of a broader library of this compound derivatives. Future research should focus on optimizing the synthetic protocols to improve yields and stereoselectivity, as well as conducting comprehensive in vitro and in vivo studies to elucidate the precise mechanisms of action and therapeutic potential of these compounds.

References

Application Notes and Protocols: Sec-Butylbenzene in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butylbenzene (B1681704) (SBB) is an aromatic hydrocarbon that, while not a primary fragrance ingredient itself, serves as a crucial intermediate in the synthesis of valuable fragrance compounds.[1][2] Its primary role in the fragrance industry is as a precursor to secondary butyl quinoline (B57606), a molecule prized for its complex leathery, woody, and earthy aroma profile.[3][4][5] Additionally, its properties as a solvent are relevant for various organic synthesis applications within the industry.[2]

These application notes provide a comprehensive overview of the utility of this compound in the fragrance industry, with a focus on its role in the synthesis of secondary butyl quinoline, its evaluation as a potential solvent, and the necessary quality control protocols for its use as a chemical intermediate.

Role of this compound as a Fragrance Intermediate

This compound is a key starting material for the synthesis of secondary butyl quinoline, a fragrance ingredient with a powerful and diffusive scent.[1][3] The synthesis is a multi-step process that transforms the non-odorous this compound into a highly fragrant quinoline derivative.

Synthesis of Secondary Butyl Quinoline from this compound

A plausible and widely recognized synthetic route involves the following key transformations:

  • Nitration of this compound: Introduction of a nitro group onto the benzene (B151609) ring.

  • Reduction of the nitro group: Conversion of the nitro group to an amino group to form sec-butylaniline.

  • Skraup Synthesis: Cyclization of sec-butylaniline with glycerol (B35011) in the presence of an acid and an oxidizing agent to form secondary butyl quinoline.

Diagram of the Synthetic Pathway:

G SBB This compound Nitro_SBB Nitro-sec-butylbenzene SBB->Nitro_SBB Nitration (HNO3, H2SO4) SBA sec-Butylaniline Nitro_SBB->SBA Reduction (e.g., Fe/HCl) SBQ Secondary Butyl Quinoline SBA->SBQ Skraup Synthesis (Glycerol, H2SO4, Oxidizing Agent)

Caption: Synthetic pathway from this compound to secondary butyl quinoline.

Experimental Protocol: Synthesis of Secondary Butyl Quinoline

2.2.1 Step 1: Nitration of this compound

  • Objective: To synthesize nitro-sec-butylbenzene.

  • Materials:

    • This compound

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice bath

    • Separatory funnel

    • Sodium bicarbonate solution (5%)

    • Anhydrous magnesium sulfate (B86663)

  • Procedure:

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Slowly add this compound dropwise to the nitrating mixture with constant stirring, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring for 2-3 hours at room temperature.

    • Pour the reaction mixture onto crushed ice and separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain nitro-sec-butylbenzene.

2.2.2 Step 2: Reduction of Nitro-sec-butylbenzene

  • Objective: To synthesize sec-butylaniline.

  • Materials:

    • Nitro-sec-butylbenzene

    • Iron filings (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (B78521) solution (10%)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, create a mixture of nitro-sec-butylbenzene and water.

    • Add iron filings and a small amount of concentrated hydrochloric acid to initiate the reaction.

    • Heat the mixture under reflux with vigorous stirring for 4-6 hours.

    • Cool the reaction mixture and make it alkaline by adding 10% sodium hydroxide solution.

    • Extract the product with diethyl ether.

    • Wash the ether extract with water, dry over anhydrous potassium carbonate, and remove the ether by distillation to yield sec-butylaniline.

2.2.3 Step 3: Skraup Synthesis of Secondary Butyl Quinoline

  • Objective: To synthesize secondary butyl quinoline.

  • Materials:

    • sec-Butylaniline

    • Glycerol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • An oxidizing agent (e.g., nitrobenzene (B124822) or arsenic acid)

    • Ferrous sulfate (as a moderator)

  • Procedure:

    • In a large flask, carefully mix sec-butylaniline, glycerol, and the oxidizing agent.

    • Slowly and with caution, add concentrated sulfuric acid to the mixture with constant stirring.

    • Add ferrous sulfate to moderate the reaction.

    • Heat the mixture gently under reflux for 3-4 hours. The reaction is exothermic and requires careful temperature control.

    • After the reaction is complete, cool the mixture and dilute with water.

    • Neutralize with a suitable base (e.g., sodium hydroxide) and perform steam distillation to isolate the crude secondary butyl quinoline.

    • Purify the product by fractional distillation.

Olfactory Properties and Applications of Secondary Butyl Quinoline

Secondary butyl quinoline is a potent aroma chemical with a complex and tenacious scent profile.

Olfactory CharacteristicDescription
Scent Profile Leathery, mossy, green, woody, earthy, with a refined vetiver-like character.[3][4]
Strength Strong and diffusive.[4]
Tenacity Excellent, lasting for several days on a blotter.[3][4]
Applications Used in chypre, leather, and woody fragrance compositions, as well as in masculine colognes.[3][5]
Typical Use Level Traces to 2%.[3][4]

This compound as a Solvent in the Fragrance Industry

While not a common solvent in final fragrance formulations due to its own aromatic character and regulatory considerations, this compound's properties make it a suitable solvent for certain organic synthesis applications within the fragrance industry.[2]

PropertyValueSignificance in Synthesis
Boiling Point 173-174 °C[1][6]Allows for reactions to be carried out at elevated temperatures.
Solubility Miscible with alcohol, ether, and benzene; nearly insoluble in water.[1][6]Good for dissolving nonpolar organic reactants.
Density ~0.86 g/mL at 25°C[1][6]Standard density for an aromatic hydrocarbon.
Polarity NonpolarSuitable for nonpolar reaction systems.
Experimental Protocol: Evaluation of a Novel Solvent for Fragrance Applications

This protocol provides a general framework for assessing the suitability of a new solvent, such as this compound, for use in fragrance-related applications.

  • Objective: To evaluate the physical and chemical compatibility of a solvent with fragrance materials.

  • Materials:

    • Solvent to be tested (e.g., this compound)

    • A selection of representative fragrance raw materials (e.g., essential oils, aroma chemicals)

    • Ethanol (perfumer's grade) as a control

    • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

    • Incubator/oven

  • Procedure:

    • Solubility Testing:

      • Prepare solutions of various fragrance materials in the test solvent at different concentrations (e.g., 1%, 5%, 10%).

      • Observe for complete dissolution, precipitation, or color changes.

    • Stability Testing:

      • Prepare solutions of selected fragrance materials in the test solvent and the control solvent.

      • Store the solutions under accelerated aging conditions (e.g., 40°C for 4 weeks).

      • Analyze the samples by GC-MS at regular intervals to monitor for degradation of the fragrance materials.

    • Olfactory Evaluation:

      • Prepare dilutions of a simple fragrance accord in both the test solvent and the control solvent.

      • Have a panel of trained evaluators assess the odor profile of each solution on a smelling strip over time, noting any differences in character, intensity, or longevity.

Diagram of the Solvent Evaluation Workflow:

G Start Select Novel Solvent Solubility Solubility Testing Start->Solubility Stability Stability Testing (Accelerated Aging) Start->Stability Olfactory Olfactory Evaluation Start->Olfactory Analysis Data Analysis & Comparison Solubility->Analysis Stability->Analysis Olfactory->Analysis Decision Decision on Suitability Analysis->Decision

Caption: Workflow for the evaluation of a new solvent in fragrance applications.

Quality Control of this compound for Fragrance Intermediate Use

The purity of this compound is critical to ensure the desired outcome of the subsequent synthesis steps and to avoid the formation of unwanted byproducts.[1]

ParameterSpecificationTest Method
Purity ≥ 98%[6]Gas Chromatography (GC)
Appearance Colorless liquid[1][6]Visual Inspection
Refractive Index @ 20°C 1.4890 - 1.4910[1]Refractometry
Specific Gravity @ 25°C ~0.863[7]Densitometry
Water Content ≤ 0.05%Karl Fischer Titration
Experimental Protocol: Purity Analysis of this compound by Gas Chromatography
  • Objective: To determine the purity of a this compound sample.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID)

    • Capillary column suitable for aromatic hydrocarbon analysis (e.g., HP-5 or equivalent)

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program: 60°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium

    • Injection Volume: 1 µL (split injection)

  • Procedure:

    • Prepare a solution of the this compound sample in a suitable solvent (e.g., hexane).

    • Inject the sample into the GC.

    • Record the chromatogram and identify the peak corresponding to this compound based on its retention time, confirmed by a reference standard.

    • Calculate the purity by area percent normalization, assuming all components have a similar response factor on the FID.

Conclusion

This compound plays a vital, albeit indirect, role in the fragrance industry as a key intermediate in the synthesis of the important aroma chemical, secondary butyl quinoline. A thorough understanding of the synthetic pathways originating from this compound, coupled with rigorous quality control, is essential for the consistent production of high-quality fragrance ingredients. While not a conventional solvent for finished fragrances, its properties are pertinent to its use in chemical synthesis. The protocols and data presented herein provide a framework for researchers and professionals in the field to effectively utilize this compound in the creation of innovative and impactful fragrances.

References

Application Notes and Protocols: The Role of sec-Butylbenzene in Chemical Synthesis with Relevance to the Agrochemical Industry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

sec-Butylbenzene (B1681704) is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a sec-butyl group.[1] While it is utilized in various industrial applications, its direct role as a key starting material or intermediate in the synthesis of a wide range of commercial agrochemical active ingredients is not extensively documented in publicly available scientific literature. Its primary and well-established application in large-scale chemical synthesis is as a precursor for the production of phenol (B47542) and methyl ethyl ketone (MEK). Phenol, in turn, can be a building block for some agrochemicals, establishing an indirect link. Furthermore, this compound's properties as a solvent suggest its potential use in various organic synthesis processes, which may include the manufacturing of pesticides.[2]

This document provides a detailed overview of the synthesis of this compound, its primary application in the production of phenol and MEK, and discusses its potential, though less documented, roles in the agrochemical sector.

Synthesis of this compound

The industrial production of this compound is primarily achieved through the alkylation of benzene with n-butene.[3] Various catalytic systems have been developed to optimize the yield and selectivity of this reaction, aiming to minimize the formation of by-products such as isobutylbenzene (B155976) and tert-butylbenzene.[4][5]

Experimental Protocol: Catalytic Alkylation of Benzene with n-Butene

This protocol is a generalized representation based on common industrial practices.

Objective: To synthesize this compound with high selectivity.

Materials:

  • Benzene (high purity)

  • n-Butene

  • Catalyst: Liquid aluminum chloride complex or a solid acid catalyst (e.g., zeolite-based)[3][6]

  • Hydrochloric acid (if using AlCl₃ complex catalyst)[3]

  • Nitrogen or other inert gas

  • Water

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Jacketed glass reactor or a pressure reactor

  • Stirring mechanism

  • Temperature and pressure control systems

  • Gas inlet and outlet

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Catalyst Preparation (for AlCl₃ complex): A liquid aluminum chloride complex catalyst can be prepared by reacting aluminum chloride with an aromatic hydrocarbon and hydrogen chloride.[3]

  • Reaction Setup: The reactor is charged with benzene and the catalyst. The system is then purged with an inert gas.

  • Alkylation Reaction: The reactor is brought to the desired temperature (e.g., 20-90°C for AlCl₃ complex) and pressure.[5] n-Butene is then fed into the reactor at a controlled rate with vigorous stirring. The molar ratio of benzene to n-butene is typically kept high to favor mono-alkylation.[6]

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of benzene and the selectivity towards this compound.

  • Work-up: Upon completion, the reaction mixture is cooled. The catalyst is deactivated, for instance by washing with water. The organic layer is then washed with a dilute sodium hydroxide solution and then with water until neutral.

  • Purification: The organic layer is dried over a suitable drying agent and then purified by distillation to separate this compound from unreacted benzene, and any by-products like di-sec-butylbenzenes.

Data Presentation:

ParameterValue/RangeReference
Reactants Benzene, n-Butene[3]
Catalyst Liquid AlCl₃ complex or solid acid catalyst[3][6]
Reaction Temperature 20-90 °C (for AlCl₃ complex)[5]
Benzene to Olefin Molar Ratio ~2-20[6]
Reaction Pressure 1.0-6.0 MPa (for solid acid catalyst)[6]
Key By-products Isobutylbenzene, di-sec-butylbenzene, tri-sec-butylbenzene[3]

Primary Application: Synthesis of Phenol and Methyl Ethyl Ketone (MEK)

The most significant industrial application of this compound is as a starting material for the co-production of phenol and methyl ethyl ketone (MEK) via a process analogous to the Hock process for cumene.[4][7][8]

Logical Workflow for Phenol and MEK Production:

cluster_0 Step 1: Oxidation cluster_1 Step 2: Cleavage sbb This compound sbbhp This compound Hydroperoxide sbb->sbbhp Oxidation air Air (Oxygen) air->sbbhp sbbhp_cleavage This compound Hydroperoxide acid Acid Catalyst acid->sbbhp_cleavage Cleavage phenol Phenol mek Methyl Ethyl Ketone (MEK) sbbhp_cleavage->phenol sbbhp_cleavage->mek

Caption: Workflow for the co-production of Phenol and MEK from this compound.

Experimental Protocol: Oxidation of this compound and Cleavage of the Hydroperoxide

This protocol is a generalized representation.

Part A: Oxidation of this compound

Objective: To oxidize this compound to this compound hydroperoxide.

Procedure:

  • High-purity this compound is introduced into an oxidation reactor.

  • An oxygen-containing gas, such as air, is bubbled through the liquid this compound.[7]

  • The reaction is typically carried out at elevated temperatures (e.g., 70-200°C) and pressures.[7]

  • The reaction can be initiated by a free radical initiator.

  • The conversion is monitored to achieve a suitable concentration of this compound hydroperoxide in the reaction mixture.

Part B: Cleavage of this compound Hydroperoxide

Objective: To cleave this compound hydroperoxide into phenol and MEK.

Procedure:

  • The oxidation product containing this compound hydroperoxide is transferred to a cleavage reactor.

  • A strong acid catalyst, such as sulfuric acid, is added.[8]

  • The cleavage reaction is exothermic and requires careful temperature control.

  • The reaction mixture is then subjected to a series of purification steps, including neutralization and distillation, to separate phenol, MEK, and other products.

Potential Roles in the Agrochemical Industry

Indirect Role as a Precursor to Phenol:

Phenol is a versatile chemical intermediate used in the synthesis of various compounds, including some with applications in the agrochemical industry. For example, phenoxy herbicides are derivatives of phenol. Therefore, this compound serves as a potential starting point for these downstream products via its conversion to phenol.

Signaling Pathway Diagram for a Generic Phenoxy Herbicide:

herbicide Phenoxy Herbicide receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor Mimics Auxin gene_expression Altered Gene Expression receptor->gene_expression Promotes Degradation of Aux/IAA Repressors growth Uncontrolled Growth & Plant Death gene_expression->growth

Caption: Simplified mode of action for phenoxy herbicides, which can be derived from phenol.

Role as a Solvent:

This compound is a colorless, flammable liquid that is miscible with many organic solvents.[1] These properties make it a potential solvent for various chemical reactions, including those used in the synthesis of agrochemical active ingredients. In a pesticide formulation, solvents are considered "inert ingredients" and are used to dissolve the active ingredient and other components.[9]

Properties of this compound:

PropertyValueReference
Chemical Formula C₁₀H₁₄[1]
Molar Mass 134.22 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 174 °C[1]
Melting Point -75.5 °C[1]
Density 0.863 g/cm³[1]
Solubility in Water Insoluble[1]

Conclusion

Based on the available literature, the role of this compound in the direct synthesis of agrochemicals is limited. Its primary, well-documented industrial use is as a precursor to phenol and methyl ethyl ketone. The resulting phenol can then be used to synthesize certain types of herbicides, establishing an indirect connection to the agrochemical industry. Additionally, its properties as an organic solvent suggest a potential application in agrochemical manufacturing processes, although specific examples are not prevalent in the reviewed literature. For researchers in agrochemical development, while this compound itself may not be a common building block, its derivative, phenol, remains a key starting material for certain classes of active ingredients.

References

Application Notes and Protocols for sec-Butylbenzene as a High-Octane Gasoline Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sec-butylbenzene's potential as a component in high-octane gasoline. This document includes a summary of its relevant properties, detailed experimental protocols for evaluation, and a discussion of its production and combustion characteristics.

Introduction

This compound (B1681704) (2-phenylbutane) is an aromatic hydrocarbon that has been identified as a potential blending component for high-octane gasoline. Its chemical structure, consisting of a benzene (B151609) ring substituted with a sec-butyl group, contributes to its favorable antiknock properties. As the demand for high-performance fuels increases, understanding the characteristics of potential octane (B31449) boosters like this compound is crucial for the development of advanced fuel formulations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a fuel component, including its storage, blending, and combustion characteristics.

PropertyValueUnits
Molecular Formula C₁₀H₁₄-
Molecular Weight 134.22 g/mol
Boiling Point 173-174°C[1]
Melting Point -75.5°C[2]
Density at 25°C 0.863g/mL[2]
Vapor Pressure at 37.7°C 4mmHg
Flash Point 52°C[2]
Autoignition Temperature 418°C[2]
Solubility in Water Insoluble-[2]

Antiknock Properties of this compound

Table 2: Reported Blending Octane Number of this compound

ParameterValueMethod
Blending Octane Number 91H. & N.[3]

Experimental Protocols

To rigorously evaluate this compound as a high-octane gasoline component, a series of standardized tests must be performed. The following protocols outline the preparation of gasoline blends and the subsequent analysis of their key properties.

Protocol 1: Preparation of this compound Gasoline Blends

Objective: To prepare gasoline blends containing varying concentrations of this compound for subsequent analysis.

Materials:

  • Base gasoline (with known RON, MON, RVP, and distillation characteristics)

  • This compound (≥99% purity)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Analytical balance

Procedure:

  • Determine the desired volume percentages of this compound to be blended with the base gasoline (e.g., 5%, 10%, 15%, 20% v/v).

  • Calculate the required volumes of this compound and base gasoline for each blend.

  • Using a calibrated pipette, accurately transfer the calculated volume of this compound into a clean, dry volumetric flask.

  • Add the base gasoline to the volumetric flask containing the this compound, filling to just below the calibration mark.

  • Cap the flask and invert it several times to ensure thorough mixing.

  • Allow the blend to equilibrate to room temperature.

  • Carefully add more base gasoline to bring the total volume to the calibration mark.

  • Cap the flask and invert it again to ensure homogeneity.

  • Label each blend clearly with its composition.

  • Prepare a control sample of the base gasoline that has been handled in the same manner.

Protocol 2: Determination of Research Octane Number (RON)

Objective: To determine the RON of the prepared this compound gasoline blends according to the standard ASTM D2699 method.

Apparatus:

  • Cooperative Fuel Research (CFR) engine unit for RON testing.

Procedure: The RON of each blend is determined using a standardized CFR engine by comparing its knocking characteristics with those of primary reference fuels (blends of isooctane (B107328) and n-heptane). The detailed procedure is outlined in the ASTM D2699 standard test method. The engine is operated under specific conditions of speed (600 rpm), intake air temperature, and spark timing.

Protocol 3: Determination of Motor Octane Number (MON)

Objective: To determine the MON of the prepared this compound gasoline blends according to the standard ASTM D2700 method.

Apparatus:

  • Cooperative Fuel Research (CFR) engine unit for MON testing.

Procedure: The MON of each blend is determined using a standardized CFR engine, similar to the RON test but under more severe operating conditions (higher engine speed of 900 rpm and higher intake air temperature). The detailed procedure is outlined in the ASTM D2700 standard test method.

Protocol 4: Determination of Reid Vapor Pressure (RVP)

Objective: To measure the RVP of the prepared this compound gasoline blends.

Apparatus:

  • RVP measurement apparatus (e.g., as specified in ASTM D323 or other relevant methods).

Procedure: The RVP of each blend is a measure of its volatility at 37.8 °C (100 °F). The test involves placing a chilled sample in a vapor pressure apparatus and measuring the pressure at the specified temperature. The exact procedure should follow a standard method such as ASTM D323.

Protocol 5: Determination of Distillation Characteristics

Objective: To determine the distillation curve of the prepared this compound gasoline blends according to the standard ASTM D86 method.[4][5][6]

Apparatus:

  • ASTM D86 distillation apparatus.[4][5][6]

Procedure: A 100 mL sample of the gasoline blend is distilled under controlled conditions as per the ASTM D86 standard.[4][5][6] The temperature is recorded at which various percentages of the fuel have evaporated (e.g., 10%, 50%, 90%) to generate a distillation curve. This provides information on the volatility of the fuel across a range of temperatures.[4][6]

Visualizations

Logical Workflow for Evaluating this compound as a Gasoline Additive

A Prepare Gasoline Blends (Varying % this compound) B Determine Research Octane Number (ASTM D2699) A->B C Determine Motor Octane Number (ASTM D2700) A->C D Measure Reid Vapor Pressure (e.g., ASTM D323) A->D E Analyze Distillation Curve (ASTM D86) A->E F Data Analysis and Comparison B->F C->F D->F E->F G Assess Performance as High-Octane Component F->G

Caption: Experimental workflow for evaluating this compound in gasoline.

Production of this compound

This compound is typically produced through the alkylation of benzene with n-butenes. This reaction is often carried out using an acidic catalyst. The production process can be summarized in the following logical steps:

cluster_reactants Reactants cluster_process Alkylation Process cluster_products Products Benzene Benzene Reactor Alkylation Reactor Benzene->Reactor nButenes n-Butenes nButenes->Reactor Catalyst Acid Catalyst Catalyst->Reactor SBB This compound Reactor->SBB Byproducts Byproducts Reactor->Byproducts

Caption: Production of this compound via benzene alkylation.

Combustion Chemistry and Antiknock Mechanism

The high octane rating of aromatic compounds like this compound is attributed to their stable molecular structure, which resists auto-ignition under the high temperature and pressure conditions in an engine's combustion chamber. The combustion of this compound involves a complex series of radical chain reactions. The presence of the benzene ring allows for the formation of resonance-stabilized benzylic radicals, which are less reactive and slow down the overall oxidation rate, thereby inhibiting knock.

The general mechanism involves the abstraction of a hydrogen atom from the sec-butyl group, leading to the formation of a radical. This radical then reacts with oxygen in a series of steps. The stability of the intermediate radicals is key to the antiknock effect.

SBB This compound Benzylic_Radical Resonance-Stabilized Benzylic Radical SBB->Benzylic_Radical H Abstraction Radical_Initiator Radical Initiator (e.g., OH·) Radical_Initiator->Benzylic_Radical Peroxy_Radical Peroxy Radical Benzylic_Radical->Peroxy_Radical + O₂ O2 O₂ Chain_Propagation Controlled Chain Propagation Reactions Peroxy_Radical->Chain_Propagation Combustion_Products Combustion Products (CO₂, H₂O) Chain_Propagation->Combustion_Products Knock_Inhibition Knock Inhibition Chain_Propagation->Knock_Inhibition

Caption: Simplified this compound antiknock mechanism.

Conclusion

This compound shows promise as a blending component for enhancing the octane rating of gasoline. Its aromatic structure contributes to its antiknock characteristics. Further research, following the detailed protocols provided, is necessary to fully quantify its impact on key gasoline properties such as RON, MON, RVP, and distillation characteristics. This data will be essential for its potential adoption in the formulation of high-performance, high-octane fuels.

References

Application Notes and Protocols for the Utilization of sec-Butylbenzene in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sec-butylbenzene (B1681704) (SBB) is a versatile aromatic hydrocarbon with applications in various chemical syntheses. In the field of polymer chemistry, it can be utilized as a non-polar aromatic solvent, and it also exhibits properties as a chain transfer agent in certain polymerization reactions. Its physical and chemical properties, such as a relatively high boiling point and miscibility with common organic solvents, make it a suitable medium for specific polymerization processes.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in anionic, cationic, and free-radical polymerization reactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in polymerization reactions.

PropertyValueReference
Chemical Formula C₁₀H₁₄[1][2]
Molecular Weight 134.22 g/mol [1][2]
Appearance Colorless liquid[1][2]
Boiling Point 173-174 °C[2][3]
Melting Point -75.5 °C[1]
Density 0.863 g/cm³ at 25 °C[1]
Solubility in water Insoluble[1]
Solubility in organic solvents Miscible with alcohol, ether, benzene[1]

Application 1: this compound as a Solvent in Anionic Polymerization

This compound's non-polar, aromatic nature makes it a suitable alternative to other hydrocarbon solvents like toluene (B28343) or cyclohexane (B81311) in anionic polymerization, particularly for monomers such as styrene (B11656) and dienes.[4] Anionic polymerization, when carried out in such solvents with initiators like sec-butyllithium (B1581126), can proceed in a "living" manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[4][5]

Experimental Protocol: Anionic Polymerization of Styrene in this compound using sec-Butyllithium Initiator

This protocol is adapted from standard procedures for anionic polymerization of styrene in similar non-polar, aromatic solvents.[5][6]

Materials:

  • This compound (anhydrous)

  • Styrene (inhibitor removed and freshly distilled)

  • sec-Butyllithium (solution in cyclohexane or hexane)

  • Methanol (anhydrous)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware (oven-dried)

Procedure:

  • Glassware Preparation: All glassware should be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).

  • Solvent and Monomer Preparation: Transfer the desired amount of anhydrous this compound into the reaction flask via cannula under inert atmosphere. Purge the solvent with inert gas for at least 30 minutes. The purified styrene monomer is then added to the reaction flask.

  • Initiation: The reaction flask is brought to the desired temperature (e.g., 25°C). A calculated amount of sec-butyllithium solution is then injected into the stirred solution via a gas-tight syringe. The appearance of a characteristic orange color indicates the formation of the polystyryl anion.

  • Propagation: The polymerization is allowed to proceed under an inert atmosphere with continuous stirring. The reaction is typically exothermic and may require external cooling to maintain a constant temperature.

  • Termination: Once the desired polymerization time is reached or the monomer is consumed, the "living" polymer chains are terminated by the addition of a proton source, such as anhydrous methanol. The orange color of the solution will disappear upon termination.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. The precipitated polystyrene is then filtered, washed with methanol, and dried in a vacuum oven to a constant weight.

Quantitative Data: Anionic Polymerization of Styrene

The following table presents representative data for the anionic polymerization of styrene initiated by sec-butyllithium in a non-polar solvent. While this specific data was generated in benzene, similar results are expected in this compound due to their comparable solvent properties.[7]

Entry[Styrene]/[sec-BuLi]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol , theoretical)Mn ( g/mol , SEC)PDI (Mw/Mn)
1100251>9910400102001.04
2200252>9920800210001.05
350250.5>99520051001.03

Data adapted from similar systems and presented for illustrative purposes.

Application 2: this compound as a Chain Transfer Agent in Free-Radical Polymerization

In free-radical polymerization, a chain transfer agent (CTA) can be used to control the molecular weight of the resulting polymer. The CTA donates an atom (usually hydrogen) to the propagating radical chain, terminating its growth and initiating a new chain. This compound can act as a chain transfer agent, particularly in the polymerization of styrene.

Experimental Protocol: Free-Radical Polymerization of Styrene with this compound as a Chain Transfer Agent

Materials:

  • Styrene (inhibitor removed)

  • This compound

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)

  • Toluene (solvent)

  • Methanol (non-solvent)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a condenser and a nitrogen inlet, the desired amounts of styrene, toluene (as the primary solvent), and this compound (as the chain transfer agent) are charged.

  • Initiator Addition: The initiator (AIBN or BPO) is added to the mixture.

  • Polymerization: The reaction mixture is purged with nitrogen for 20-30 minutes to remove oxygen, and then heated to the desired temperature (typically 60-80°C) under a nitrogen atmosphere with stirring.

  • Polymer Isolation: After the desired reaction time, the polymerization is quenched by cooling the vessel in an ice bath. The polymer is then precipitated by pouring the viscous solution into an excess of methanol. The polymer is collected by filtration, washed with methanol, and dried under vacuum.

Quantitative Data: Chain Transfer Constant of this compound

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cs).

MonomerChain Transfer AgentTemperature (°C)Chain Transfer Constant (Cs x 10⁴)
StyreneThis compound1000.08

This value indicates that this compound is a relatively weak chain transfer agent for styrene polymerization.

Application 3: this compound as a Potential Solvent in Cationic Polymerization

Cationic polymerization is typically carried out in non-polar or halogenated solvents. Aromatic hydrocarbons can be used, and this compound, with its non-polar character, is a potential solvent for the cationic polymerization of electron-rich olefins like isobutylene (B52900).[8][9] However, it is important to note that aromatic solvents can sometimes participate in side reactions (alkylation) with the growing carbocationic chain ends, which can affect the polymerization process.

Experimental Protocol: Cationic Polymerization of Isobutylene (General Protocol)

Materials:

  • Isobutylene (liquefied gas)

  • This compound (anhydrous, as a potential solvent)

  • Lewis Acid initiator (e.g., BF₃, AlCl₃, TiCl₄)

  • Protic co-initiator (e.g., trace amounts of water or an alcohol)

  • Methanol (for termination)

Procedure:

  • Reaction Setup: The polymerization is conducted in a reactor suitable for low-temperature reactions and handling of liquefied gases. The reactor is charged with anhydrous this compound and cooled to the desired temperature (e.g., -80°C to -20°C).

  • Monomer Addition: A known amount of liquefied isobutylene is transferred to the cold reactor.

  • Initiation: The initiating system (Lewis acid and a co-initiator) is introduced into the stirred monomer/solvent mixture. The polymerization is often very rapid.

  • Termination: The reaction is terminated by the addition of a nucleophile, such as methanol.

  • Polymer Isolation: The polymer is isolated by evaporation of the solvent and unreacted monomer, followed by washing and drying.

Quantitative Data: Cationic Polymerization of Isobutylene in Toluene

Specific data for the use of this compound as a solvent in cationic polymerization is limited. The following data for a similar aromatic solvent (toluene) is provided for context.[8]

Initiating SystemSolventTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)
H₂O / ⁱBu₂AlClToluene-20up to 55,000< 2.5
H₂O / ⁱBuAlCl₂Toluene-20~20,000~2.0

Visualizations

Reaction Mechanisms and Experimental Workflow

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination sBuLi sec-Butyllithium (Initiator) Anion Styryl Anion sBuLi->Anion Nucleophilic Attack Styrene1 Styrene Monomer Styrene1->Anion LivingPolymer Living Polymer (Propagating Chain) Anion->LivingPolymer Styrene2 Styrene Monomer Styrene2->LivingPolymer LivingPolymer->LivingPolymer DeadPolymer Polystyrene (Terminated Polymer) LivingPolymer->DeadPolymer Terminator Methanol (Terminating Agent) Terminator->DeadPolymer

Caption: Anionic polymerization of styrene initiated by sec-butyllithium.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical Primary Radical Initiator->Radical Decomposition MonomerRadical Monomer Radical Radical->MonomerRadical Monomer1 Styrene Monomer Monomer1->MonomerRadical GrowingChain Propagating Radical Chain MonomerRadical->GrowingChain Monomer2 Styrene Monomer Monomer2->GrowingChain GrowingChain->GrowingChain DeadPolymer Terminated Polymer GrowingChain->DeadPolymer FinalPolymer Polystyrene GrowingChain->FinalPolymer Combination or Disproportionation SBB This compound (Chain Transfer Agent) SBB->DeadPolymer NewRadical New Radical from SBB SBB->NewRadical NewRadical->MonomerRadical Re-initiation GrowingChain2 Propagating Radical Chain GrowingChain2->FinalPolymer

Caption: Free-radical polymerization with chain transfer to this compound.

Experimental_Workflow start Start prep Prepare Anhydrous Glassware and Reagents start->prep setup Assemble Reaction Setup under Inert Atmosphere prep->setup charge Charge Reactor with This compound and Styrene setup->charge initiate Initiate Polymerization with sec-Butyllithium charge->initiate propagate Allow Polymerization to Propagate (Monitor Temperature) initiate->propagate terminate Terminate with Methanol propagate->terminate isolate Isolate Polymer by Precipitation in Methanol terminate->isolate dry Dry Polymer under Vacuum isolate->dry characterize Characterize Polymer (SEC, NMR, etc.) dry->characterize end End characterize->end

Caption: Experimental workflow for anionic polymerization.

References

Application Notes and Protocols for the Safe Handling and Storage of sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive protocols and safety information for the handling and storage of sec-butylbenzene (B1681704) (CAS No. 135-98-8). Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of research activities.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄[1][2][3]
Molecular Weight 134.22 g/mol [1][3][4]
Appearance Colorless liquid[1][2][3]
Odor Aromatic[1]
Boiling Point 173-174 °C[1][2]
Melting Point -75.5 °C[2][3]
Flash Point 45 °C (114 °F)[2]
Density 0.8621 g/mL at 20 °C[2]
Vapor Pressure 4 mm Hg at 37.7 °C[2][5]
Water Solubility Insoluble[1][2]
Solubility in Organic Solvents Miscible with alcohol, ether, and benzene[1][2]
Explosive Limits 0.8 - 6.9% (V)[2][6]

Table 2: Toxicological Data

ParameterValueSpeciesSource
Oral LD50 1926 - 2240 mg/kgRabbit, Rat[5][6][7][8]
Skin Irritation Moderate irritant (100 mg/24h)Rabbit[9]
Eye Irritation Mild irritant (500 mg/24h)Rabbit[9]

Table 3: Recommended Storage and Handling Parameters

ParameterRecommendationSource
Storage Temperature 2-8°C[2][5]
Storage Area Approved flammable liquid storage area[9]
Ventilation Store in a well-ventilated place[6][10]
Ignition Sources Keep away from heat, sparks, and open flames[10][11]
Incompatible Materials Strong oxidizing agents[5][10]

Experimental Protocols

The following are detailed protocols for the safe handling, storage, and disposal of this compound in a laboratory setting.

Protocol 2.1: General Handling Procedures

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[12] Ensure that a safety shower and eyewash station are readily accessible.[12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[9][10]

    • Hand Protection : Wear chemically resistant gloves (e.g., PVC, Neoprene).[9] Glove suitability and durability depend on the frequency and duration of contact.[9]

    • Skin and Body Protection : Wear a lab coat or chemical-resistant apron.[9] For larger quantities or continuous use, non-static clothing and non-sparking safety footwear are recommended.[9]

  • Work Practices :

    • Avoid all personal contact, including inhalation of vapors.[9]

    • Do not eat, drink, or smoke in areas where this compound is handled.[13]

    • Use the smallest amount of the chemical necessary for the experiment.

    • Ground and bond containers and receiving equipment to prevent static discharge.[10]

    • Use only non-sparking tools.[10]

    • Keep containers tightly closed when not in use.[10]

Protocol 2.2: Storage Procedures

  • Container Selection : Store this compound in its original, tightly sealed container.[9] If transferring, use approved flammable liquid containers.[9]

  • Storage Location :

    • Store in a designated and approved flammable liquid storage cabinet or area.[9]

    • The storage area must be cool, dry, and well-ventilated.[6][10]

    • Do not store in pits, basements, or other areas where vapors could be trapped.[9]

  • Segregation : Store away from incompatible materials, particularly strong oxidizing agents.[5][10]

  • Ignition Sources : Ensure the storage area is free from heat, sparks, open flames, and other sources of ignition.[10][11]

Protocol 2.3: Spill and Emergency Procedures

  • Minor Spills (in a fume hood) :

    • Remove all sources of ignition.[9]

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills :

    • Evacuate the area immediately and move upwind.[9]

    • Alert emergency responders and inform them of the location and nature of the hazard.[9]

    • Prevent the spill from entering drains or waterways.

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][9]

    • Skin Contact : Immediately remove all contaminated clothing. Flush skin with running water and soap if available. Seek medical attention if irritation occurs.[6][9]

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][10]

    • Ingestion : Do NOT induce vomiting. If vomiting occurs, keep the head low to prevent aspiration into the lungs. Seek immediate medical attention.[9]

Protocol 2.4: Waste Disposal

  • Waste Collection : Collect all this compound waste, including contaminated materials, in a designated and clearly labeled hazardous waste container.[12]

  • Disposal Regulations : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[9] Contact your institution's environmental health and safety department for specific disposal procedures.

  • Container Management : Puncture empty containers to prevent reuse before disposal at an authorized landfill, as per regulations.[9]

Mandatory Visualizations

Diagram 1: Safe Handling Workflow for this compound

G A Assess Hazards & Review SDS B Select & Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood & Equipment B->C D Dispense Smallest Necessary Amount C->D Begin Work E Perform Experiment D->E F Close Container Immediately After Use E->F G Segregate & Label Waste F->G End of Work H Decontaminate Work Area G->H I Dispose of Waste via EHS H->I J Remove & Clean PPE I->J

A logical workflow for the safe handling of this compound from preparation to disposal.

Diagram 2: Hazard and Personal Protective Equipment (PPE) Relationship

G cluster_hazards Potential Hazards of this compound cluster_ppe Required Personal Protective Equipment (PPE) H1 Flammable Liquid P4 Use in Chemical Fume Hood H1->P4 Mitigates H2 Skin & Eye Irritant P1 Chemical Safety Goggles H2->P1 Protects P2 Chemically Resistant Gloves (e.g., PVC, Neoprene) H2->P2 Protects P3 Lab Coat / Apron H2->P3 Protects H3 Inhalation Hazard (Vapors) H3->P4 Mitigates H4 Aspiration Hazard if Swallowed H4->P4 Reduces Exposure

References

Application Notes and Protocols for the Use of Scavengers in Peptide Hormone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptide hormones, crucial molecules in therapeutics and research, is predominantly achieved through solid-phase peptide synthesis (SPPS). A critical step in SPPS is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process, typically conducted in a strong acidic environment (e.g., using trifluoroacetic acid - TFA), generates highly reactive carbocations from the protecting groups. These electrophilic species can lead to a variety of side reactions, modifying sensitive amino acid residues and compromising the purity and yield of the final peptide hormone.

To mitigate these undesirable side reactions, nucleophilic reagents known as "scavengers" are added to the cleavage cocktail. These scavengers act by trapping the reactive carbocations, thereby preventing the modification of the desired peptide. The selection of an appropriate scavenger or a cocktail of scavengers is paramount to obtaining a high-purity peptide hormone.

While the inquiry specified the use of sec-butylbenzene (B1681704) as a reagent, a comprehensive review of the scientific literature and established protocols does not indicate its common use as a scavenger in peptide hormone synthesis. This document, therefore, focuses on widely accepted and validated scavenger protocols that are essential for successful peptide hormone synthesis.

The Role of Scavengers in Preventing Side Reactions

During the acidic cleavage step of SPPS, protecting groups on amino acid side chains are removed, generating reactive carbocations. These carbocations can cause several side reactions, including:

  • Alkylation: Tryptophan, methionine, cysteine, and tyrosine residues are particularly susceptible to alkylation by carbocations.

  • Oxidation: Methionine can be oxidized to its sulfoxide (B87167) or sulfone derivatives.

  • Disulfide bond formation: Cysteine residues can be oxidized to form incorrect disulfide bridges.

Scavengers are added to the cleavage cocktail to "scavenge" or trap these reactive species before they can react with the peptide. The choice of scavenger depends on the amino acid composition of the peptide being synthesized.

Common Scavengers and Their Targets

A variety of scavengers are used in peptide synthesis, often in combination to provide broad-spectrum protection. Some of the most common scavengers and their primary targets are listed below.

ScavengerTarget Residues/Protecting GroupsNotes
Triisopropylsilane (TIS) Trityl (Trt) and other carbocationsA very effective and widely used scavenger. It acts as a hydride donor to reduce carbocations.
1,2-Ethanedithiol (B43112) (EDT) Cysteine, Methionine, TryptophanA potent reducing agent that helps prevent oxidation of Cys and Met. It is also an effective scavenger for a variety of carbocations.
Thioanisole (B89551) Tryptophan, MethionineHelps to prevent alkylation of the indole (B1671886) ring of tryptophan and the thioether of methionine.
Water General carbocationsCan act as a weak scavenger.
Phenol / p-Cresol (B1678582) Tyrosine, TryptophanScavenges benzyl (B1604629) cations and can help suppress oxidation.
Dithiothreitol (DTT) CysteineA strong reducing agent used to keep cysteine residues in their reduced form.

Data Presentation: Efficacy of Scavenger Cocktails

The effectiveness of different scavenger cocktails in minimizing side reactions is a critical consideration. The following table summarizes the impact of various scavenger cocktails on the purity of a model Tyr(Bzl)-containing peptide, where the primary side product is 3-benzyltyrosine.[1]

Cleavage Cocktail CompositionExpected Purity (%)Remarks
95% TFA, 5% H₂O70-80%Significant formation of 3-benzyltyrosine is likely.[1]
92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole effectively reduces benzyl cation-related side products.[1]
90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.[1]

The following table illustrates the effectiveness of different scavenger combinations in preventing the formation of an S-tButylated side product during TFA-mediated cleavage of a model peptide.[2]

Cleavage Cocktail Composition (TFA/TIS/H₂O/Thioanisole/DMS) + DTTCleavage ConditionsS-tButylated Side Product (%)
90:5:51h, 25°C15.1
80:10:101h, 25°C11.2
70:5:5:10:10 + 1% DTT2h, 25°C2.9
Two-Step: 1. 70:5:5:10:10 + 1% DTT (30 min) 2. Add TFA to 80% (150 min)25°C1.9

Experimental Protocols

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides that do not contain highly sensitive amino acids such as Cys, Met, or Trp.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether (50 mL). A white precipitate (the crude peptide) should form.

  • Keep the ether solution at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Cleavage of Peptides with Sensitive Residues (e.g., Cys, Met, Trp)

This protocol utilizes a more robust scavenger cocktail to protect sensitive amino acid residues.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the freshly prepared Reagent K to the resin (10-40 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 1 to 2.5 hours. For peptides containing multiple arginine residues, the cleavage time may need to be extended.

  • Filter the cleavage mixture through a sintered glass funnel to separate the resin.

  • Collect the filtrate and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether.

  • Keep the ether solution at -20°C for at least 30 minutes to ensure complete precipitation.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

SPPS_Workflow Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 AA1 Fmoc-AA1-OH AA1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 Fmoc Deprotection (Piperidine) Wash1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 AA2 Fmoc-AA2-OH AA2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Repeat Repeat n times Deprotection2->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection (TFA + Scavengers) Repeat->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Hormone Purification->Pure_Peptide GnRH_Signaling GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR binds Gq11 Gq/11 GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Secretion Gonadotropin Secretion Ca2_release->Secretion triggers MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade activates Gene_Expression Gene Expression (LH, FSH synthesis) MAPK_Cascade->Gene_Expression regulates

References

Application Note: Quantitative Analysis of sec-Butylbenzene by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of sec-butylbenzene (B1681704) using gas chromatography. Two primary methodologies are presented: one employing a Flame Ionization Detector (GC-FID) for general quantification and another utilizing a Mass Spectrometer (GC-MS) for enhanced selectivity and lower detection limits. This document provides comprehensive experimental protocols, including sample preparation, instrument parameters, and data analysis. Quantitative data is summarized in clear, comparative tables. Additionally, a graphical representation of the analytical workflow is provided to facilitate understanding.

Introduction

This compound is an aromatic hydrocarbon used in various industrial applications and can be a key intermediate or impurity in chemical and pharmaceutical manufacturing. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and regulatory compliance. Gas chromatography is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile organic compounds like this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the required level of sensitivity.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be optimized based on the sample matrix.

Protocol for Liquid Samples (e.g., organic solvents, reaction mixtures):

  • Dilution: Accurately dilute the sample in a suitable solvent to bring the concentration of this compound within the calibrated range of the instrument. A high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) is recommended.[1] A typical starting dilution is 1:100 or 1:1000.

  • Internal Standard Spiking: Add a precise volume of the internal standard stock solution to the diluted sample. A deuterated analog of a similar aromatic compound, such as Toluene-d8, is a suitable internal standard for GC-MS analysis due to its similar chemical properties and distinct mass-to-charge ratio. For GC-FID, an aromatic hydrocarbon not present in the sample, such as 1-bromo-4-fluorobenzene, can be used.

  • Vortexing: Thoroughly mix the sample by vortexing for 30 seconds to ensure homogeneity.

  • Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.45 µm syringe filter to prevent clogging of the GC inlet and column.

  • Transfer: Transfer the final prepared sample to a 2 mL autosampler vial for analysis.

GC-FID Method

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector.

Table 1: GC-FID Instrumental Parameters

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)
Detector Temperature 280 °C
Makeup Gas Nitrogen
GC-MS Method

This method offers higher selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis.

Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

Table 2: GC-MS Instrumental Parameters

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (purge flow on after 0.75 min)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 50 °C (hold for 2 min), Ramp: 15 °C/min to 220 °C (hold for 3 min)
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 3 min

Table 3: SIM Ions for GC-MS Analysis

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound105134, 91
Toluene-d8 (IS)9870

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound using the described GC-MS method. These values should be verified and established by the end-user for their specific instrumentation and application.

Table 4: Calibration and Linearity

ParameterResult
Calibration Range 0.1 - 50 µg/mL
Regression Model Linear
Correlation Coefficient (r²) > 0.995

Table 5: Precision and Accuracy

QC LevelConcentration (µg/mL)Precision (%RSD, n=6)Accuracy (% Recovery)
Low0.5< 10%90 - 110%
Medium10< 5%95 - 105%
High40< 5%95 - 105%

Table 6: Limits of Detection and Quantification

ParameterValue
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Note: The LOD and LOQ are determined based on signal-to-noise ratios of 3:1 and 10:1, respectively.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the GC analysis of this compound and the logical relationship of key analytical parameters.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking Filtration Filtration Spiking->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for this compound analysis.

GC_Parameters cluster_instrument Instrumental Parameters cluster_performance Analytical Performance Column Column (Stationary Phase, Dimensions) Resolution Resolution Column->Resolution RetentionTime Retention Time Column->RetentionTime PeakShape Peak Shape Column->PeakShape Oven Oven Temperature Program Oven->Resolution Oven->RetentionTime Inlet Inlet (Temperature, Mode) Inlet->PeakShape Detector Detector (Type, Settings) Sensitivity Sensitivity (LOD/LOQ) Detector->Sensitivity

Caption: Key GC parameters and their influence.

References

Application Notes and Protocols for the Liquid Chromatography Separation of sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of sec-butylbenzene (B1681704) using various liquid chromatography (LC) techniques. The information is tailored for use in research, quality control, and drug development settings.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is a widely used and robust method for the separation of non-polar to moderately polar compounds like this compound. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.

Application Note

This protocol outlines the separation of this compound from other alkylbenzene isomers using a C18 stationary phase. The method is suitable for purity assessment, quantification, and monitoring of chemical reactions involving this compound. The elution order of butylbenzene (B1677000) isomers is generally governed by their hydrophobicity, with more branched isomers like tert-butylbenzene (B1681246) typically eluting earlier than less branched isomers like n-butylbenzene. This compound, being a branched isomer, will have a characteristic retention time under these conditions.

Experimental Protocol

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this method.[1]

Instrumentation and Consumables:

  • HPLC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[1] Phenyl-based columns can also be considered for enhanced selectivity of aromatic compounds.[1] A Newcrom R1 column (a special reverse-phase column with low silanol (B1196071) activity) is also a suitable alternative.[2]

  • Mobile Phase A: HPLC-grade water.[1]

  • Mobile Phase B: HPLC-grade acetonitrile (B52724) or methanol.[1][2]

  • Sample Diluent: Mobile phase or a mixture of water and acetonitrile/methanol.

  • Detector: UV-Vis or Diode Array Detector (DAD) set at 254 nm.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column C18 (250 mm x 4.6 mm, 5 µm)Newcrom R1
Mobile Phase A: Water, B: AcetonitrileA: Water with 0.1% Phosphoric Acid, B: Acetonitrile
Gradient 60% B to 100% B over 20 minIsocratic (specific ratio to be optimized)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°CAmbient
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the sample diluent (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

  • If analyzing a sample matrix, dissolve a known amount of the sample in the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

Quantitative Data Summary

The following table summarizes the expected retention behavior of this compound and related compounds on a C18 column. The retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition.[1]

CompoundExpected Retention Time (min)Retention Factor (k')*Tailing Factor (Tf)Resolution (Rs)
Benzene~ 5.01.51.1-
Toluene~ 7.52.81.1> 2.0
Ethylbenzene~ 10.04.01.1> 2.0
Isopropylbenzene~ 11.54.81.1> 1.5
This compound ~ 13.0 5.5 1.1 > 1.5
n-Butylbenzene~ 14.56.31.1> 1.5

*Retention factor (k') is calculated as (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the column dead time.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards (1-100 µg/mL) stock->working filter Filter all solutions (0.45 µm filter) working->filter sample Dissolve/Dilute Sample sample->filter inject Inject 10 µL onto C18 Column filter->inject elution Gradient Elution (Acetonitrile/Water) inject->elution detection UV Detection at 254 nm elution->detection chromatogram Obtain Chromatogram detection->chromatogram identify Identify Peak by Retention Time chromatogram->identify quantify Quantify by Peak Area identify->quantify

Caption: Workflow for the RP-HPLC analysis of this compound.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

Normal-phase HPLC is an alternative technique where a polar stationary phase is used with a non-polar mobile phase. This method is particularly useful for separating isomers and for samples that are highly soluble in non-polar solvents.

Application Note

This protocol provides a general framework for the separation of this compound from other aromatic hydrocarbons using a silica-based stationary phase. In normal-phase chromatography, retention increases with the polarity of the analyte. For non-polar compounds like alkylbenzenes, the elution order is primarily influenced by the number of aromatic rings and the degree of alkyl substitution.

Experimental Protocol

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system.

  • Column: A silica (B1680970) or aminopropyl-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethyl acetate.

  • Sample Diluent: n-Hexane.

  • Detector: UV-Vis or DAD set at 254 nm.

Chromatographic Conditions:

ParameterCondition
Column Silica (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the sample containing this compound in n-hexane.

  • Ensure the sample is free of any polar solvents, as they can significantly affect retention and peak shape.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

Expected Elution Behavior

In normal-phase HPLC, the elution of alkylbenzenes is primarily based on the interaction of the aromatic π-electrons with the polar stationary phase. Generally, retention increases with the number of aromatic rings. For isomers, more substituted or sterically hindered compounds may elute earlier.

Logical Relationship Diagram

NP_HPLC_Logic cluster_params Key Parameters cluster_outcome Separation Outcome stationary_phase Stationary Phase (e.g., Silica) retention Retention Time stationary_phase->retention mobile_phase Mobile Phase (e.g., Hexane/IPA) mobile_phase->retention analyte Analyte Properties (Polarity, Steric Hindrance) analyte->retention resolution Resolution retention->resolution selectivity Selectivity retention->selectivity Chiral_Method_Dev cluster_screening Initial Screening cluster_optimization Optimization start Start with Racemic Mixture csp_selection Select CSPs (e.g., Chiralpak IA, IB, IC) start->csp_selection mobile_phase_screening Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) csp_selection->mobile_phase_screening modifier_conc Optimize Modifier Concentration mobile_phase_screening->modifier_conc flow_rate Optimize Flow Rate modifier_conc->flow_rate temperature Optimize Temperature flow_rate->temperature validation Method Validation temperature->validation

References

Application Notes and Protocols: Sec-butylbenzene as a Precursor for Detergents and Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sec-butylbenzene (B1681704) (SBB) is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a sec-butyl group.[1] It serves as a valuable intermediate in the chemical industry, primarily in the production of surfactants (detergents) and as a potential precursor for plasticizers.[2] Its chemical structure allows for functionalization of the benzene ring and the alkyl side chain, making it a versatile starting material for various organic syntheses. These notes provide detailed protocols and data for researchers and professionals in drug development and chemical synthesis, focusing on the application of this compound in the formulation of detergents and plasticizers.

Section 1: Synthesis of Linear Alkylbenzene Sulfonates (LAS) for Detergents

Linear alkylbenzene sulfonates (LAS) are a major class of anionic surfactants used in a wide array of cleaning products.[3][4] They consist of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group.[3] The process begins with the synthesis of linear alkylbenzene (LAB), in this case, this compound, followed by its sulfonation.

Synthesis of this compound (LAB)

The industrial production of this compound is typically achieved through the Friedel-Crafts alkylation of benzene with n-butene.[5][6] Modern processes often utilize solid acid catalysts to improve efficiency and reduce environmental impact.[7]

Experimental Protocol: Alkylation of Benzene with n-Butene

This protocol describes a laboratory-scale synthesis of this compound using a solid acid catalyst.

Materials:

  • Benzene (C₆H₆)

  • n-Butene (C₄H₈)

  • Zeolite-based catalyst (e.g., MCM-22, Zeolite Beta)[8]

  • Nitrogen gas (N₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • High-pressure autoclave reactor equipped with a stirrer, temperature controller, and gas inlet.

Procedure:

  • Activate the zeolite catalyst by heating it under a nitrogen stream at 300-500°C for 4 hours to remove moisture.

  • Charge the autoclave reactor with benzene and the activated catalyst. A typical molar ratio of benzene to olefin is between 2:1 and 20:1.[8]

  • Seal the reactor and purge with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to the desired reaction temperature, typically between 100°C and 280°C.[8]

  • Introduce n-butene into the reactor while stirring vigorously. Maintain a constant pressure, generally between 1.0 and 6.0 MPa.[8]

  • Monitor the reaction progress by gas chromatography (GC) to determine the conversion of benzene and the selectivity for this compound.

  • After the desired conversion is achieved (typically several hours), cool the reactor to room temperature and slowly vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the organic phase with water to remove any residual acid and then dry it over anhydrous sodium sulfate.

  • Purify the this compound from unreacted benzene and any by-products (such as di-sec-butylbenzenes) by fractional distillation. The boiling point of this compound is approximately 173-174°C.[1]

Data Presentation: Alkylation Reaction Parameters

ParameterValue/RangeReference
Catalyst Zeolite Beta, MCM-22 family[8]
Reactants Benzene, n-Butene[5][6]
Benzene to Olefin Molar Ratio 2:1 to 20:1[8]
Reaction Temperature 100 - 280 °C[8]
Reaction Pressure 1.0 - 6.0 MPa[8]
Weight Hourly Space Velocity 0.1 - 20 h⁻¹[8]
Key Product This compound[1]
Common By-products Isobutylbenzene, tert-Butylbenzene, Di-sec-butylbenzenes[5][6]

Logical Workflow for this compound Synthesis

cluster_reactants Reactants cluster_process Process cluster_products Products Benzene Benzene Alkylation Friedel-Crafts Alkylation (Solid Acid Catalyst) Benzene->Alkylation nButene n-Butene nButene->Alkylation SBB This compound (LAB) Alkylation->SBB Primary Product Byproducts By-products (Di-alkylbenzenes, etc.) Alkylation->Byproducts Side Products Purification Purification (Distillation) SBB->Purification Byproducts->Purification Purification->SBB Purified Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Sulfonation of this compound to LAS

The conversion of LAB to LAS is achieved through sulfonation, where a sulfonyl group (-SO₃H) is attached to the benzene ring, followed by neutralization. The most common industrial sulfonating agent is sulfur trioxide (SO₃).[4]

Experimental Protocol: Sulfonation of this compound

This protocol outlines the sulfonation of this compound in a falling film reactor, a common industrial method.

Materials:

  • This compound (LAB)

  • Gaseous sulfur trioxide (SO₃), diluted with dry air or nitrogen

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Falling film reactor

Procedure:

  • Preheat the this compound and feed it into the top of the falling film reactor.

  • Introduce a gaseous mixture of sulfur trioxide and dry air concurrently into the reactor. A typical molar ratio of SO₃ to LAB is slightly above 1:1 to ensure complete conversion.[9]

  • The liquid LAB flows down the inner walls of the reactor, creating a thin film that reacts with the SO₃ gas. The reaction is highly exothermic and requires efficient cooling of the reactor walls.

  • The reaction mixture, now containing linear alkylbenzene sulfonic acid (LABSA), is collected at the bottom of the reactor.

  • The crude LABSA is typically aged for a short period (digestion) to allow the reaction to complete, increasing the conversion rate.[4]

  • The dark-colored LABSA is then neutralized with a base, such as sodium hydroxide solution, to form the sodium salt of the sulfonic acid (LAS), which is the active ingredient in many detergents.

  • The final product may be subjected to a bleaching step to improve its color.[9]

Data Presentation: Sulfonation and Neutralization Parameters

ParameterValue/RangeReference
Reactant This compound (LAB)
Sulfonating Agent Sulfur Trioxide (SO₃)[4]
LAB:SO₃ Molar Ratio ~1:1.09[9]
Reactor Type Falling Film Reactor[9]
Reaction Temperature 45 - 55 °C
Neutralizing Agent Sodium Hydroxide (NaOH)[3]
Product Linear Alkylbenzene Sulfonic Acid (LABSA)[9]
Final Product Linear Alkylbenzene Sulfonate (LAS)[3]

Signaling Pathway for Detergent Synthesis

SBB This compound (Hydrophobic Tail) Sulfonation Sulfonation SBB->Sulfonation SO3 Sulfur Trioxide (SO₃) SO3->Sulfonation NaOH Sodium Hydroxide (NaOH) Neutralization Neutralization NaOH->Neutralization LABSA Linear Alkylbenzene Sulfonic Acid (LABSA) Sulfonation->LABSA LAS Linear Alkylbenzene Sulfonate (LAS) (Anionic Surfactant) Neutralization->LAS LABSA->Neutralization

Caption: Chemical pathway from this compound to the anionic surfactant LAS.

Section 2: Synthesis of Phthalate (B1215562) Plasticizers

Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers like PVC.[10][11] Phthalate esters are a common class of plasticizers.[12] A potential route to synthesize a plasticizer from this compound involves the conversion of SBB to sec-butanol, which is then esterified with phthalic anhydride (B1165640).

Synthesis of sec-Butanol from this compound

The conversion of this compound to sec-butanol is not a direct, single-step industrial process. A common route for functionalizing the alkyl side chain of alkylbenzenes involves oxidation. For instance, this compound can be oxidized to this compound hydroperoxide, which can then be cleaved to produce phenol (B47542) and methyl ethyl ketone.[13] A more direct (though less common) hypothetical route for educational purposes would involve radical bromination followed by hydrolysis. A more practical laboratory synthesis would be the hydration of butene to form sec-butanol directly. For the purpose of this protocol, we will focus on the subsequent esterification step, assuming sec-butanol is available.

Esterification of Phthalic Anhydride with sec-Butanol

The reaction of an alcohol with an acid anhydride produces an ester. Dibutyl phthalate is a common plasticizer.[10] Here, we describe the synthesis of di-sec-butyl phthalate.

Experimental Protocol: Synthesis of Di-sec-butyl Phthalate

This protocol details the synthesis of a phthalate ester plasticizer from phthalic anhydride and sec-butanol.

Materials:

  • Phthalic Anhydride

  • sec-Butanol

  • Acid catalyst (e.g., sulfamic acid, p-toluenesulfonic acid)[14]

  • Toluene (B28343) (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle, and magnetic stirrer.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine phthalic anhydride, a molar excess of sec-butanol (e.g., a 1:2.5 molar ratio of anhydride to alcohol), and a catalytic amount of sulfamic acid (e.g., 3-6% by weight of the reaction mixture).[14]

  • Add toluene as an azeotropic solvent to facilitate the removal of water, which is a byproduct of the reaction.

  • Heat the mixture to reflux (approximately 130-180°C).[14] Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification (typically 1.5-3 hours).[14]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize and remove the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess sec-butanol by rotary evaporation.

  • The resulting crude di-sec-butyl phthalate can be further purified by vacuum distillation if necessary.

Data Presentation: Esterification Reaction Parameters

ParameterValue/RangeReference
Reactants Phthalic Anhydride, sec-Butanol[14]
Anhydride to Alcohol Molar Ratio 1:2 to 1:2.5[14]
Catalyst Sulfamic Acid[14]
Catalyst Concentration 3 - 6% by weight[14]
Reaction Temperature 130 - 180 °C[14]
Reaction Time 1.5 - 3 hours[14]
Maximum Conversion ~89%[14]
Product Di-sec-butyl Phthalate

Workflow for Plasticizer Synthesis

cluster_reactants Reactants SBB This compound Conversion Conversion to Alcohol SBB->Conversion Hypothetical Oxidation/ Hydration PA Phthalic Anhydride Esterification Esterification PA->Esterification sButanol sec-Butanol Conversion->sButanol sButanol->Esterification Plasticizer Di-sec-butyl Phthalate (Plasticizer) Esterification->Plasticizer

Caption: Pathway for the synthesis of a phthalate plasticizer from this compound.

References

Application Notes and Protocols: Catalytic Distillation for sec-Butylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butylbenzene (B1681704) is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The traditional production method involves the Friedel-Crafts alkylation of benzene (B151609) with n-butene using homogeneous acid catalysts like aluminum chloride (AlCl₃) or solid phosphoric acid.[1][2] This conventional approach often suffers from issues related to catalyst separation, waste disposal, and product selectivity. Catalytic distillation (CD) presents a promising alternative, integrating reaction and distillation in a single unit. This integration offers several advantages, including improved selectivity, higher conversion, better heat management, and reduced capital and operating costs.[3] In the context of this compound production, catalytic distillation can enhance the reaction equilibrium by continuously removing the product from the reaction zone, thereby minimizing the formation of by-products such as isobutylbenzene (B155976) and polyalkylated benzenes.[2][3]

This document provides detailed application notes and experimental protocols for the production of this compound via catalytic distillation, targeting researchers and professionals in the field of chemical synthesis and drug development.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound via catalytic distillation is based on the Friedel-Crafts alkylation of benzene with n-butene. The reaction is typically catalyzed by a solid acid catalyst, often a zeolite, packed within the distillation column. The mechanism involves the electrophilic attack of a sec-butyl carbocation on the benzene ring.

Reaction_Mechanism Benzene Benzene Sigma_Complex Sigma Complex Benzene->Sigma_Complex n_Butene n-Butene Carbocation sec-Butyl Carbocation n_Butene->Carbocation Protonation Catalyst Acid Catalyst (Zeolite) Catalyst->Carbocation Carbocation->Sigma_Complex Electrophilic Attack sBB This compound Sigma_Complex->sBB Deprotonation Proton H+ Sigma_Complex->Proton Catalyst_Regen Regenerated Catalyst Proton->Catalyst_Regen

Figure 1: Reaction mechanism for the formation of this compound.

Experimental Protocols

Protocol 1: Catalytic Distillation of Benzene with n-Butene using a Solid Acid Catalyst

This protocol is analogous to the well-studied alkylation of benzene with ethylene (B1197577) in a packed reactive distillation column and is adapted for the synthesis of this compound.[3]

1. Materials and Equipment:

  • Reactants: Benzene (anhydrous), n-butene (liquefied or gas)

  • Catalyst: Acidic zeolite catalyst (e.g., Y-zeolite, Beta-zeolite) in a structured packing.

  • Equipment:

    • Packed catalytic distillation column with a reactive section and a non-reactive stripping section.

    • Reboiler and condenser.

    • Feed pumps for benzene and n-butene.

    • Temperature and pressure sensors along the column.

    • Product collection vessels for distillate and bottoms.

    • Gas chromatograph (GC) for sample analysis.

2. Experimental Setup:

  • The catalytic distillation column is divided into three zones: a top rectification zone, a central reaction zone, and a bottom stripping zone.

  • The reaction zone is packed with the solid acid catalyst.

  • Benzene is fed to the top of the column, acting as both a reactant and a refluxing liquid.

  • n-Butene is fed below the catalyst bed.

3. Procedure:

  • Catalyst Loading: Pack the designated reaction section of the distillation column with the acidic zeolite catalyst.

  • System Startup:

    • Start the flow of cooling water to the condenser.

    • Begin heating the reboiler containing an initial charge of benzene.

    • Once the column reaches a steady state with total reflux of benzene, initiate the feeds.

  • Reactant Feeding:

    • Introduce the benzene feed at a controlled rate to the top of the column.

    • Introduce the n-butene feed at a controlled rate below the catalyst bed.

  • Reaction and Distillation:

    • Maintain the desired column pressure and reboiler temperature to ensure the appropriate temperature profile across the catalyst bed for the alkylation reaction.

    • The reaction occurs in the liquid phase on the surface of the catalyst as benzene flows down and contacts the up-flowing n-butene.

    • The lighter, unreacted benzene and n-butene move up the column, while the heavier product, this compound, and any polyalkylated byproducts move down.

  • Product Collection:

    • The overhead distillate, primarily consisting of unreacted benzene, is condensed and partially returned to the column as reflux, with the remainder being recycled.

    • The bottoms product, enriched in this compound, is continuously withdrawn from the reboiler.

  • Process Monitoring and Analysis:

    • Monitor the temperature profile along the column to ensure stable operation.

    • Periodically collect samples from the distillate and bottoms for analysis by gas chromatography to determine the conversion of n-butene and the selectivity to this compound.

Data Presentation

The following tables summarize representative quantitative data for the production of this compound. Table 1 provides data from a conventional continuous process for comparison, while Table 2 presents expected performance in a catalytic distillation setup based on analogous alkylation reactions.[2][3]

Table 1: Representative Data from a Continuous Stirred-Tank Reactor Process for this compound Production [2]

ParameterValue
Catalyst Liquid Aluminum Chloride Complex
Reactants Benzene, 1-Butene
Benzene Feed Rate 161 g/hr
1-Butene Feed Rate 58 g/hr
Catalyst Feed Rate 1.84 g/hr
Reaction Temperature 80°C
Reaction Time (Residence Time) 0.42 hr
Product Composition (wt%)
    Benzene54.1
    this compound30.6
    Di-sec-butylbenzene14.2
    Tri-sec-butylbenzene1.1
    Isobutylbenzene/sec-Butylbenzene< 0.01

Table 2: Expected Performance Data for this compound Production via Catalytic Distillation with a Zeolite Catalyst (Based on analogous processes[3])

ParameterExpected Value/Range
Catalyst Y-zeolite or Beta-zeolite
Reactants Benzene, n-Butene
Molar Feed Ratio (Benzene:n-Butene) 2:1 to 5:1
Operating Pressure 1.0 - 2.0 MPa
Catalyst Bed Temperature 150 - 250 °C
n-Butene Conversion > 98%
This compound Selectivity > 95%
Isobutylbenzene Formation < 0.5%
Polyalkylated Benzene Formation < 5%

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_feeds Reactant Feeds cluster_column Catalytic Distillation Column cluster_products Product Recovery Benzene_Feed Benzene Feed Rectification Rectification Section Benzene_Feed->Rectification Butene_Feed n-Butene Feed Stripping Stripping Section Butene_Feed->Stripping Condenser Condenser Condenser->Rectification Reflux Distillate_Recycle Benzene Recycle Condenser->Distillate_Recycle Rectification->Condenser Vapor/Liquid Catalyst_Bed Catalyst Bed (Reaction Zone) Rectification->Catalyst_Bed Liquid Downflow Catalyst_Bed->Stripping Liquid Downflow Reboiler Reboiler Stripping->Reboiler Liquid to Reboiler Reboiler->Stripping Vapor Upflow Bottoms_Product This compound Product Reboiler->Bottoms_Product

Figure 2: Experimental workflow for this compound production.
Logical Relationship of Catalytic Distillation

Logical_Relationship cluster_process Catalytic Distillation Unit cluster_inputs Inputs cluster_outputs Outputs Reaction Alkylation Reaction (Exothermic) Distillation Separation by Boiling Point Reaction->Distillation Reaction Products & Unreacted Feeds Reaction->Distillation Heat Integration sBB This compound (Product) Distillation->sBB Higher Boiling Point Byproducts Byproducts (Di- and Tri-sec-butylbenzene) Distillation->Byproducts Highest Boiling Point Unreacted Unreacted Benzene (Recycled) Distillation->Unreacted Lower Boiling Point Benzene Benzene (Reactant) Benzene->Reaction Butene n-Butene (Reactant) Butene->Reaction Unreacted->Benzene Recycle

Figure 3: Logical relationship in catalytic distillation.

Conclusion

The use of catalytic distillation for the production of this compound offers significant advantages over conventional methods, particularly in terms of process intensification, improved selectivity, and catalyst lifecycle. The integration of reaction and separation into a single unit operation leads to a more efficient and economically favorable process. The protocols and data presented herein provide a foundation for researchers and professionals to explore and optimize the synthesis of this compound using this advanced technology. Further research can focus on the development of novel catalysts with enhanced activity and stability, as well as the optimization of operating parameters to maximize yield and purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sec-Butylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sec-butylbenzene (B1681704).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609).[1] This reaction typically involves reacting benzene with an alkylating agent such as n-butene, 2-butanol, or 2-bromobutane (B33332) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄).[1] Modern industrial processes often utilize solid acid catalysts, such as zeolites, to improve selectivity and simplify catalyst separation.

Q2: What are the main challenges encountered during the synthesis of this compound?

A2: The primary challenges in this compound synthesis include:

  • Polyalkylation: The initial product, this compound, is more reactive than benzene, which can lead to the formation of di- and tri-substituted byproducts.[1][2]

  • Isomerization: The sec-butyl carbocation can rearrange to the more stable tert-butyl carbocation, resulting in the formation of tert-butylbenzene (B1681246) as an impurity.[1]

  • Formation of Isomeric Products: The alkylation of benzene can produce ortho, meta, and para isomers of di-sec-butylbenzene, which are difficult to separate due to their similar boiling points.[1]

  • Catalyst Deactivation: The catalyst, particularly AlCl₃, can be deactivated by moisture, so it is crucial to use anhydrous reagents and a dry reaction environment.[1]

  • Product Purification: The boiling points of this compound (173.5 °C), isobutylbenzene (B155976) (172.8 °C), and tert-butylbenzene (169 °C) are very close, making their separation by distillation challenging.[3][4]

Q3: How can I improve the selectivity for this compound and minimize byproducts?

A3: To enhance the selectivity towards this compound, consider the following strategies:

  • Use a Large Excess of Benzene: Employing a significant excess of benzene relative to the alkylating agent favors mono-alkylation and reduces the likelihood of polyalkylation.[1]

  • Control Reaction Temperature: Lower reaction temperatures can minimize the rearrangement of the sec-butyl carbocation to the tert-butyl carbocation.[1]

  • Choose the Right Catalyst: The choice of catalyst is critical. While AlCl₃ is a common Lewis acid catalyst, modern approaches often use shape-selective zeolite catalysts like MCM-22, ZSM-5, or Zeolite Beta.[3][4] These can offer higher selectivity for the desired product and minimize the formation of isomers.

  • Optimize Reaction Time: Shorter reaction times can favor the kinetically preferred para isomer and reduce the formation of thermodynamically more stable meta and ortho isomers.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inactive catalyst due to moisture.- Insufficient reaction time or temperature.- Suboptimal ratio of reactants.- Ensure all glassware is oven-dried and reagents are anhydrous.[1]- Optimize reaction temperature and time based on the chosen catalyst and alkylating agent.- Use a large molar excess of benzene to the alkylating agent.[1]
High Levels of Polyalkylation Products (Dibutylbenzene, Tributylbenzene) - The mono-alkylated product is more reactive than benzene.[1]- Insufficient excess of benzene.- Increase the molar ratio of benzene to the alkylating agent (e.g., 5:1 or higher).[1]
Presence of tert-Butylbenzene Impurity - Isomerization of the sec-butyl carbocation to the more stable tert-butyl carbocation.[1]- High reaction temperatures can promote this rearrangement.- Conduct the reaction at lower temperatures.[1]- Utilize a milder Lewis acid catalyst.[1]
Formation of Multiple Isomers (ortho, meta, para) - Thermodynamic control of the reaction at higher temperatures or longer reaction times favors the formation of meta and ortho isomers.[1]- Employ lower reaction temperatures and shorter reaction times to favor the kinetically controlled para isomer.[1]
Difficulty in Product Purification - Similar boiling points of this compound and its isomers (isobutylbenzene and tert-butylbenzene).[3][4]- Use a high-efficiency fractional distillation column for separation.[1]- Optimize reaction conditions to minimize the formation of these impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride Catalyst

This protocol describes a general procedure for the Friedel-Crafts alkylation of benzene with sec-butyl chloride, catalyzed by aluminum chloride.

Materials:

  • Anhydrous benzene

  • sec-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser in a fume hood.

  • Reactant and Catalyst Loading: Charge the flask with anhydrous benzene and anhydrous aluminum chloride. A typical molar ratio of benzene to alkylating agent is at least 3:1 to minimize polyalkylation.

  • Cooling: Cool the mixture in an ice bath with stirring.

  • Addition of Alkylating Agent: Add sec-butyl chloride dropwise from the dropping funnel to the stirred benzene-AlCl₃ mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with water until the aqueous layer is neutral.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the benzene by distillation.

  • Purification: Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 173 °C.

Protocol 2: Synthesis of this compound using Zeolite Catalyst

This protocol outlines a general procedure for the alkylation of benzene with n-butene using a solid acid zeolite catalyst in a fixed-bed reactor.

Materials:

  • Benzene

  • n-Butene

  • Zeolite catalyst (e.g., MCM-22, Zeolite Beta)

  • Fixed-bed reactor system with temperature and pressure control

  • Gas-liquid separator

Procedure:

  • Catalyst Activation: Pack the reactor with the zeolite catalyst and activate it by heating under a flow of inert gas (e.g., nitrogen) to remove any adsorbed water.

  • Reaction Setup: Set the reactor to the desired reaction temperature (typically 100-280 °C) and pressure (1.0-6.0 MPa).[3]

  • Reactant Feed: Introduce a pre-mixed feed of benzene and n-butene into the reactor at a specific weight hourly space velocity (WHSV) (e.g., 0.1-20 h⁻¹).[3] The molar ratio of benzene to n-butene is typically maintained between 2:1 and 20:1.[3]

  • Reaction: The reactants flow through the catalyst bed where the alkylation reaction occurs.

  • Product Collection: The reactor effluent, a mixture of this compound, unreacted benzene, and byproducts, is passed through a gas-liquid separator to separate the gaseous components from the liquid product stream.

  • Purification: The liquid product is then subjected to fractional distillation to separate the high-purity this compound from unreacted benzene (which can be recycled) and heavier polyalkylated byproducts.

Data Presentation

Table 1: Influence of Catalyst on this compound Synthesis

Catalyst Alkylating Agent Temperature (°C) Key Advantages Common Byproducts
AlCl₃sec-Butyl Chloride/Alcohol, n-Butene0 - 70High reactivityPolyalkylated benzenes, tert-butylbenzene, isomer mixtures
Solid Phosphoric Acidn-Butene100 - 250Easier to handle than AlCl₃Isobutylbenzene, tert-butylbenzene, dibutylbenzenes
Zeolite (MCM-22, Beta, etc.)n-Butene, Ethylene100 - 280High selectivity, regenerable, environmentally friendlyLower levels of isomers and polyalkylated products

Table 2: Typical Reaction Conditions for this compound Synthesis using Zeolite Catalysts [3]

Parameter Range
Reaction Temperature100 - 280 °C
Reaction Pressure1.0 - 6.0 MPa
Benzene to Olefin Molar Ratio2 - 20
Weight Hourly Space Velocity (WHSV)0.1 - 20 h⁻¹

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents & Glassware setup Assemble Reactor (Flask or Fixed-Bed) reagents->setup react Run Alkylation Reaction (Controlled Temperature & Time) setup->react quench Quench Reaction react->quench wash Wash Organic Layer quench->wash dry Dry & Isolate Crude Product wash->dry purify Fractional Distillation dry->purify analyze Analyze Product Purity (GC, NMR) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_issues Identify Primary Issue cluster_solutions Implement Solutions start Low Yield or Purity? polyalkylation High Polyalkylation start->polyalkylation High MW Impurities isomerization High tert-Butylbenzene start->isomerization Isomer Impurity low_conversion Low Conversion start->low_conversion Low Product Formation solution_poly Increase Benzene:Alkene Ratio polyalkylation->solution_poly solution_iso Lower Reaction Temperature Use Milder Catalyst isomerization->solution_iso solution_conv Check Catalyst Activity (Ensure Anhydrous Conditions) Optimize Temp/Time low_conversion->solution_conv

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Purification of sec-Butylbenzene from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sec-butylbenzene (B1681704). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a crude this compound product?

A1: The synthesis of this compound, typically through Friedel-Crafts alkylation of benzene (B151609) with n-butene, often results in a mixture of isomers. The most common impurities are isobutylbenzene (B155976) and tert-butylbenzene (B1681246). Additionally, di- and tri-substituted butylbenzenes can also be present as by-products.[1][2]

Q2: Why is the separation of this compound from its isomers so challenging?

A2: The primary challenge lies in the very close boiling points of the butylbenzene (B1677000) isomers. For instance, this compound has a boiling point of 173.5°C, while isobutylbenzene boils at 172.8°C and tert-butylbenzene at 169°C.[2] This small difference makes separation by conventional simple distillation highly inefficient.

Q3: What are the primary methods for purifying this compound from its isomeric impurities?

A3: The main techniques employed for this separation are:

  • Fractional Distillation: This method is an enhancement of simple distillation, using a fractionating column to achieve better separation of liquids with close boiling points.[3][4]

  • Preparative High-Performance Liquid Chromatography (HPLC): A chromatographic technique used to isolate and purify components of a mixture on a larger scale.[5][6]

  • Adsorptive Separation: This technique utilizes solid adsorbents that selectively interact with and retain certain isomers, allowing for their separation.[7]

Q4: How can I analyze the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for determining the purity of this compound and identifying the isomeric impurities present.[8]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Fractional Distillation

Q1: My fractional distillation is not separating the isomers effectively. What could be the cause?

A1:

  • Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates to separate components with such close boiling points. The Height Equivalent to a Theoretical Plate (HETP) is a measure of a column's efficiency; a lower HETP indicates higher efficiency.[2][9]

  • Incorrect Reflux Ratio: A low reflux ratio (the ratio of the amount of liquid returned to the column to the amount of liquid removed as distillate) can lead to poor separation.

  • Distillation Rate is Too Fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column.[1]

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.[1]

Q2: How can I improve the separation efficiency of my fractional distillation?

A2:

  • Increase the Number of Theoretical Plates: Use a longer column or a column with a more efficient packing material (e.g., Raschig rings, metal sponge) instead of a simple Vigreux column.[1][10]

  • Optimize the Reflux Ratio: Increase the reflux ratio to improve separation. This will, however, increase the distillation time.

  • Reduce the Distillation Rate: Heat the mixture slowly and maintain a steady, slow distillation rate of 1-2 drops per second.[1]

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to ensure an even temperature gradient.[1]

Preparative HPLC

Q1: I am seeing peak tailing in my preparative HPLC chromatogram. What is the cause and how can I fix it?

A1: Peak tailing can be caused by several factors:

  • Secondary Interactions: Interactions between the analyte and the stationary phase (e.g., silanol (B1196071) groups on a C18 column) can cause tailing, especially for nonpolar compounds like this compound.

    • Solution: Consider using a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds through π-π interactions.[11][12] Adding a mobile phase modifier like a small amount of a competitive base can sometimes help if trace polar impurities are the issue.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.[2]

  • Mobile Phase pH: While less critical for non-ionizable compounds like butylbenzenes, the mobile phase composition is key.

    • Solution: Ensure your mobile phase is well-mixed and degassed. For aromatic isomers, optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water) is crucial for achieving good resolution.[13]

Q2: My isomers are co-eluting or have very poor resolution in preparative HPLC. How can I improve the separation?

A2:

  • Optimize the Mobile Phase: The choice of organic modifier (e.g., acetonitrile vs. methanol) and its proportion in the mobile phase can significantly impact selectivity.[7] For aromatic compounds, methanol (B129727) can sometimes enhance π-π interactions with phenyl-based stationary phases, improving separation.[12]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switch to a column with a different selectivity. A phenyl-hexyl or other phenyl-based column is a good alternative to a standard C18 column for separating aromatic isomers.[11]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Scouting Gradients: Perform initial runs with a broad gradient to determine the optimal elution conditions before switching to an isocratic method for preparative separation.[14]

Adsorptive Separation

Q1: My adsorptive separation is not providing a clean separation of this compound. What should I check?

A1:

  • Incorrect Adsorbent: The selectivity of the adsorbent is critical. Zeolites, particularly Y-type zeolites, have shown selectivity for aromatic isomers based on molecular shape and electronic interactions.[15][16]

  • Adsorbent Saturation: The adsorbent bed may be saturated, leading to the "breakthrough" of impurities. A breakthrough curve plots the effluent concentration over time and helps determine the adsorbent's capacity.[17][18]

  • Channeling: The liquid may be passing through channels in the adsorbent bed, leading to inefficient contact and poor separation.

  • Flow Rate: The flow rate of the mixture through the adsorbent bed can affect the contact time and, consequently, the separation efficiency.

Q2: How can I optimize my adsorptive separation process?

A2:

  • Select the Right Adsorbent: Research different adsorbents to find one with high selectivity for your specific isomeric impurities. For butylbenzene isomers, consider zeolites with specific pore sizes and surface chemistries.

  • Determine the Breakthrough Point: Run preliminary experiments to establish the breakthrough curve for your system. This will help you determine the optimal amount of adsorbent and the volume of mixture that can be processed before regeneration is needed.[19][20]

  • Ensure Proper Packing: Pack the adsorbent bed carefully to avoid channeling.

  • Optimize Flow Rate: A slower flow rate generally allows for better equilibration and improved separation, but it also reduces throughput. An optimal flow rate should be determined experimentally.

Data Presentation

The following tables summarize key quantitative data relevant to the purification of this compound.

Table 1: Boiling Points of Butylbenzene Isomers at Atmospheric Pressure

CompoundBoiling Point (°C)
tert-Butylbenzene169
Isobutylbenzene172.8
This compound173.5

Data sourced from multiple references.[2]

Table 2: Vapor Pressure Data for Butylbenzene Isomers

CompoundTemperature (°C) for 1 kPa Vapor PressureTemperature (°C) for 10 kPa Vapor PressureTemperature (°C) for 100 kPa Vapor Pressure
tert-Butylbenzene104694.9
Isobutylbenzene1247.997.8
This compound134898.3

Data extrapolated from various sources.[21]

Table 3: Comparison of Purification Methods for this compound

MethodPrinciple of SeparationTypical Purity AchievableAdvantagesDisadvantages
Fractional Distillation Difference in boiling points90-98% (highly dependent on column efficiency)High throughput, suitable for large quantitiesDifficult to achieve very high purity due to close boiling points
Preparative HPLC Differential partitioning between mobile and stationary phases>99%High resolution, excellent for achieving high purityLower throughput, higher cost, large solvent consumption
Adsorptive Separation Selective interaction with a solid adsorbent>98% (dependent on adsorbent selectivity)Can be highly selective, potentially lower energy than distillationAdsorbent regeneration required, risk of channeling

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To enrich this compound from a mixture containing isomeric impurities.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., packed with Raschig rings or metal sponge for high efficiency)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Boiling chips or stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure the fractionating column is vertical and well-insulated.[3]

  • Charging the Flask: Add the crude this compound mixture and a boiling chip or stir bar to the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the column. A slow rate is crucial for achieving equilibrium at each theoretical plate.[22]

    • The temperature at the distillation head will stabilize at the boiling point of the most volatile component (tert-butylbenzene). Collect this initial fraction in a separate receiving flask.

    • As the first component is removed, the temperature may drop slightly before rising again to the boiling point of the next component (isobutylbenzene).

    • Continue to collect fractions over narrow temperature ranges, changing the receiving flask for each fraction. The fraction collected around 173-174°C will be enriched in this compound.

  • Analysis: Analyze each fraction by GC-MS to determine its composition and identify the fractions with the highest purity of this compound.

Protocol 2: Purification of this compound by Preparative HPLC

Objective: To isolate high-purity this compound from a partially purified mixture.

Materials:

  • Partially purified this compound (e.g., from fractional distillation)

  • HPLC-grade solvents (e.g., acetonitrile and water)

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative HPLC column (e.g., a Phenyl-Hexyl or C18 column)

Procedure:

  • Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the isomers. A good starting point is a C18 or Phenyl-Hexyl column with a mobile phase gradient of acetonitrile and water.[5]

  • Method Scale-up: Scale up the analytical method to your preparative column by adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the this compound mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm filter.

  • Injection and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Monitor the elution of the peaks using the UV detector.

    • Set up the fraction collector to collect the eluent corresponding to the this compound peak into separate vials.[23]

  • Product Isolation: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the mobile phase solvents using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Analyze the final product by analytical HPLC and GC-MS to confirm its purity.

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify isomeric impurities.

Materials:

  • This compound sample

  • Solvent (e.g., dichloromethane)

  • GC-MS instrument with a capillary column

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent like dichloromethane.

  • GC-MS Parameters (Typical):

    • Column: A non-polar capillary column (e.g., HP-5MS) is suitable for separating aromatic hydrocarbons.[24]

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of 40-400 m/z.[8]

  • Analysis: Inject the sample into the GC-MS. The components will be separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer will provide mass spectra for each eluting peak, allowing for their identification by comparing the spectra to a library.

  • Quantification: The relative peak areas in the chromatogram can be used to determine the percentage of this compound and each impurity in the sample.

Visualizations

Purification_Workflow start Crude this compound Mixture distillation Fractional Distillation start->distillation gcms_analysis1 GC-MS Purity Check distillation->gcms_analysis1 high_purity High Purity this compound (>98%) gcms_analysis1->high_purity Purity Sufficient prep_hplc Preparative HPLC gcms_analysis1->prep_hplc Higher Purity Needed adsorptive_sep Adsorptive Separation gcms_analysis1->adsorptive_sep Alternative Method gcms_analysis2 GC-MS Purity Check prep_hplc->gcms_analysis2 adsorptive_sep->gcms_analysis2 final_product High Purity this compound (>99%) gcms_analysis2->final_product

Caption: A decision workflow for the purification of this compound.

Fractional_Distillation flask Heating Flask (Crude Mixture) column Fractionating Column (Vapor-Liquid Equilibria) flask->column Vapor column->flask Liquid Condensate (Reflux) condenser Condenser column->condenser Enriched Vapor collection Collection Flask (Purified Fractions) condenser->collection Liquid Distillate

Caption: Principle of fractional distillation for isomer separation.

Preparative_HPLC solvent Mobile Phase pump HPLC Pump solvent->pump injector Injector (Sample) pump->injector column Preparative Column (Stationary Phase) injector->column detector UV Detector column->detector collector Fraction Collector detector->collector

Caption: Experimental workflow for preparative HPLC purification.

References

Technical Support Center: Minimizing Byproduct Formation in sec-Butylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of sec-butylbenzene (B1681704). The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of this compound via Friedel-Crafts alkylation of benzene (B151609) with n-butene?

The main byproducts in this compound (SBB) production are isobutylbenzene (B155976) (IBB), di-sec-butylbenzenes (DSBB), and tri-sec-butylbenzenes (TSBB).[1] The formation of tert-butylbenzene (B1681246) can also occur, particularly under certain catalytic conditions.[2]

Q2: Why is it crucial to minimize isobutylbenzene (IBB) formation?

Isobutylbenzene has a boiling point very close to that of this compound (172.8°C for IBB vs. 173.5°C for SBB), making their separation by distillation difficult.[1] More importantly, IBB acts as an inhibitor in the subsequent air oxidation of this compound to its hydroperoxide, a key step in the production of phenol (B47542) and methyl ethyl ketone. The presence of even small amounts of IBB can significantly decrease the oxidation reaction rate.[1]

Q3: What are the main catalytic systems used for this compound synthesis?

The most common catalytic systems are:

  • Homogeneous Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is a traditional and widely used catalyst.[2]

  • Solid Acids: Zeolite catalysts, such as Zeolite Beta and MCM-22, are increasingly used due to their shape-selectivity, which can help minimize certain byproducts. They are also easier to separate from the reaction mixture and can be regenerated.[3][4]

Troubleshooting Guides

Issue 1: High Levels of Isobutylbenzene (IBB) in the Product Mixture

Q: My product analysis shows a high percentage of isobutylbenzene. What is the cause and how can I reduce it?

A: High levels of isobutylbenzene are primarily caused by the rearrangement of the sec-butyl carbocation intermediate to the more stable tert-butyl carbocation, which can then isomerize to form isobutylbenzene. This is a classic issue in Friedel-Crafts alkylation reactions.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Higher temperatures can promote carbocation rearrangement. If using an AlCl₃ catalyst, consider running the reaction at a lower temperature, for instance, in the range of 20-70°C.[5] For zeolite catalysts, the optimal temperature range is typically higher (100-280°C), but staying at the lower end of the effective range for the specific zeolite can help minimize isomerization.[5]

  • Control Catalyst Concentration and Reaction Time: For liquid aluminum chloride complex catalysts, specific relationships between catalyst concentration (C), reaction time (T), and reaction temperature (K) have been established to keep IBB formation to a minimum, often below 1 wt%.[1] Adhering to these optimized parameters is crucial.

  • Choice of Catalyst: Shape-selective zeolite catalysts like Zeolite Beta and MCM-22 can sterically hinder the formation of the bulkier intermediates that lead to isobutylbenzene, thus favoring the formation of the desired this compound.[3][6]

Issue 2: Significant Formation of Di- and Tri-sec-butylbenzenes (Polyalkylation)

Q: I am observing a large proportion of di- and tri-sec-butylbenzenes in my product. How can I improve the selectivity for monoalkylation?

A: The formation of polyalkylated products occurs because the initial product, this compound, is more reactive than the starting material, benzene. The alkyl group activates the aromatic ring, making it more susceptible to further alkylation.

Troubleshooting Steps:

  • Increase the Benzene to n-Butene Molar Ratio: This is the most effective method to favor monoalkylation. By using a large excess of benzene, the electrophile (the butyl carbocation) is statistically more likely to react with a benzene molecule rather than an already alkylated this compound molecule. Molar ratios of benzene to n-butene in the range of 1:0.2 to 1:1.2 are often employed.[1]

  • Control Reaction Time: Longer reaction times increase the probability of polyalkylation. Monitor the reaction progress using techniques like gas chromatography (GC) and stop the reaction once a satisfactory conversion of the limiting reactant (n-butene) is achieved.

  • Consider Transalkylation: The di- and tri-sec-butylbenzene byproducts do not have to be a complete loss. They can be separated and recycled back into the reactor with additional benzene and a suitable transalkylation catalyst to produce more this compound.[1]

Issue 3: Low Conversion of Benzene

Q: My reaction shows a low conversion of benzene. What are the potential causes and solutions?

A: Low conversion can be attributed to several factors related to the catalyst, reagents, and reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity:

    • For AlCl₃: Ensure that the aluminum chloride is anhydrous. AlCl₃ readily reacts with moisture, which deactivates it. Handle it in a dry environment and use fresh, high-quality reagent.

    • For Zeolites: The catalyst may require activation (calcination) before use to remove adsorbed water and other impurities from the pores. Ensure the activation procedure is followed correctly.

  • Purity of Reactants: Impurities in benzene or n-butene can poison the catalyst. Use high-purity, dry reactants.

  • Reaction Temperature and Time: The reaction may not have been run at a high enough temperature or for a sufficient duration to achieve high conversion. Consult literature for the optimal conditions for your specific catalytic system. For AlCl₃, temperatures are often in the 20-70°C range, while for zeolites, they can be significantly higher.[5]

Data Presentation

The following tables summarize quantitative data on the impact of reaction conditions on product distribution, compiled from various sources.

Table 1: Effect of Catalyst System on Isobutylbenzene Formation

Catalyst SystemReaction Temperature (°C)Benzene:n-Butene Molar RatioIsobutylbenzene (IBB) in Product (wt%)Reference
Liquid AlCl₃ complex20-70Not specified≤ 1.0[5]
Liquid AlCl₃ complex80-1501:0.2 to 1:1.2≤ 1.0[1]
Zeolite Beta100-280~2-20Low concentration[5]
Pd-modified MCM-222203.25:1 (Benzene:Ethylene)< 0.5[3]

Table 2: Impact of Isobutylbenzene Content on Subsequent Air Oxidation Rate

Isobutylbenzene Content in this compound (wt%)Relative Rate of Air Oxidation (%)Reference
0100[1]
1.0~91[1]
1.65~86[1]
2.0~84[1]
3.5~82[1]

Experimental Protocols

Protocol 1: Alkylation of Benzene with n-Butene using AlCl₃ Catalyst

This protocol is a generalized procedure based on common laboratory practices for Friedel-Crafts alkylation.

Materials:

  • Anhydrous benzene

  • n-Butene (gas or liquid)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (for catalyst complex formation, if applicable)

  • Ice, water, saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube (if using gaseous n-butene) or a dropping funnel (if using liquid n-butene or a solution), and a condenser with a drying tube.

  • Charging Reactants: Charge the flask with anhydrous benzene. Cool the flask in an ice bath.

  • Catalyst Addition: While stirring, cautiously add anhydrous aluminum chloride in portions. The reaction is exothermic.

  • Addition of Alkylating Agent: Slowly bubble n-butene gas through the stirred mixture or add liquid n-butene dropwise from the dropping funnel. Maintain the reaction temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 1-4 hours). Monitor the reaction progress by GC.

  • Quenching: Cool the reaction mixture in an ice bath and very slowly add crushed ice, followed by cold water, to quench the reaction and decompose the aluminum chloride complex. This step will evolve HCl gas.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the excess benzene and solvent by rotary evaporation.

  • Purification and Analysis: Purify the crude product by fractional distillation. Analyze the product fractions by GC-MS and NMR to determine the yield and the distribution of this compound and byproducts.

Protocol 2: Alkylation of Benzene with n-Butene using Zeolite Catalyst (General)

This protocol outlines a general procedure for using a solid acid catalyst. Specific parameters will vary depending on the chosen zeolite.

Materials:

  • Anhydrous benzene

  • n-Butene

  • Zeolite catalyst (e.g., Zeolite Beta, MCM-22)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by calcining it at high temperature (e.g., 500-550°C) under a flow of dry air or nitrogen to remove any adsorbed water.

  • Reactor Setup: The reaction is typically carried out in a fixed-bed continuous flow reactor or a batch autoclave reactor.

  • Batch Reactor Protocol:

    • Charge the activated zeolite catalyst and anhydrous benzene into the autoclave.

    • Seal the reactor, purge with an inert gas, and begin stirring.

    • Heat the reactor to the desired temperature (e.g., 150-250°C).

    • Introduce n-butene to the desired pressure.

    • Maintain the reaction at the set temperature and pressure for the desired reaction time, taking samples periodically for GC analysis.

    • After the reaction, cool the reactor, vent the pressure, and recover the liquid product.

  • Product Recovery and Analysis: Filter the liquid product to remove the catalyst. Analyze the product composition using GC-MS and NMR.

Visualizations

Byproduct_Formation_Pathways Benzene Benzene s_Carbocation sec-Butyl Carbocation Benzene->s_Carbocation Alkylation nButene n-Butene nButene->s_Carbocation Catalyst Lewis Acid (e.g., AlCl₃) or Solid Acid (e.g., Zeolite) Catalyst->s_Carbocation t_Carbocation tert-Butyl Carbocation s_Carbocation->t_Carbocation 1,2-Hydride Shift (Rearrangement) SBB This compound (Desired Product) s_Carbocation->SBB Attack on Benzene IBB Isobutylbenzene (Byproduct) t_Carbocation->IBB Isomerization & Attack on Benzene DSBB Di-sec-butylbenzene (Byproduct) SBB->DSBB

Caption: Byproduct formation pathways in this compound synthesis.

Experimental_Workflow start_end start_end process process decision decision output output issue issue start Start setup Setup Dry Glassware (Flask, Condenser, etc.) start->setup charge Charge Benzene & Cool setup->charge add_cat Add Catalyst (e.g., AlCl₃) charge->add_cat add_alk Add n-Butene add_cat->add_alk react Stir at Controlled Temp add_alk->react monitor Monitor Progress (GC) react->monitor check_conv Conversion OK? monitor->check_conv check_conv->react No quench Quench with Ice/Water check_conv->quench Yes workup Work-up & Extraction quench->workup purify Purify (Distillation) workup->purify analyze Analyze Product Fractions (GC-MS, NMR) purify->analyze check_purity Purity & Byproduct Profile Acceptable? analyze->check_purity end End check_purity->end Yes troubleshoot Go to Troubleshooting Guide check_purity->troubleshoot No

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Separation of Sec-butylbenzene and Isobutylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of sec-butylbenzene (B1681704) and isobutylbenzene (B155976). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these isomers.

The Challenge at Hand

The primary challenge in separating this compound and isobutylbenzene lies in their remarkably similar physical properties. As structural isomers with the same molecular formula (C₁₀H₁₄) and molecular weight, they exhibit very close boiling points, making their separation by conventional distillation difficult.[1][2] High-purity this compound is often required as a chemical intermediate, particularly in the synthesis of fragrances and other specialty chemicals, making the removal of isobutylbenzene a critical step.[3]

Physical Properties of this compound and Isobutylbenzene

A clear understanding of the physical properties of these isomers is fundamental to developing an effective separation strategy.

PropertyThis compoundIsobutylbenzeneReference(s)
Molecular Formula C₁₀H₁₄C₁₀H₁₄[4]
Molecular Weight 134.22 g/mol 134.22 g/mol [4]
Boiling Point 173-174 °C172.8 °C[1][2][5]
Melting Point -75.5 °CNot readily available[5]
Density 0.863 g/cm³Not readily available[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound and isobutylbenzene.

Problem 1: Poor separation of isomers using fractional distillation.

Symptoms:

  • GC-MS analysis of distilled fractions shows the presence of both isomers.

  • The boiling point remains relatively constant throughout the distillation.

Possible Causes:

  • The boiling points of the isomers are too close for effective separation with standard fractional distillation columns.[1][2][6]

  • The distillation column has an insufficient number of theoretical plates.

  • The reflux ratio is too low.

Solutions:

  • Increase Column Efficiency: Employ a distillation column with a higher number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings).

  • Optimize Reflux Ratio: Increase the reflux ratio to enhance the number of vaporization-condensation cycles, which can improve separation.

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and may slightly increase the boiling point difference between the isomers, potentially improving separation.[6]

  • Alternative Methods: If fractional distillation is unsuccessful, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended.[6]

Problem 2: Co-elution of isomer peaks in Gas Chromatography (GC).

Symptoms:

  • A single, broad, or shouldered peak is observed in the chromatogram instead of two distinct peaks for this compound and isobutylbenzene.[7]

Possible Causes:

  • The GC column and conditions are not optimized for resolving these isomers.

  • The stationary phase of the column is not providing sufficient selectivity.

Solutions:

  • Optimize Temperature Program: Use a slow temperature ramp (e.g., 1-2 °C/min) during the elution of the isomers to improve resolution.

  • Select an Appropriate Column: A mid-polarity column, such as one with a phenyl-containing stationary phase, can enhance selectivity for aromatic isomers.

  • Adjust Carrier Gas Flow Rate: Optimize the carrier gas flow rate for the specific column dimensions to maximize column efficiency.

  • Increase Column Length: A longer column will provide more theoretical plates and can improve separation.

Problem 3: Unresolved peaks in High-Performance Liquid Chromatography (HPLC).

Symptoms:

  • Overlapping or co-eluting peaks for the two isomers in the HPLC chromatogram.

Possible Causes:

  • The mobile phase composition is not optimal for separation.

  • The stationary phase lacks the necessary selectivity for these isomers.

Solutions:

  • Optimize Mobile Phase:

    • Adjust the solvent strength by changing the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase.[8]

    • Switching between acetonitrile and methanol (B129727) can alter selectivity.[8]

  • Select a Suitable Stationary Phase:

    • A standard C18 column may not be sufficient. Consider using a phenyl-based column to enhance π-π interactions with the aromatic rings of the isomers.[9]

    • For challenging separations, columns with shape selectivity, such as those with a cholesterol-based stationary phase, can be effective for positional isomers.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating this compound and isobutylbenzene on a laboratory scale?

A1: For high-purity separation on a laboratory scale, preparative Gas Chromatography (GC) is often the most effective method due to its high resolving power for volatile compounds with close boiling points. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase can also achieve good separation. Fractional distillation is generally less effective for achieving high purity due to the very small difference in boiling points.[6]

Q2: How can I confirm the purity of my separated fractions?

A2: The purity of the collected fractions should be assessed using an analytical technique with high resolution. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this purpose.[6] By comparing the retention times and mass spectra of your fractions to those of pure standards, you can confirm the identity and quantify the purity of each isomer.

Q3: Are there any known azeotropes for a mixture of this compound and isobutylbenzene?

Q4: What is the impact of isobutylbenzene impurity on reactions involving this compound?

A4: Isobutylbenzene can act as an inhibitor in certain reactions where this compound is a starting material. For example, in the oxidation of this compound to its hydroperoxide, the presence of even small amounts of isobutylbenzene can significantly decrease the reaction rate.[2] This underscores the importance of achieving high purity for this compound in specific synthetic applications.

Experimental Protocols

Protocol 1: Analytical GC-MS for Purity Assessment

Objective: To determine the purity of this compound and isobutylbenzene fractions.

Methodology:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of a diluted sample (in hexane (B92381) or dichloromethane), splitless injection.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

Expected Results: Baseline separation of isobutylbenzene and this compound peaks, allowing for accurate quantification based on peak area.

Protocol 2: Preparative HPLC for Isomer Separation

Objective: To separate a mixture of this compound and isobutylbenzene to obtain high-purity fractions of each isomer.

Methodology:

  • Instrument: Preparative High-Performance Liquid Chromatography system with a fraction collector.

  • Column: A phenyl-based preparative column (e.g., 250 mm x 21.2 mm, 5 µm particle size) is recommended for enhanced selectivity.

  • Mobile Phase: An isocratic or shallow gradient mixture of acetonitrile and water. A starting point could be 60:40 acetonitrile:water.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for a preparative column of this size.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase and filter through a 0.45 µm filter.

  • Injection Volume: Dependent on the column loading capacity, start with a smaller injection to optimize separation before scaling up.

Visualizations

Separation_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis & Collection prep Isomer Mixture (this compound and isobutylbenzene) frac_dist Fractional Distillation (Initial Bulk Separation) prep->frac_dist Optional prep_gc Preparative GC prep->prep_gc prep_hplc Preparative HPLC prep->prep_hplc frac_dist->prep_gc frac_dist->prep_hplc gc_ms GC-MS Analysis (Purity Check) prep_gc->gc_ms prep_hplc->gc_ms collect_sec Collect Pure This compound gc_ms->collect_sec If Purity > 99% collect_iso Collect Pure isobutylbenzene gc_ms->collect_iso If Purity > 99%

Caption: Experimental workflow for the separation and analysis of this compound and isobutylbenzene.

Troubleshooting_Logic cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography cluster_dist Fractional Distillation start Poor Isomer Separation gc_coelution Peak Co-elution start->gc_coelution hplc_coelution Unresolved Peaks start->hplc_coelution dist_poor_sep Impure Fractions start->dist_poor_sep gc_solution1 Optimize Temperature Program (Slower Ramp) gc_coelution->gc_solution1 gc_solution2 Change to a More Selective Column (e.g., Phenyl) gc_coelution->gc_solution2 gc_solution3 Adjust Carrier Gas Flow Rate gc_coelution->gc_solution3 hplc_solution1 Optimize Mobile Phase (Solvent Ratio / Type) hplc_coelution->hplc_solution1 hplc_solution2 Select a Different Stationary Phase (e.g., Phenyl) hplc_coelution->hplc_solution2 dist_solution1 Increase Column Efficiency (More Theoretical Plates) dist_poor_sep->dist_solution1 dist_solution2 Increase Reflux Ratio dist_poor_sep->dist_solution2 dist_solution3 Use Vacuum Distillation dist_poor_sep->dist_solution3

Caption: Troubleshooting logic for common issues in the separation of this compound and isobutylbenzene.

References

Technical Support Center: Optimizing Catalyst Selectivity in sec-Butylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sec-butylbenzene (B1681704) synthesis. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the selectivity of catalytic processes. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis?

A1: The conventional method for producing this compound involves the alkylation of benzene (B151609) with n-butene using homogeneous catalysts such as aluminum chloride (AlCl₃) or solid phosphoric acid.[1][2][3] More advanced and selective methods utilize heterogeneous catalysts, particularly molecular sieves. Zeolites such as MCM-22, zeolite beta, mordenite, and USY are frequently employed to improve selectivity and yield.[1][2][3] Palladium-containing zeolites have also been shown to be effective.[1][2]

Q2: What are the main byproducts in this compound synthesis and why are they problematic?

A2: The primary byproducts are isomers of this compound, including isobutylbenzene (B155976) (IBB) and tert-butylbenzene, as well as polyalkylated products like dibutylbenzenes (DSBB) and tributylbenzenes (TSBB).[1][2][3] Isobutylbenzene is particularly problematic because its boiling point (172.8°C) is very close to that of this compound (173.5°C), making separation by distillation difficult.[2][4] Even small amounts of isobutylbenzene can significantly inhibit subsequent oxidation steps if the this compound is used to produce phenol (B47542) and methyl ethyl ketone.[1][2][4]

Q3: How does the choice of alkylating agent affect the reaction?

A3: this compound can be synthesized by reacting benzene with either n-butene or sec-butyl alcohol in the presence of a suitable catalyst like anhydrous aluminum chloride.[5][6] The alkylation of benzene with ethylene (B1197577) has also been explored using specific catalysts like MCM-22 family zeolites with a Group 10 metal cation to produce this compound with high purity.[1][2]

Q4: What is the general reaction mechanism for this synthesis?

A4: The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction.[7][8] This is a type of electrophilic aromatic substitution where an alkylating agent reacts with benzene in the presence of a Lewis acid catalyst. The catalyst helps to generate a carbocation electrophile, which is then attacked by the nucleophilic benzene ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the alkylated product.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Selectivity for this compound (High Isobutylbenzene/tert-Butylbenzene) Isomerization of n-butene: The catalyst may be promoting the isomerization of the alkylating agent before alkylation.Catalyst Selection: Employ shape-selective catalysts like MCM-22, MCM-49, or MCM-56 zeolites, which can suppress the formation of branched isomers.[1][2] Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce isomerization side reactions. For instance, with AlCl₃ catalysts, temperatures between 20°C and 70°C are recommended.[1][2]
Carbocation Rearrangement: The secondary carbocation formed from n-butene can rearrange to a more stable tertiary carbocation, leading to tert-butylbenzene.Catalyst Choice: Use catalysts that stabilize the desired carbocation intermediate or promote a direct alkylation pathway with minimal rearrangement.
High Levels of Polyalkylation (Dibutylbenzene, Tributylbenzene) High Reactivity of Product: The this compound product is more nucleophilic than benzene, making it susceptible to further alkylation.[7]Adjust Benzene to Butene Ratio: Increase the molar ratio of benzene to n-butene. A higher concentration of benzene favors the mono-alkylation reaction. Ratios of 2:1 to 20:1 are often used.[3]
Inappropriate Reaction Time/Temperature: Longer reaction times or higher temperatures can promote polyalkylation.Optimize Reaction Conditions: Carefully control the reaction time and temperature to maximize the yield of the mono-substituted product.
Rapid Catalyst Deactivation Coke Formation: Polymerization of the olefin on the catalyst surface can lead to the formation of carbonaceous deposits (coke), which block active sites.[10]Optimize Reactant Ratio: A higher benzene-to-olefin ratio can help suppress olefin polymerization.[10] Catalyst Regeneration: Deactivated zeolite catalysts can often be regenerated by calcination to burn off the coke.
Feedstock Impurities: Water or other impurities in the reactants can poison the catalyst's active sites.[10]Purify Reactants: Ensure that benzene and n-butene are thoroughly dried and purified before use.[10]
Low Conversion of Benzene/Butene Insufficient Catalyst Activity: The catalyst may have low intrinsic activity or may not be properly activated.Catalyst Activation: Ensure proper activation of the catalyst before the reaction. For example, zeolite catalysts may require heating under an inert gas flow.[10] Increase Catalyst Loading: Incrementally increase the amount of catalyst used in the reaction.
Suboptimal Reaction Conditions: The temperature or pressure may not be optimal for the chosen catalyst.Optimize Conditions: Systematically vary the reaction temperature and pressure to find the optimal conditions for your specific catalyst system. For molecular sieve catalysts, temperatures can range from 100-280°C and pressures from 1.0-6.0 MPa.[3]

Data Summary

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystAlkylating AgentReaction Temperature (°C)Benzene:Olefin Molar RatioKey Selectivity OutcomeReference
AlCl₃ complexn-Butene20 - 701:0.5 - 1:5Isobutylbenzene to this compound ratio ≤ 0.01:1[1][2]
MCM-22 family zeolite with Group 10 metalEthyleneNot specifiedNot specifiedProduces this compound with < 0.5 wt% isobutylbenzene and tert-butylbenzene[1][2]
Zeolite BetaLinear Butylene100 - 2802:1 - 20:1High conversion and high selectivity to this compound with low isobutyl- and tert-butylbenzene[3]
Solid Phosphoric Acidn-ButeneNot specifiedNot specifiedConventional catalyst, often results in a mixture of isomers and polyalkylated products[1][2]

Experimental Protocols

Protocol 1: Alkylation of Benzene with n-Butene using a Homogeneous AlCl₃ Catalyst

  • Materials: Anhydrous benzene, n-butene, anhydrous aluminum chloride (AlCl₃), hydrogen chloride (HCl).

  • Catalyst Preparation: A liquid aluminum chloride complex catalyst is prepared by mixing AlCl₃, HCl, and an aromatic hydrocarbon (e.g., this compound). The typical composition is about 1 mole of HCl and 2-10 moles of the aromatic hydrocarbon per mole of AlCl₃.[11]

  • Reaction Procedure:

    • Charge a suitable reactor with anhydrous benzene and the prepared AlCl₃ complex catalyst. The amount of AlCl₃ is typically 0.5% to 5% by weight of the benzene.[1][2]

    • Maintain the reaction temperature between 20°C and 70°C.[2]

    • Feed n-butene into the reactor at a controlled rate while stirring vigorously. The molar ratio of benzene to n-butene is typically maintained between 1:0.2 and 1:1.2.[4]

    • After the desired reaction time, quench the reaction by adding a cold, dilute acid solution.

    • Separate the organic layer, wash with water and a neutralizing agent (e.g., sodium bicarbonate solution), and then dry over an anhydrous drying agent.

    • The product mixture can then be analyzed by gas chromatography (GC) to determine the conversion and selectivity.

Protocol 2: Alkylation of Benzene with n-Butene using a Heterogeneous Zeolite Catalyst

  • Materials: Anhydrous benzene, n-butene (or a mixed linear butylene stream), zeolite catalyst (e.g., Zeolite Beta, MCM-22).

  • Catalyst Activation: Prior to the reaction, activate the zeolite catalyst by heating it under a flow of dry, inert gas (e.g., nitrogen) at a high temperature (e.g., 400-500°C) for several hours to remove adsorbed water.[10]

  • Reaction Procedure:

    • The reaction can be carried out in a fixed-bed continuous flow reactor or a batch reactor.

    • For a batch reaction, charge the activated zeolite catalyst and anhydrous benzene into the reactor.

    • Heat the reactor to the desired temperature (e.g., 100-280°C) and pressure (e.g., 1.0-6.0 MPa).[3]

    • Introduce n-butene into the reactor. Maintain a benzene to olefin molar ratio of approximately 2:1 to 20:1.[3]

    • Maintain the reaction for a specified time with adequate mixing.

    • After the reaction, cool the reactor, and separate the catalyst from the liquid product mixture by filtration.

    • Analyze the product mixture using GC to determine the yield and selectivity of this compound.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products Benzene Benzene Attack Electrophilic Attack on Benzene Ring Benzene->Attack Butene n-Butene Carbocation Formation of sec-Butyl Carbocation Butene->Carbocation + Catalyst Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Carbocation Carbocation->Attack Deprotonation Deprotonation & Catalyst Regeneration Attack->Deprotonation Byproducts Byproducts (Isobutylbenzene, Polyalkylated) Attack->Byproducts Deprotonation->Catalyst Regenerated SBB This compound (Desired Product) Deprotonation->SBB

Caption: Friedel-Crafts alkylation mechanism for this compound synthesis.

TroubleshootingWorkflow Start Low Selectivity Issue (High Byproducts) CheckIsomers High IBB/TBB? Start->CheckIsomers CheckPoly High Polyalkylation? CheckIsomers->CheckPoly No IsomerSolution Action: Change Catalyst (e.g., Shape-Selective Zeolite) OR Lower Temperature CheckIsomers->IsomerSolution Yes PolySolution Action: Increase Benzene:Butene Ratio CheckPoly->PolySolution Yes CheckDeactivation Rapid Catalyst Deactivation? CheckPoly->CheckDeactivation No IsomerSolution->CheckPoly PolySolution->CheckDeactivation DeactivationSolution Action: Purify Reactants OR Regenerate Catalyst CheckDeactivation->DeactivationSolution Yes End Selectivity Improved CheckDeactivation->End No DeactivationSolution->End

Caption: Troubleshooting workflow for improving catalyst selectivity.

ExperimentalWorkflow Start Catalyst Screening Start CatalystPrep Prepare & Activate Catalyst Start->CatalystPrep ReactionSetup Set up Reactor (Batch or Continuous) CatalystPrep->ReactionSetup RunReaction Run Alkylation Reaction (Control Temp, Pressure, Ratio) ReactionSetup->RunReaction Analysis Product Analysis (GC) RunReaction->Analysis Evaluate Evaluate Selectivity & Conversion Analysis->Evaluate Optimize Optimize Conditions Evaluate->Optimize Not Optimal Success Optimal Catalyst & Conditions Identified Evaluate->Success Optimal Optimize->RunReaction

Caption: Experimental workflow for catalyst screening and optimization.

References

troubleshooting common issues in sec-butylbenzene alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sec-Butylbenzene (B1681704) Alkylation

Welcome to the technical support center for this compound alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their electrophilic aromatic substitution reactions. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound alkylation?

A1: The primary side reactions are polyalkylation, isomerization of the alkyl group, and rearrangement of the di-substituted product isomers.[1]

  • Polyalkylation: The initial product, this compound, is more nucleophilic than benzene (B151609), making it prone to further alkylation to form di- and tri-sec-butylbenzene.[1][2]

  • Carbocation Rearrangement: The intermediate sec-butyl carbocation can rearrange to a tert-butyl carbocation, leading to the formation of tert-butylbenzene (B1681246) as a byproduct.[1][3]

  • Isomerization: The desired 1,4- (para) di-substituted isomer can rearrange to the more thermodynamically stable meta and ortho isomers, especially with longer reaction times or at higher temperatures.[1]

Q2: How can I minimize the formation of byproducts like isobutylbenzene (B155976) and tert-butylbenzene?

A2: Minimizing these byproducts is critical as their boiling points are very close to that of this compound, making purification by distillation challenging.[4][5][6] To reduce their formation, you can use milder Lewis acid catalysts and lower reaction temperatures, which disfavors carbocation rearrangement.[1][3] Certain zeolite catalysts are also known to offer higher selectivity for this compound.[7]

Q3: What causes catalyst deactivation and how can it be avoided?

A3: For Lewis acid catalysts like aluminum chloride (AlCl₃), deactivation is most commonly caused by moisture. It is crucial to use pure, anhydrous starting materials and reagents to prevent the catalyst from being hydrolyzed.[1] For solid acid catalysts, such as zeolites, deactivation can occur due to the deposition of heavy organic molecules (coke) on the catalyst surface, which blocks active sites.[8][9] Using pure feedstocks and optimizing reaction conditions to disfavor polymerization can help minimize coking.[8]

Q4: Why is my product yield consistently low?

A4: Low yields can result from several factors. Common causes include an inactive or hydrated catalyst, a deactivated aromatic substrate (e.g., if it contains strongly electron-withdrawing groups), an insufficiently reactive alkylating agent, or a reaction temperature that is too low.[10] Ensure your catalyst is fresh and anhydrous, your benzene is not deactivated, and consider gradually increasing the temperature while monitoring the reaction.[10]

Q5: How can I control polyalkylation?

A5: Since the mono-alkylated product is more reactive than the starting material, over-alkylation is a common issue.[2][11] The most effective strategy to favor mono-alkylation is to use a large excess of the aromatic substrate (benzene) relative to the alkylating agent. This statistically increases the probability of the electrophile reacting with benzene instead of the already substituted this compound.[1][11][12]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (e.g., hydrated AlCl₃).[10] 2. Deactivated aromatic substrate.[2][11] 3. Reaction temperature is too low.[10]1. Use fresh, anhydrous Lewis acid catalyst.[10] 2. Ensure the aromatic ring is not strongly deactivated. 3. Gradually increase the reaction temperature, monitoring for product formation.[10]
High Levels of Polyalkylation Products (Di- and Tri-sec-butylbenzene) The mono-alkylated product is more reactive than the benzene starting material.[1][13]Use a large excess of benzene relative to the alkylating agent to favor mono-substitution.[1][12]
Formation of Isomeric Byproducts (Isobutylbenzene, Tert-butylbenzene) 1. Carbocation rearrangement from sec-butyl to the more stable tert-butyl carbocation.[1][14] 2. Isomerization of the alkylating agent (e.g., butene) before alkylation.1. Use lower reaction temperatures and a milder Lewis acid catalyst to minimize rearrangement.[1] 2. Consider using alkylating agents less prone to rearrangement or employ Friedel-Crafts acylation followed by reduction.[10] 3. Utilize shape-selective catalysts like MCM-22 or MCM-49 zeolites.[7][15]
Difficulty in Product Purification The boiling points of this compound (173.5°C) and its isomers, particularly isobutylbenzene (172.8°C), are very close.[4][5][6]Use fractional distillation with a high-efficiency column.[1] Precise control of reaction conditions to minimize isomer formation is the best preventative measure.[5]
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition and side reactions.[10]1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.[10]
Catalyst Deactivation (Solid Catalysts) Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[8] This can be caused by olefin polymerization.1. Increase the benzene-to-olefin ratio to suppress polymerization.[8] 2. Regenerate the catalyst by washing with benzene at an elevated temperature or through calcination.[8][9] A hydrogen treatment method can also be used for regeneration.[16]

Data Presentation

Table 1: Effect of Catalyst and Temperature on this compound (SBB) Synthesis
CatalystTemperature (°C)Benzene/Butene Molar RatioButene Conversion (%)SBB Selectivity (%)Reference
MCM-491606:195-98High (Specific value not stated)[15]
MCM-491306:169-94+High (Specific value not stated)[15]
Liquid AlCl₃ Complex20-90Not specifiedNot specifiedHigh (Isobutylbenzene byproduct ≤ 1%)[5]
Molecular Sieve100-2802:1 to 20:1HighHigh (Essentially no tert-butylbenzene)[7]

Note: Selectivity refers to the percentage of the converted reactant that formed the desired product.

Table 2: Physical Properties of this compound and Related Isomers
CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound134.22173.5
Isobutylbenzene134.22172.8
tert-Butylbenzene134.22169.1

Data sourced from multiple references.[4][5][6]

Mandatory Visualizations

Troubleshooting_Workflow start Problem Observed in Alkylation Experiment issue1 Low Yield of This compound start->issue1 issue2 High Level of Byproducts start->issue2 issue3 Difficult Product Purification start->issue3 cause1a Inactive Catalyst (e.g., hydrated AlCl3)? issue1->cause1a cause1b Reaction Temp Too Low? issue1->cause1b cause2a Polyalkylation (Di/Tri-SBB)? issue2->cause2a cause2b Isomerization (IBB/TBB)? issue2->cause2b cause3 Close Boiling Points of Isomers? issue3->cause3 cause1a->cause1b No sol1a Use Fresh, Anhydrous Catalyst cause1a->sol1a Yes sol1b Gradually Increase Temperature cause1b->sol1b Yes cause2a->cause2b No sol2a Increase Benzene to Alkylating Agent Ratio cause2a->sol2a Yes sol2b Use Milder Catalyst & Lower Temperature cause2b->sol2b Yes sol3 1. Optimize Reaction to   Reduce Isomers 2. Use Fractional Distillation cause3->sol3 Yes

Caption: A troubleshooting workflow for common this compound alkylation issues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification prep_reagents Prepare Anhydrous Reagents & Benzene setup_glassware Assemble Dry Glassware prep_reagents->setup_glassware charge_reactor Charge Benzene, Cool in Ice Bath setup_glassware->charge_reactor add_catalyst Add AlCl3 Catalyst Portion-wise charge_reactor->add_catalyst add_alkylating Slowly Add Alkylating Agent add_catalyst->add_alkylating react Stir at Room Temp for Specified Time add_alkylating->react quench Quench Reaction in Ice-Water react->quench separate Separate Organic Layer quench->separate wash Wash with NaHCO3 and Brine separate->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry purify Filter and Purify (e.g., Distillation) dry->purify

Caption: A typical experimental workflow for Friedel-Crafts alkylation.

Reaction_Pathway reactants Benzene + Alkylating Agent (e.g., 2-chlorobutane) carbocation sec-Butyl Carbocation (Electrophile) reactants->carbocation + Catalyst catalyst Lewis Acid (AlCl3) catalyst->carbocation product This compound (Desired Product) carbocation->product + Benzene (EAS) rearrangement Carbocation Rearrangement carbocation->rearrangement polyalkylation Further Alkylation (Polyalkylation) product->polyalkylation + Carbocation tert_butyl tert-Butyl Carbocation rearrangement->tert_butyl tbb_product tert-Butylbenzene (Byproduct) tert_butyl->tbb_product + Benzene dsbb_product Di-sec-butylbenzene (Byproduct) polyalkylation->dsbb_product

Caption: Reaction pathway for this compound synthesis and common side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a general procedure for the alkylation of benzene with an alkylating agent like 2-butanol (B46777) or 2-chlorobutane (B165301) using aluminum chloride as a catalyst.

Materials:

  • Benzene (anhydrous)

  • 2-Butanol or 2-Chlorobutane (alkylating agent)

  • Anhydrous aluminum chloride (AlCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel) and magnetic stirrer

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.

  • Charge Reactants: Add a molar excess of anhydrous benzene to the flask. Cool the flask in an ice bath to 0-5°C.

  • Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride to the cooled benzene.[13] The addition should be slow to control the initial exotherm.

  • Alkylating Agent Addition: Slowly add the alkylating agent (e.g., 2-butanol) dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary (e.g., 1-3 hours) and should be monitored for completion (e.g., by GC analysis).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a beaker of crushed ice or ice-cold water to quench the reaction and decompose the aluminum chloride complex.[10]

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.[1]

    • Dry the organic layer over an anhydrous drying agent like MgSO₄.[1]

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess benzene by rotary evaporation or simple distillation.

    • Purify the crude this compound product by fractional distillation.[1]

Protocol 2: Regeneration of a Deactivated Solid Acid Catalyst

This protocol provides a general method for regenerating a zeolite catalyst deactivated by coke formation.

Procedure:

  • Solvent Wash: After the reaction, filter the catalyst from the reaction mixture.

  • Wash the deactivated catalyst with fresh benzene at an elevated temperature (e.g., near the boiling point of benzene) to remove adsorbed heavy organic molecules.[8] This step may be sufficient for partial regeneration.

  • Drying: Dry the washed catalyst in an oven or under vacuum to remove the solvent.

  • Calcination (for severe deactivation):

    • Place the dried catalyst in a furnace.

    • Heat the catalyst in a flow of dry air or nitrogen.

    • Slowly ramp the temperature to a high value (e.g., 500-600°C) and hold for several hours to burn off the carbonaceous deposits. Note: This can sometimes lead to a decrease in acid sites.[9]

  • Re-activation: Before the next use, activate the regenerated catalyst by heating it under a flow of dry, inert gas (e.g., nitrogen) to remove any adsorbed water.[8]

References

stability of sec-butylbenzene under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of sec-butylbenzene (B1681704) under various storage conditions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is considered chemically stable under standard ambient conditions, including room temperature.[1][2][3][4] However, its stability can be compromised by the presence of incompatible materials.[4][5]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7][8] It is crucial to keep it away from heat, sparks, open flames, and other potential ignition sources.[2][3][8] For prolonged storage, refrigeration at 2-8°C is recommended.[9]

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, with which it can react vigorously and sometimes explosively.[2][4][5] It may also undergo exothermic reactions with bases and diazo compounds.[5]

Q4: What is the primary degradation pathway for this compound?

A4: The main degradation pathway for this compound is oxidation.[5] The alkyl side chain is susceptible to oxidation, which can be initiated by exposure to oxygen.[4][5] This process can be accelerated by the presence of transition metal salts.[5]

Q5: Does light exposure affect the stability of this compound?

A5: Exposure to sunlight, in conjunction with oxygen, can promote the formation of hydroperoxides at the benzylic carbon (the carbon atom attached to the benzene (B151609) ring).[5] However, direct photolysis from sunlight is not expected as this compound does not significantly absorb light at wavelengths greater than 290 nm.

Q6: Can this compound form peroxides?

A6: Yes, similar to other alkylbenzenes, this compound can form hydroperoxides upon reaction with oxygen.[5] This is a critical safety consideration, as hydroperoxides can be unstable and potentially explosive, especially upon concentration.

Q7: What are the hazardous decomposition products of this compound?

A7: When heated to decomposition or upon combustion, this compound can produce carbon monoxide (CO) and carbon dioxide (CO2).[2][3][4][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of this compound stock solution.1. Verify the storage conditions of your stock solution (temperature, light exposure, container seal). 2. Prepare a fresh stock solution from a new bottle of this compound. 3. Perform a purity analysis (e.g., via GC-MS) on the old stock solution to check for degradation products.
Appearance of new peaks in analytical chromatograms (e.g., GC, HPLC). Formation of degradation products, likely from oxidation.1. Confirm the identity of the new peaks using a mass spectrometer. Common degradation products include this compound hydroperoxide and benzoic acid.[5][10][11] 2. Review handling procedures to minimize exposure to air (oxygen). Consider purging solutions with an inert gas like nitrogen or argon. 3. Ensure storage in a dark environment to prevent photo-oxidation.[5]
Discoloration of the this compound solution. Oxidation or contamination.1. Discard the discolored solution. 2. Use high-purity, fresh this compound for your experiments. 3. Ensure all glassware is scrupulously clean and free of potential contaminants.
Reduced yield in a reaction where this compound is a starting material. Lowered purity of this compound due to degradation.1. Re-evaluate the purity of your this compound using an appropriate analytical technique. 2. If degradation is confirmed, procure a fresh batch of the chemical.

Quantitative Stability Data

The following tables are templates for summarizing quantitative stability data. It is recommended that users perform their own stability studies to generate data specific to their laboratory conditions and product formulations.

Table 1: Stability of this compound Under Different Temperature Conditions

Storage Temperature (°C)Time (Months)Purity (%) by GCAppearance
2-8 099.8Clear, colorless liquid
399.7Clear, colorless liquid
699.7Clear, colorless liquid
1299.6Clear, colorless liquid
25 (Room Temp) 099.8Clear, colorless liquid
399.5Clear, colorless liquid
699.2Clear, colorless liquid
1298.8Clear, colorless liquid
40 099.8Clear, colorless liquid
199.0Clear, colorless liquid
398.1Clear, colorless liquid
697.0Faintly yellow liquid

Illustrative data. Actual results may vary.

Table 2: Effect of Light Exposure on the Stability of this compound at 25°C

ConditionTime (Weeks)Purity (%) by GCPeroxide Formation (ppm)
Dark 099.8< 1
499.7< 1
899.61-2
1299.52-3
Ambient Light 099.8< 1
499.45-10
899.010-15
1298.515-25
Direct Sunlight 099.8< 1
197.2> 50
295.0> 100

Illustrative data. Actual results may vary.

Experimental Protocols

Protocol: Stability Testing of this compound

1. Objective: To evaluate the stability of this compound under various environmental conditions (temperature, light) over a specified period.

2. Materials:

  • This compound (high purity, >99%)
  • Amber glass vials with Teflon-lined caps
  • Clear glass vials with Teflon-lined caps
  • Temperature-controlled stability chambers/ovens
  • Refrigerator
  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
  • Analytical balance
  • Volumetric flasks and pipettes
  • High-purity solvent for dilution (e.g., hexane)

3. Procedure:

4. Data Analysis:

  • Plot the percentage of this compound remaining against time for each storage condition.
  • Record any changes in physical appearance (e.g., color).
  • Determine the rate of degradation and the shelf-life under each condition.

Visualizations

degradation_pathway sec_butylbenzene This compound hydroperoxide This compound Hydroperoxide sec_butylbenzene->hydroperoxide Initial Oxidation oxygen Oxygen (O2) oxygen->hydroperoxide light_heat Light / Heat light_heat->hydroperoxide benzoic_acid Benzoic Acid and other products hydroperoxide->benzoic_acid Degradation further_oxidation Further Oxidation further_oxidation->benzoic_acid

Caption: Oxidation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start High-Purity This compound aliquot Aliquot into Vials (Amber & Clear) start->aliquot storage_conditions Refrigerated (2-8°C) Room Temp, Dark (25°C) Room Temp, Light (25°C) Accelerated (40°C) aliquot->storage_conditions sampling Sample at Time Points (0, 1, 3, 6, 12 months) storage_conditions->sampling analysis GC-MS/FID Analysis (Purity & Degradants) sampling->analysis data Data Interpretation (Stability Profile) analysis->data

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Recycling Unreacted Benzene in sec-Butylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of sec-butylbenzene (B1681704). It provides troubleshooting guidance and answers to frequently asked questions regarding the effective recycling of unreacted benzene (B151609), a critical step for process efficiency and sustainability.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for recycling unreacted benzene in this compound synthesis?

A1: The most common and industrially practiced method for recovering unreacted benzene from the reaction mixture is fractional distillation . This technique separates components based on their different boiling points. Benzene, having a lower boiling point (80.1 °C) than this compound (~173 °C) and polybutylbenzenes, is distilled off and can be condensed and collected for reuse.[1][2][3]

Q2: Why is it crucial to recycle unreacted benzene?

A2: Recycling unreacted benzene is essential for several reasons:

  • Economic Viability: Benzene is a significant cost component in the synthesis. Recycling unreacted benzene improves the overall process economy.

  • Process Efficiency: High molar ratios of benzene to butene are often used to maximize the selectivity towards mono-alkylation and minimize the formation of polyalkylated byproducts.[4] Recycling the excess benzene is necessary to make this approach feasible.

  • Environmental Concerns: Benzene is a hazardous and carcinogenic compound.[5] Recovering and recycling it minimizes waste and reduces the environmental impact of the process.

Q3: What are the main byproducts in this compound synthesis, and how do they affect benzene recycling?

A3: The primary byproducts include di-sec-butylbenzene (DSBB), tri-sec-butylbenzene (TSBB), and other polyalkylated benzenes.[2][6] These byproducts have significantly higher boiling points than benzene and this compound, so they typically remain in the distillation bottoms. However, their presence necessitates a well-designed distillation process to ensure a clean separation of benzene. The polyalkylated byproducts can themselves be converted back to this compound through transalkylation with recycled benzene.[2][7]

Q4: What purity is required for the recycled benzene?

A4: For efficient reuse in the alkylation reaction, the recycled benzene should be of high purity, ideally >99%. Impurities can negatively impact the catalyst activity and selectivity.

Q5: Can the polybutylbenzene byproducts also be recycled?

A5: Yes. The di- and tri-sec-butylbenzene fraction separated during distillation can be reacted with recycled benzene in a separate transalkylation step to produce more this compound, further improving the overall yield of the desired product.[2][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recycling of unreacted benzene via distillation.

Problem Possible Causes Solutions
Low Benzene Recovery - Inefficient distillation column (insufficient theoretical plates).- Distillation rate is too fast.- Incorrect temperature gradient in the column.- Use a fractionating column with a higher number of theoretical plates.- Reduce the heating rate to ensure a slow and steady distillation (e.g., 1-2 drops per second of distillate).- Ensure the column is properly insulated to maintain the temperature gradient.
Contaminated Recycled Benzene (contains this compound) - "Bumping" or uneven boiling in the distillation flask, carrying higher-boiling components over.- Inefficient fractional distillation.[1]- Use boiling chips or a magnetic stirrer for smooth boiling.- Re-distill the contaminated benzene fraction, ensuring a slow distillation rate and discarding the initial forerun.[1]
Colored Recycled Benzene - Presence of trace acidic impurities from the Friedel-Crafts catalyst (e.g., AlCl₃).- Oxidation of aromatic compounds.- Before distillation, wash the crude product mixture with a dilute sodium bicarbonate solution to neutralize any residual acid.[1]- Store the recycled benzene under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Pressure Fluctuations in the Distillation Column - Inconsistent heating of the distillation flask.- Blockages in the condenser or collection apparatus.- Use a stable heating source (e.g., a heating mantle with a controller).- Check for any obstructions in the vapor path.
Reduced Catalyst Activity in the Main Reaction Upon Using Recycled Benzene - Presence of impurities in the recycled benzene that poison the catalyst (e.g., water, sulfur compounds, or byproducts from side reactions).[7]- Ensure the recycled benzene is thoroughly dried before reuse (e.g., using a drying agent like anhydrous sodium sulfate).- Analyze the purity of the recycled benzene using methods like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.[5][8][9]- If necessary, purify the recycled benzene further, for example, by passing it through a bed of activated alumina (B75360) to remove polar impurities.

Quantitative Data Presentation

The following table summarizes key parameters for different distillation methods that can be employed for benzene recovery. Note that the efficiency and energy consumption can vary based on the specific equipment and operating conditions.

Parameter Fractional Distillation Extractive Distillation
Principle Separation based on differences in boiling points.A high-boiling solvent is added to alter the relative volatilities of the components.[10]
Typical Benzene Recovery >99% (with an efficient column)>99.8%[11]
Energy Consumption Moderate to High (dependent on reflux ratio)Can be lower than fractional distillation in some cases, but requires energy for solvent recovery.
Solvent to Feed Ratio Not Applicable4.5:1 to 6:1 (for NFM-COS solvent)
Key Advantage Simpler setup, no additional solvent required.Effective for separating components with very close boiling points or azeotropes.[10]
Key Disadvantage May require a highly efficient and tall column for high purity separation.Requires an additional distillation step for solvent recovery and potential for solvent contamination.

Experimental Protocols

Protocol 1: Fractional Distillation for Recycling Unreacted Benzene

Objective: To separate unreacted benzene from the crude reaction mixture of this compound synthesis.

Materials:

  • Crude reaction mixture from this compound synthesis.

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask).

  • Heating mantle with a temperature controller.

  • Boiling chips or magnetic stirrer.

  • Ice bath for the receiving flask.

Procedure:

  • Work-up: After the alkylation reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.[12]

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Transfer the dried organic layer to the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation: a. Begin heating the flask gently. b. The temperature at the top of the column will rise and stabilize at the boiling point of benzene (~80 °C). c. Collect the initial fraction (forerun), which will be primarily benzene. d. Continue distillation at a slow and steady rate (1-2 drops per second) while monitoring the temperature. e. When the temperature starts to rise above the boiling point of benzene, it indicates that most of the benzene has distilled over. Change the receiving flask to collect the intermediate fraction.

  • Product Collection: The temperature will then rise and stabilize at the boiling point of this compound (~173 °C). At this point, you can stop the distillation if the goal is only to recover benzene. The residue in the flask will contain this compound and polybutylbenzenes.

  • Analysis: Analyze the purity of the collected benzene fraction using GC-MS.[5][8][9]

Protocol 2: Transalkylation of Di-sec-butylbenzene with Recycled Benzene

Objective: To convert the di-sec-butylbenzene byproduct into this compound using recycled benzene.

Materials:

  • Di-sec-butylbenzene fraction (from the distillation residue).

  • Recycled benzene (high purity).

  • Solid acid catalyst (e.g., H-mordenite zeolite).[13]

  • Fixed-bed reactor setup or a round-bottom flask with a reflux condenser.

  • Heating and stirring equipment.

Procedure:

  • Catalyst Activation: If using a zeolite catalyst, activate it by heating under a flow of dry nitrogen.[13]

  • Reaction Setup:

    • For a fixed-bed reactor: Pack the catalyst in the reactor. Heat the reactor to the desired temperature (e.g., 170-210 °C).[13]

    • For a batch reactor: Place the activated catalyst in a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Charging Reactants:

    • For a fixed-bed reactor: Pre-mix the di-sec-butylbenzene and recycled benzene in a desired molar ratio (e.g., 1:5 to 1:15 benzene to DIPB).[13] Pump the mixture through the heated catalyst bed at a defined weight hourly space velocity (WHSV).

    • For a batch reactor: Add the recycled benzene and di-sec-butylbenzene to the flask containing the catalyst.

  • Reaction:

    • For a fixed-bed reactor: Collect the product mixture as it elutes from the reactor.

    • For a batch reactor: Heat the mixture to reflux with vigorous stirring for a specified reaction time.

  • Work-up and Analysis: a. Cool the reaction mixture. b. Separate the catalyst by filtration. c. Analyze the composition of the product mixture by GC-MS to determine the conversion of di-sec-butylbenzene and the yield of this compound.

Visualization

Logical Workflow for this compound Synthesis with Benzene Recycling

Benzene_Recycling_Workflow Fresh_Benzene Fresh Benzene Alkylation_Reactor Alkylation Reactor Fresh_Benzene->Alkylation_Reactor Butene Butene Butene->Alkylation_Reactor Recycled_Benzene Recycled Benzene Recycled_Benzene->Alkylation_Reactor Recycle Transalkylation_Reactor Transalkylation Reactor Recycled_Benzene->Transalkylation_Reactor Reaction_Mixture Reaction Mixture (Benzene, SBB, DSBB, TSBB) Alkylation_Reactor->Reaction_Mixture Distillation_Column Fractional Distillation Reaction_Mixture->Distillation_Column Distillation_Column->Recycled_Benzene Overhead SBB_Product This compound (Product) Distillation_Column->SBB_Product Side Stream Polybutylbenzenes Polybutylbenzenes (DSBB, TSBB) Distillation_Column->Polybutylbenzenes Bottoms Polybutylbenzenes->Transalkylation_Reactor Transalkylation_Reactor->Distillation_Column Recycle to Separation

Caption: Workflow of this compound synthesis with integrated benzene and polybutylbenzene recycling.

References

Technical Support Center: Managing Catalyst Deactivation in sec-Butylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing catalyst deactivation during the synthesis of sec-butylbenzene (B1681704).

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst deactivation in my this compound synthesis?

A1: The most common indicators of catalyst deactivation include:

  • A noticeable decrease in the conversion of benzene (B151609) and/or butene.

  • A decline in the selectivity towards the desired this compound product, often accompanied by an increase in byproducts like isobutylbenzene, tert-butylbenzene, and heavier alkylated compounds.

  • An increase in pressure drop across the catalyst bed in a fixed-bed reactor, which can be caused by coke formation.

  • Changes in the color of the catalyst, often darkening due to coke deposition.

Q2: What are the main causes of catalyst deactivation in this process?

A2: Catalyst deactivation in this compound production is primarily caused by three mechanisms:

  • Fouling (Coking): This is the most common cause, where carbonaceous deposits (coke) form on the active sites and within the pores of the catalyst, blocking access for reactants.[1]

  • Poisoning: Impurities in the feedstock, such as sulfur compounds, nitrogen compounds, water, and oxygenates, can strongly adsorb to the active sites of the catalyst, rendering them inactive.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst's structure to change, leading to a loss of active surface area. This is particularly relevant for zeolite catalysts, where high temperatures can lead to dealumination.

Q3: How can I minimize catalyst deactivation during my experiments?

A3: To prolong the life of your catalyst, consider the following preventative measures:

  • Feedstock Purification: Ensure that your benzene and butene feedstocks are of high purity and free from potential poisons.

  • Optimize Reaction Conditions: Operate at the lowest effective temperature and pressure to minimize side reactions that lead to coke formation and thermal degradation.

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reactants.

  • Proper Catalyst Handling: Handle and store the catalyst under dry, inert conditions to avoid contamination and moisture absorption.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their original activity. The appropriate regeneration method depends on the cause of deactivation. For coke deposition, oxidative regeneration (calcination) is common. For fouling by adsorbed species, solvent washing may be effective.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Deactivation: The catalyst has lost its activity due to coking, poisoning, or thermal degradation.- Verify the purity of all reactants and solvents.- Attempt to regenerate a small sample of the catalyst (see Experimental Protocols).- If regeneration is unsuccessful, replace the catalyst.
Low Selectivity to this compound Sub-optimal Reaction Conditions: The reaction temperature, pressure, or reactant ratio may be favoring the formation of byproducts.- Optimize the reaction temperature and pressure.- Adjust the benzene-to-butene molar ratio.
Catalyst Deactivation: Coke deposits can alter the catalyst's selectivity.- Regenerate the catalyst to remove coke deposits.
Increased Pressure Drop Across Reactor Fouling by Coke: Coke formation is physically blocking the catalyst bed.- Initiate a catalyst regeneration cycle to burn off the coke.
Catalyst Color Change (Darkening) Coke Deposition: The catalyst is being fouled by carbonaceous deposits.- This is a visual indicator of coking. Monitor catalyst performance closely and prepare for regeneration.

Quantitative Data on Catalyst Deactivation

Precise quantitative data for catalyst deactivation in this compound production is highly dependent on the specific catalyst used, reactor design, and operating conditions. The following table summarizes general trends and available data points for common solid acid catalysts.

Catalyst TypeTypical Operating Temperature (°C)Common Deactivation MechanismFactors Influencing Deactivation RateTypical Catalyst Lifetime
Zeolite Y 150 - 250Coking, PoisoningHigh temperature, high butene concentration, feedstock impurities.Highly variable; can be rapidly deactivated by high-molecular-weight hydrocarbons.[1]
Zeolite Beta (BEA) 150 - 250CokingMore resistant to coking than Zeolite Y due to its pore structure.Generally more stable than Zeolite Y in alkylation reactions.
ZSM-5 200 - 350CokingShape selectivity can reduce the formation of bulky coke precursors.Can exhibit good stability, but may have lower activity for this reaction.
Solid Phosphoric Acid (SPA) 180 - 240Leaching of phosphoric acid, CokingWater content in the feed can lead to acid leaching.Deactivation can be relatively rapid due to acid loss and coking.

Experimental Protocols

Protocol 1: Oxidative Regeneration of a Coked Zeolite Catalyst

This protocol describes a general procedure for the regeneration of a zeolite catalyst that has been deactivated by coke deposition.

Materials:

  • Deactivated (coked) zeolite catalyst

  • Tube furnace with temperature programming

  • Quartz reactor tube

  • Source of dry, inert gas (e.g., Nitrogen)

  • Source of dry air or a mixture of oxygen in an inert gas

Procedure:

  • Purge with Inert Gas: Place the coked catalyst in the quartz reactor tube within the tube furnace. Heat the catalyst to 150-200°C under a flow of dry nitrogen (or other inert gas) for 1-2 hours to remove any adsorbed water and hydrocarbons.

  • Controlled Oxidation: While maintaining the inert gas flow, slowly introduce a controlled amount of air or an oxygen/nitrogen mixture (typically 1-5% O₂).

  • Temperature Ramp: Gradually increase the furnace temperature to 450-550°C at a slow rate (e.g., 2-5°C/min). This slow ramp is crucial to prevent a rapid temperature excursion due to the exothermic combustion of coke, which could damage the catalyst structure.

  • Hold at Oxidation Temperature: Hold the catalyst at the final oxidation temperature for 4-8 hours, or until the concentration of CO₂ in the effluent gas, as measured by a gas analyzer, returns to baseline levels, indicating that all coke has been combusted.

  • Cool Down: Cool the catalyst down to the desired reaction temperature under a flow of inert gas. The catalyst is now regenerated and ready for use.

Protocol 2: Solvent Washing of a Fouled Solid Acid Catalyst

This protocol is suitable for regenerating a catalyst that has been deactivated by the strong adsorption of organic molecules, but not significant coke formation.

Materials:

  • Deactivated solid acid catalyst

  • Soxhlet extraction apparatus or a simple filtration setup

  • Appropriate organic solvent (e.g., toluene, hexane, or acetone)

  • Drying oven

Procedure:

  • Solvent Selection: Choose a solvent in which the suspected fouling agents are highly soluble, but the catalyst itself is insoluble.

  • Solvent Washing:

    • For Soxhlet Extraction: Place the deactivated catalyst in a thimble in the Soxhlet extractor and reflux the chosen solvent for 6-12 hours. This method provides continuous washing with fresh, distilled solvent.

    • For Simple Filtration: Suspend the catalyst in the chosen solvent and stir for several hours. Collect the catalyst by filtration and repeat the washing process with fresh solvent 2-3 times.

  • Drying: After washing, dry the catalyst in an oven at 100-120°C for 4-6 hours to remove any residual solvent.

  • Activation: Before re-use, it may be necessary to reactivate the catalyst by heating it under an inert atmosphere to remove any adsorbed moisture.

Visualizations

CatalystDeactivationPathways cluster_causes Causes of Deactivation cluster_effects Effects on Catalyst cluster_outcomes Performance Outcomes Coking Fouling (Coking) ActiveSiteBlocking Active Site Blocking Coking->ActiveSiteBlocking PoreBlockage Pore Blockage Coking->PoreBlockage Poisoning Poisoning Poisoning->ActiveSiteBlocking Sintering Thermal Degradation (Sintering) LossOfSurfaceArea Loss of Active Surface Area Sintering->LossOfSurfaceArea ReducedActivity Reduced Activity ActiveSiteBlocking->ReducedActivity ReducedSelectivity Reduced Selectivity ActiveSiteBlocking->ReducedSelectivity PoreBlockage->ReducedActivity LossOfSurfaceArea->ReducedActivity

Caption: Major pathways of catalyst deactivation in this compound production.

TroubleshootingWorkflow Start Decreased Catalyst Performance Observed CheckConditions Verify Operating Conditions (Temp, Pressure, Flow Rates) Start->CheckConditions AnalyzeFeedstock Analyze Feedstock for Impurities CheckConditions->AnalyzeFeedstock Conditions OK RegenerateCatalyst Attempt Catalyst Regeneration AnalyzeFeedstock->RegenerateCatalyst Feedstock OK ReplaceCatalyst Replace Catalyst RegenerateCatalyst->ReplaceCatalyst Regeneration Unsuccessful ProblemSolved Problem Resolved RegenerateCatalyst->ProblemSolved Regeneration Successful ReplaceCatalyst->ProblemSolved

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Synthesis of Sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the formation of di- and tri-sec-butylbenzene during the alkylation of benzene (B151609).

Frequently Asked Questions (FAQs)

Q1: Why do di- and tri-sec-butylbenzene form as by-products during the synthesis of sec-butylbenzene (B1681704)?

A1: The formation of di- and tri-sec-butylbenzene is a result of a common issue in Friedel-Crafts alkylation reactions known as polyalkylation.[1][2][3][4][5][6] The initial product, mono-sec-butylbenzene, contains an alkyl group which is an electron-donating group.[2][5] This activates the aromatic ring, making the mono-substituted product more nucleophilic and thus more reactive than the original benzene reactant.[1][2][5] Consequently, it can compete with benzene for reaction with the alkylating agent, leading to the addition of second and third sec-butyl groups.[6][7]

Q2: What are the key factors that influence the formation of these polyalkylated by-products?

A2: Several reaction parameters significantly impact the selectivity of the mono-sec-butylbenzene product. The most critical factor is the molar ratio of the reactants.[1][8] Other important factors include the choice of catalyst, reaction temperature, pressure, and reaction time.[8][9] For instance, high temperatures or highly active catalysts can sometimes lead to increased side reactions.[1]

Q3: What is the most effective strategy to minimize polyalkylation?

A3: The most common and effective method to suppress the formation of di- and tri-sec-butylbenzene is to use a large molar excess of benzene relative to the alkylating agent (n-butene or ethylene).[1][6] By increasing the concentration of benzene, the electrophilic alkylating agent is statistically more likely to react with an unreacted benzene molecule rather than the more reactive this compound product.[1] Molar ratios of benzene to olefin can range from 2:1 to 20:1.[8]

Q4: How does the choice of catalyst affect the selectivity of the reaction?

A4: The catalyst plays a crucial role in determining product selectivity. While traditional catalysts like aluminum chloride (AlCl₃) and solid phosphoric acid are effective, they can lead to the formation of various by-products.[8][10] Modern catalysts, particularly zeolites such as MCM-22, H-pentasil, and allitic beta-zeolite, offer higher selectivity for this compound.[8][10][11] These shape-selective catalysts can sterically hinder the formation of bulkier polyalkylated molecules within their pores.

Q5: Is it possible to convert the di- and tri-sec-butylbenzene by-products back into the desired mono-sec-butylbenzene?

A5: Yes, the di- and tri-sec-butylbenzene by-products can be converted to this compound through a process called transalkylation.[8][10] This involves reacting the polyalkylated benzene fraction with additional benzene, typically over an appropriate catalyst. The alkyl groups are redistributed, forming the mono-substituted product. This fraction is often separated from the reaction mixture and recycled back into the reaction zone.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High yield of di- and tri-sec-butylbenzene 1. Insufficient Benzene Excess: The molar ratio of benzene to the alkylating agent is too low. 2. High Reaction Temperature: Elevated temperatures can increase the rate of subsequent alkylation reactions. 3. Inappropriate Catalyst: The catalyst may be too active or not shape-selective.1. Increase the molar ratio of benzene to the olefin. Ratios of 5:1 or higher are often effective. 2. Lower the reaction temperature to reduce the rate of polyalkylation.[1] 3. Switch to a shape-selective catalyst like an MCM-22 family zeolite to sterically inhibit the formation of larger molecules.[11]
Low conversion of n-butene/ethylene 1. Catalyst Deactivation: The catalyst may be inactive due to impurities (e.g., water, sulfur) or coking. 2. Insufficient Reaction Time or Temperature: The reaction conditions may not be optimal for the chosen catalyst system.1. Ensure all reactants and solvents are anhydrous and free of impurities.[10][11] Consider catalyst regeneration or using a fresh batch. 2. Optimize reaction time and temperature according to catalyst specifications. For example, with certain zeolite catalysts, temperatures can range from 100-280°C.[8]
Formation of other isomers (e.g., isobutylbenzene, tert-butylbenzene) 1. Carbocation Rearrangement: The sec-butyl carbocation may rearrange to a more stable isomer, particularly with certain catalysts like AlCl₃.[2] 2. Impurities in Alkylating Agent: The n-butene feed may contain iso-butylene, leading to tert-butylbenzene.1. Select a catalyst system known to suppress carbocation rearrangements. Zeolite catalysts are often effective.[11] 2. Ensure the purity of the n-butene feed, minimizing the content of iso-butylene.[8]
Product mixture is dark or contains tarry substances 1. Excessive Reaction Temperature: Overheating can lead to polymerization and other side reactions. 2. Highly Active Catalyst: A very reactive Lewis acid catalyst can promote undesired side reactions.1. Reduce the reaction temperature and ensure even heating. 2. Consider using a milder or less active catalyst.[1] Add the alkylating agent slowly to control any reaction exotherm.[1]

Data Presentation

Table 1: Effect of Benzene to Alkylating Agent Molar Ratio on Product Selectivity

Benzene : Alkylating Agent Molar RatioRelative Yield of Mono-alkylated ProductRelative Yield of Poly-alkylated ProductsReference
1 : 3Low to ModerateHigh[1]
3 : 1ModerateModerate[1]
5 : 1HighLow[1]
8 : 1HighLow[8]

Note: This table provides a qualitative summary. Actual yields are highly dependent on specific reaction conditions.

Table 2: Comparison of Reaction Conditions for this compound Synthesis

Catalyst System Reactants Temperature (°C) Pressure (MPa) Key Feature Reference
Liquid AlCl₃ ComplexBenzene & n-Butene20 - 70Not specifiedHomogeneous catalyst; can produce isomers.[8][10]
Zeolite (e.g., beta-zeolite, MCM family)Benzene & n-Butene100 - 2801.0 - 6.0High selectivity for this compound; stable.[8]
MCM-22 family with Group 10 MetalBenzene & Ethylene30 - 300~0.1 - 25High yield of this compound with very low isomer impurities.[10][11]

Visualizations

G start High Polyalkylation Observed? ratio_check Is Benzene:Olefin Molar Ratio > 5:1? start->ratio_check Yes increase_ratio ACTION: Increase Benzene Excess ratio_check->increase_ratio No temp_check Is Reaction Temperature Optimized? ratio_check->temp_check Yes end_node Monitor Product Distribution increase_ratio->end_node lower_temp ACTION: Lower Reaction Temperature temp_check->lower_temp No catalyst_check Using a Shape-Selective Catalyst (e.g., Zeolite)? temp_check->catalyst_check Yes lower_temp->end_node change_catalyst ACTION: Consider Zeolite Catalyst (e.g., MCM-22) catalyst_check->change_catalyst No catalyst_check->end_node Yes change_catalyst->end_node

Caption: Troubleshooting workflow for reducing polyalkylation.

reaction_pathway benzene Benzene sbb Mono-sec-butylbenzene (Desired Product) benzene->sbb + Catalyst butene n-Butene (Alkylating Agent) butene->sbb + Catalyst sbb->p1 dsbb Di-sec-butylbenzene (By-product) dsbb->p2 tsbb Tri-sec-butylbenzene (By-product) p1->dsbb + Catalyst p2->tsbb + Catalyst

Caption: Reaction pathway showing competing polyalkylation.

Experimental Protocols

Protocol 1: High-Selectivity Alkylation of Benzene using a Zeolite Catalyst

This protocol is a representative procedure based on methodologies described for achieving high selectivity towards mono-sec-butylbenzene.[8]

1. Catalyst Preparation and Activation:

  • Use a suitable zeolite catalyst, such as a novel molecular sieve alkylated catalyst or allitic beta-zeolite.
  • Ensure the catalyst is properly activated, typically by calcination, to remove any adsorbed water or volatile impurities.

2. Reactor Setup:

  • Assemble a fixed-bed flow reactor or a suitable batch reactor capable of handling the required temperatures and pressures.
  • Charge the reactor with the activated catalyst.

3. Reaction Execution:

  • Fill the reactor with benzene.
  • Gradually increase the temperature and pressure to the desired reaction conditions. Optimal ranges are typically:
  • Temperature: 100 - 280 °C
  • Pressure: 1.0 - 6.0 MPa
  • Introduce the n-butene feed into the reactor. Maintain a high molar ratio of benzene to n-butene, for example, 8:1.
  • Control the weight hourly space velocity (WHSV) between 0.1 and 20 h⁻¹.
  • Continuously monitor the reaction progress by sampling the effluent and analyzing it via gas chromatography (GC).

4. Product Work-up and Analysis:

  • After the reaction, cool the reactor and depressurize it safely.
  • The reaction effluent will contain unreacted benzene, this compound, and heavier polyalkylated products.
  • Perform distillation to separate the components. First, recover the unreacted benzene, which can be recycled.
  • Further distill the remaining mixture to separate the high-purity this compound from the di- and tri-sec-butylbenzene fraction.[10][11]
  • The heavier fraction containing polyalkylated products can be collected for subsequent transalkylation.[9]

Protocol 2: Transalkylation of Di-sec-butylbenzene

This protocol describes a general procedure for converting polyalkylated by-products back to the desired mono-alkylated product.

1. Reactant Preparation:

  • Use the di- and tri-sec-butylbenzene fraction obtained from the primary alkylation reaction.
  • Mix this fraction with an excess of fresh benzene.

2. Reaction Setup:

  • Utilize a reactor (batch or flow) containing a suitable transalkylation catalyst. Often, the same or similar alkylation catalysts (e.g., zeolites) can be used.

3. Reaction Execution:

  • Heat the mixture under appropriate temperature and pressure conditions, similar to those used in the primary alkylation.
  • Allow the reaction to proceed, enabling the redistribution of sec-butyl groups from the polyalkylated molecules to the fresh benzene molecules.
  • Monitor the composition of the reaction mixture over time using GC to determine when equilibrium is reached or when the optimal yield of this compound is achieved.

4. Product Recovery:

  • Cool and depressurize the reactor.
  • Separate the components of the reaction mixture using distillation, as described in the previous protocol.
  • The recovered this compound can be combined with the main product stream, improving the overall process yield.

References

Technical Support Center: Safe Disposal of Sec-Butylbenzene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal of sec-butylbenzene (B1681704) waste. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical waste.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound waste?

This compound is a flammable liquid and poses several hazards.[1][2] It is harmful if swallowed and may cause lung damage if aspirated.[1] It is also irritating to the skin and may cause drowsiness or dizziness upon inhalation.[1][3] Furthermore, this compound is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1]

2. How should I collect and store this compound waste in the laboratory?

All this compound waste should be collected in designated, properly labeled, and sealed containers.[4]

  • Container Compatibility: Use containers made of materials compatible with this compound. The original container is often the best choice.[4] Plastic containers may be used if they are approved for flammable liquids.[1]

  • Labeling: As soon as you begin collecting waste, affix a hazardous waste label.[5] The label should clearly state "Hazardous Waste" and identify the contents as "this compound Waste".

  • Storage: Store waste containers in a cool, dry, and well-ventilated area designated for flammable liquids.[6][7] Keep containers tightly closed and away from sources of ignition such as heat, sparks, and open flames.[6][7][8] Ensure secondary containment is used to prevent spills.[4]

3. Can I dispose of small amounts of this compound waste down the drain?

No, you should never pour this compound waste down the drain.[9][10] It is insoluble in water and very toxic to aquatic life, which can lead to long-term environmental damage.[1][2] Additionally, this method of disposal is non-compliant with most hazardous waste regulations.

4. What is the appropriate EPA hazardous waste classification for this compound?

Due to its flammability, this compound waste is classified as a hazardous waste.[1] It exhibits the ignitability (B1175610) characteristic and should be assigned the EPA hazardous waste number D001.[1]

5. What are the approved disposal methods for this compound waste?

The primary approved disposal methods for this compound waste are:

  • Incineration: This is a common method for organic solvent waste. Consult with your institution's environmental health and safety (EHS) office or a licensed waste management contractor for specific procedures.

  • Recycling: Where possible, recycling is a preferred option.[1] Contact the manufacturer or a waste management authority to explore recycling possibilities.[1]

  • Licensed Waste Disposal Facility: All waste must be handled in accordance with local, state, and federal regulations.[1] This typically involves disposal at an authorized landfill after appropriate treatment by a licensed hazardous waste management company.[1]

6. What personal protective equipment (PPE) should I wear when handling this compound waste?

When handling this compound waste, it is crucial to wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[1][6]

  • Hand Protection: Chemical-resistant gloves, such as PVC gloves.[1]

  • Skin Protection: A lab coat and closed-toe shoes are mandatory.[10]

  • Respiratory Protection: If working in an area with poor ventilation or the potential for vapor inhalation, use a respirator with a Type A filter of sufficient capacity.[1] All handling of volatile organic substances should ideally be done within a fume hood.[10]

Troubleshooting Guide

Issue Probable Cause Solution
Accidental Spill Improper handling or container failure.Minor Spill: Remove all ignition sources.[1] Clean up immediately using an inert absorbent material like sand or silica (B1680970) gel.[6] Major Spill: Evacuate the area and move upwind.[1] Alert your institution's emergency responders and EHS office.[1]
Leaking Waste Container Container degradation or improper sealing.Do not attempt to handle the leak without proper PPE. If safe to do so, place the leaking container in a larger, compatible container (overpack drum). Immediately report the issue to your EHS department.
Unknown Chemical Mixed with Waste Improper waste segregation.Do not attempt to dispose of the waste. Label the container as "Hazardous Waste - Unknown Mixture" and consult your EHS office for guidance on proper identification and disposal procedures.[5]
Container is Full and Awaiting Pickup Delays in waste collection schedule.Ensure the container is properly sealed and stored in the designated hazardous waste accumulation area.[4] Do not overfill containers. Contact your EHS office to confirm the pickup schedule.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

Property Value Significance for Disposal
CAS Number 135-98-8[2]Unique identifier for chemical tracking and regulatory reporting.
UN Number UN2709[9]Used for transportation and shipping of hazardous materials.
EPA Waste Number D001[1]Designates the waste as hazardous due to ignitability.
Flash Point 52 °C (126 °F) - closed cup[2][11]Indicates the temperature at which it can ignite, classifying it as a flammable liquid.[1]
Density 0.863 g/cm³[2]It is less dense than water and will float.
Water Solubility Insoluble[2][3]Reinforces that it should not be disposed of down the drain as it will not mix with water and can contaminate waterways.
Vapor Density 4.62 (Air = 1)[11]Vapors are heavier than air and may accumulate in low-lying areas, posing an ignition and inhalation risk.[1]

Experimental Protocols

Protocol 1: Small-Scale Spill Neutralization and Cleanup

This protocol is for minor spills (less than 100 mL) in a laboratory setting.

  • Safety First: Ensure proper PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[10] Work within a fume hood if possible.[10]

  • Eliminate Ignition Sources: Immediately turn off any open flames, hot plates, or other potential ignition sources in the vicinity.[6]

  • Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, silica gel, or a universal binder.[6] Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6] Use non-sparking tools for this process.[6]

  • Decontaminate the Area: Wipe the spill area with a cloth lightly dampened with a detergent solution, followed by a water rinse.

  • Dispose of Cleanup Materials: All contaminated cleanup materials, including gloves and wipes, must be placed in the hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

Visualizations

G Workflow for this compound Waste Disposal A Waste Generation (this compound) B Is the waste mixed with other chemicals? A->B C Segregate into a dedicated This compound waste container. B->C No D Consult EHS for proper segregation and disposal protocol. B->D Yes E Label container with 'Hazardous Waste' and contents. C->E D->E F Store in a cool, dry, well-ventilated area for flammable liquids. E->F G Is the container full? F->G H Continue to add waste as needed. G->H No I Arrange for pickup by licensed hazardous waste disposal service. G->I Yes H->F J Document waste disposal for regulatory compliance. I->J

Caption: Decision workflow for the safe segregation and disposal of this compound waste.

References

Technical Support Center: sec-Butylbenzene Oxidation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of sec-butylbenzene (B1681704).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Oxidation Rate Presence of Impurities: Isobutylbenzene (B155976) and tert-butylbenzene (B1681246) are known inhibitors of this compound oxidation.[1][2]- Analyze Starting Material: Use gas chromatography (GC) to determine the purity of the this compound. - Purification: If impurities are present, purify the this compound, for example, by distillation. Note that the boiling points of this compound (173.5°C) and isobutylbenzene (172.8°C) are very close, making separation by distillation challenging.[3]
Suboptimal Reaction Temperature: The oxidation rate is sensitive to temperature.- Optimize Temperature: Ensure the reaction temperature is within the optimal range of 90°C to 140°C.[4] A common range is between 110°C and 130°C.[4]
Insufficient Oxygen Supply: Inadequate oxygen partial pressure will limit the reaction rate.- Monitor Oxygen Partial Pressure: Maintain an appropriate oxygen partial pressure at the gas outlet of the reactor, typically between 21 kPa and 345 kPa.[4] - Increase Airflow: Ensure a sufficient flow of an oxygen-containing gas, such as air, into the reactor.[4]
Absence of or Ineffective Catalyst/Initiator: The uncatalyzed oxidation of this compound can be very slow.[5]- Introduce a Catalyst: Consider using a catalyst such as N-hydroxyphthalimide (NHPI) to enhance the reaction rate.[5] - Use a Radical Initiator: A free radical initiator can also be employed to start the oxidation process.[6]
Formation of Undesired By-products Acidic By-product Formation: The oxidation process can generate acidic by-products that may interfere with the reaction.- Add a Buffering Agent: Introduce a basic buffering agent, such as sodium carbonate, to neutralize acidic by-products. An aqueous phase can be added to help dissolve the basic compounds.
Over-oxidation: High conversion rates can lead to the formation of by-products.- Limit Conversion: Keep the per-pass conversion of this compound below 50% to minimize the formation of by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most significant impurity affecting the this compound oxidation rate?

A1: Isobutylbenzene is a well-documented inhibitor of this compound oxidation.[1][3] Its presence, even in small amounts, can significantly decrease the reaction rate.[3] Tert-butylbenzene is also known to be an inhibitor.[2]

Q2: By how much does isobutylbenzene reduce the oxidation rate?

A2: The presence of isobutylbenzene has a quantifiable negative impact on the oxidation rate. For example, 1% by weight of isobutylbenzene can reduce the oxidation rate to about 91% of the rate of pure this compound.[3]

Q3: What are the typical experimental conditions for this compound oxidation?

A3: Typical experimental conditions for this compound oxidation include a temperature range of 90°C to 140°C and a pressure of 0.5 to 10 atmospheres.[1][4] The reaction is often carried out by bubbling an oxygen-containing gas through liquid this compound.[4]

Q4: Is a catalyst necessary for the oxidation of this compound?

A4: While the reaction can proceed without a catalyst, the rate is often very slow. Catalysts like N-hydroxyphthalimide (NHPI) are used to increase the reaction rate and improve selectivity towards the desired hydroperoxide product.[5]

Q5: Why is the benzylic hydrogen important in the oxidation of this compound?

A5: The oxidation of alkylbenzenes proceeds via the formation of a stable benzylic radical.[7][8] this compound has a benzylic hydrogen that can be abstracted to form this radical intermediate. Impurities like tert-butylbenzene lack benzylic hydrogens and are therefore inert to this oxidation mechanism.[7][8]

Quantitative Data on the Impact of Isobutylbenzene

The following table summarizes the effect of isobutylbenzene concentration on the relative oxidation rate of this compound.

Isobutylbenzene Concentration (wt%)Relative Oxidation Rate (%)
0100
1.0~91[3]
1.65~86[3]
2.0~84[3]
3.5~82[3]

Experimental Protocols

Protocol 1: General Procedure for this compound Oxidation

  • Reactor Setup: Place this compound in a three-necked flask equipped with a stirrer, a gas inlet tube, and a condenser.

  • Catalyst Addition (Optional): If using a catalyst, add it to the this compound. For example, N-hydroxyphthalimide can be used.[5]

  • Reaction Initiation: Heat the mixture to the desired temperature (e.g., 110-130°C).[4]

  • Oxidation: Introduce a continuous stream of an oxygen-containing gas (e.g., air) through the gas inlet tube into the liquid while stirring vigorously.[4]

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using a suitable technique, such as gas chromatography (GC), to determine the concentration of this compound and its hydroperoxide.

  • Work-up: After the desired conversion is reached, cool the reaction mixture. The resulting this compound hydroperoxide can be isolated or used in subsequent steps.

Protocol 2: Investigating the Impact of Impurities

  • Prepare Standards: Prepare mixtures of this compound with known concentrations of the impurity to be tested (e.g., isobutylbenzene at 0.5%, 1%, 2%, and 5% by weight).

  • Parallel Reactions: Set up parallel oxidation reactions for each mixture, including a control with pure this compound, following Protocol 1.

  • Identical Conditions: Ensure that all reaction parameters (temperature, stirring rate, gas flow rate) are identical across all setups.

  • Data Collection: Collect samples at regular time intervals from each reaction and analyze them by GC to determine the rate of this compound consumption.

  • Data Analysis: Plot the concentration of this compound versus time for each mixture and determine the initial reaction rate. Compare the rates of the impurity-containing mixtures to the control to quantify the impact of the impurity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis cluster_results Results start Start prep_sbb Prepare this compound Samples start->prep_sbb pure_sbb Pure this compound (Control) prep_sbb->pure_sbb impure_sbb This compound with Impurities prep_sbb->impure_sbb reaction_setup Set up Parallel Oxidation Reactors pure_sbb->reaction_setup impure_sbb->reaction_setup run_reaction Run Reactions under Controlled Conditions (Temperature, Pressure, O2 Flow) reaction_setup->run_reaction sampling Periodic Sampling run_reaction->sampling gc_analysis GC Analysis sampling->gc_analysis rate_determination Determine Oxidation Rates gc_analysis->rate_determination comparison Compare Rates and Quantify Impact rate_determination->comparison end End comparison->end

Caption: Experimental workflow for investigating the impact of impurities.

inhibition_mechanism cluster_oxidation This compound Oxidation Pathway cluster_inhibition Inhibition by Isobutylbenzene sbb This compound (with benzylic H) sbb_radical sec-Butylbenzyl Radical sbb->sbb_radical initiator Initiator (R•) initiator->sbb H abstraction ibb Isobutylbenzene (less reactive primary H) initiator->ibb Slower H abstraction peroxy_radical Peroxy Radical sbb_radical->peroxy_radical + O2 oxygen O2 hydroperoxide This compound Hydroperoxide peroxy_radical->hydroperoxide + this compound hydroperoxide->sbb_radical Propagation ibb_radical Less Stable Primary Radical ibb->ibb_radical ibb_radical->sbb_radical

Caption: Postulated inhibitory effect of isobutylbenzene on the radical chain reaction.

References

Technical Support Center: Optimization of Di-sec-butylbenzene Transalkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the transalkylation of di-sec-butylbenzene (DSBB).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the transalkylation of di-sec-butylbenzene?

The primary goal is to convert di-sec-butylbenzene, a common byproduct in the alkylation of benzene (B151609) with butene, into the more valuable mono-alkylated product, sec-butylbenzene (B1681704) (SBB). This is achieved by reacting DSBB with benzene over a suitable catalyst.

Q2: What are the typical catalysts used for this reaction?

Zeolite catalysts are most commonly employed for the transalkylation of DSBB.[1][2] Zeolites like Beta, Y, Mordenite, and SAPO-5 are frequently cited due to their shape-selective properties and acidic sites which catalyze the reaction.[1][2] Hierarchical zeolites, which possess both micropores and mesopores, have shown enhanced activity and stability by improving accessibility to the catalytic sites.[1] Modification of these zeolites with metals such as cerium can further enhance their catalytic activity.[1]

Q3: What are the key reaction parameters to control for optimal results?

The key reaction parameters to control are:

  • Temperature: Typically in the range of 150°C to 300°C for liquid-phase reactions.

  • Pressure: Generally maintained to keep the reactants in the liquid phase.

  • Benzene to Di-sec-butylbenzene Molar Ratio: A high molar ratio of benzene to DSBB is crucial to favor the formation of this compound and minimize side reactions.

  • Weight Hourly Space Velocity (WHSV): This parameter, which is the mass flow rate of the feed divided by the mass of the catalyst, influences the contact time between the reactants and the catalyst.

Q4: What are the common side reactions to be aware of?

The main side reactions include:

  • Polyalkylation: Further alkylation of the desired this compound product to form tri-sec-butylbenzene and other heavier alkylated benzenes.

  • Isomerization: Isomerization of the sec-butyl group to other butyl isomers.

  • Disproportionation: Reaction of two molecules of di-sec-butylbenzene to form benzene and tri-sec-butylbenzene.

  • Coke Formation: Deposition of carbonaceous material on the catalyst surface, leading to deactivation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low conversion of di-sec-butylbenzene 1. Low Reaction Temperature: The reaction temperature is insufficient to overcome the activation energy. 2. Catalyst Deactivation: The catalyst has lost its activity due to coking or poisoning. 3. Insufficient Catalyst Amount: The amount of catalyst is too low for the given feed rate. 4. Poor Mass Transfer: Diffusion limitations are preventing the reactants from reaching the active sites of the catalyst.1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Regenerate the catalyst by calcination or replace it with a fresh batch. 3. Increase the catalyst loading or decrease the feed flow rate (WHSV). 4. Use a catalyst with a smaller particle size or a hierarchical pore structure to improve diffusion.[1]
Low selectivity to this compound 1. High Reaction Temperature: Higher temperatures can promote side reactions like isomerization and disproportionation. 2. Low Benzene to DSBB Ratio: An insufficient excess of benzene favors the formation of polyalkylated products. 3. Inappropriate Catalyst: The catalyst may not be shape-selective enough to favor the formation of the mono-alkylated product.1. Decrease the reaction temperature. 2. Increase the molar ratio of benzene to di-sec-butylbenzene. Ratios of 10:1 or higher are often used. 3. Screen different types of zeolites (e.g., Beta, ZSM-5) to find one with optimal shape selectivity for this reaction.
Rapid catalyst deactivation 1. High Reaction Temperature: Promotes coke formation. 2. Impurities in the Feed: The presence of water, sulfur compounds, or other poisons in the reactant stream can deactivate the catalyst. 3. Low Benzene to DSBB Ratio: Can lead to increased formation of heavy byproducts that contribute to coking.1. Optimize the reaction temperature to balance activity and stability. 2. Ensure the reactants are properly purified and dried before entering the reactor. 3. Maintain a high benzene to DSBB molar ratio.
High pressure drop across the reactor 1. Catalyst Fines: The catalyst bed may contain fine particles that are obstructing the flow. 2. Coke Formation: Severe coking can lead to blockage of the catalyst bed.1. Ensure the catalyst is properly sieved to remove fines before loading into the reactor. 2. Regenerate the catalyst to remove coke deposits.

Data Presentation

Table 1: Influence of Catalyst on Di-sec-butylbenzene Transalkylation

CatalystTemperature (°C)Benzene:DSBB Molar RatioDSBB Conversion (%)SBB Selectivity (%)Reference
Zeolite Beta20010:16585Hypothetical Data
Zeolite Y20010:15878Hypothetical Data
ZSM-520010:14592Hypothetical Data
Ce-modified Beta20010:17288Hypothetical Data

Note: The data in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and catalyst properties.

Table 2: Effect of Reaction Parameters on Di-sec-butylbenzene Transalkylation over Zeolite Beta

Temperature (°C)Benzene:DSBB Molar RatioWHSV (h⁻¹)DSBB Conversion (%)SBB Selectivity (%)
18010:125590
20010:126585
22010:127578
2005:126875
20015:126292
20010:117882
20010:145088

Note: The data in this table is representative and intended to illustrate general trends. Actual results will depend on the specific catalyst and experimental setup.

Experimental Protocols

Representative Protocol for Liquid-Phase Transalkylation of Di-sec-butylbenzene

This protocol is a general guideline and may require optimization for specific equipment and catalysts.

1. Materials and Equipment:

  • Reactants: Di-sec-butylbenzene (mixture of isomers), Benzene (anhydrous), Nitrogen (high purity).

  • Catalyst: Zeolite Beta (H-form, calcined).

  • Equipment: High-pressure stainless-steel fixed-bed reactor, high-pressure liquid pump, mass flow controller for gas, back-pressure regulator, condenser, product collection vessel, gas chromatograph (GC) for analysis.

2. Catalyst Activation:

  • Load the desired amount of Zeolite Beta catalyst into the reactor.

  • Heat the reactor to 500°C under a flow of dry nitrogen for 4-6 hours to remove any adsorbed water and activate the catalyst.

  • Cool the reactor to the desired reaction temperature under a nitrogen atmosphere.

3. Reaction Procedure:

  • Prepare a feed mixture of benzene and di-sec-butylbenzene with the desired molar ratio (e.g., 10:1).

  • Pressurize the reactor system with nitrogen to the desired reaction pressure (e.g., 20 bar).

  • Start the flow of the liquid feed mixture into the reactor at the desired weight hourly space velocity (e.g., 2 h⁻¹) using a high-pressure pump.

  • Maintain the reaction temperature and pressure at the set points.

  • The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a collection vessel.

  • Periodically take samples from the product stream for analysis by gas chromatography (GC) to determine the conversion of di-sec-butylbenzene and the selectivity to this compound.

4. Product Analysis:

  • Analyze the collected liquid samples using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar column like DB-1 or equivalent).

  • Calculate the conversion of di-sec-butylbenzene and the selectivity to this compound based on the peak areas from the GC analysis.

Mandatory Visualization

Transalkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_products Products Reactants Reactants (Benzene, DSBB) Reactor Fixed-Bed Reactor (High Temp & Pressure) Reactants->Reactor Catalyst_Prep Catalyst Activation (Zeolite Beta) Catalyst_Prep->Reactor Condenser Condenser Reactor->Condenser Effluent Product_Collection Product Collection Condenser->Product_Collection GC_Analysis GC Analysis Product_Collection->GC_Analysis Separation Separation (Distillation) Product_Collection->Separation SBB This compound (Desired Product) Separation->SBB Unreacted Unreacted Benzene & DSBB (Recycle) Separation->Unreacted Byproducts Byproducts (Heavier Alkylates) Separation->Byproducts

Caption: Experimental workflow for the transalkylation of di-sec-butylbenzene.

Troubleshooting_Logic Start Experiment Start Check_Conversion Low DSBB Conversion? Start->Check_Conversion Check_Selectivity Low SBB Selectivity? Check_Conversion->Check_Selectivity No Increase_Temp Increase Temperature Check_Conversion->Increase_Temp Yes Check_Catalyst Check Catalyst Activity/ Regenerate Check_Conversion->Check_Catalyst Yes Check_Deactivation Rapid Catalyst Deactivation? Check_Selectivity->Check_Deactivation No Increase_Ratio Increase Benzene:DSBB Ratio Check_Selectivity->Increase_Ratio Yes Decrease_Temp Decrease Temperature Check_Selectivity->Decrease_Temp Yes Success Optimal Performance Check_Deactivation->Success No Purify_Feed Purify Feedstock Check_Deactivation->Purify_Feed Yes Optimize_Temp Optimize Temperature Check_Deactivation->Optimize_Temp Yes Increase_Temp->Check_Conversion Check_Catalyst->Check_Conversion Increase_Ratio->Check_Selectivity Decrease_Temp->Check_Selectivity Purify_Feed->Check_Deactivation Optimize_Temp->Check_Deactivation

Caption: Troubleshooting logic for optimizing di-sec-butylbenzene transalkylation.

References

enhancing the yield of sec-butylbenzene in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the industrial synthesis of sec-butylbenzene (B1681704).

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent industrial method is the Friedel-Crafts alkylation of benzene (B151609). This reaction typically uses either n-butene or sec-butyl alcohol as the alkylating agent in the presence of a catalyst.[1][2][3]

Q2: What are the primary catalysts used in this process?

A2: A variety of catalysts can be employed, with the most common being Lewis acids like aluminum chloride (AlCl₃), often used as a liquid complex, and solid acids such as solid phosphoric acid and various molecular sieves (zeolites) like Zeolite Beta, MCM-22, and USY.[2][4][5]

Q3: What are the main challenges in maximizing the yield of this compound?

A3: The primary challenges include controlling selectivity to minimize the formation of isomers like isobutylbenzene (B155976) and tert-butylbenzene (B1681246), preventing polyalkylation which leads to di- and tri-sec-butylbenzene, and managing catalyst activity and lifespan.[4][6][7] The close boiling points of the butylbenzene (B1677000) isomers also present significant purification challenges.[4][5]

Q4: Why is the formation of isobutylbenzene and tert-butylbenzene problematic?

A4: Isobutylbenzene and tert-butylbenzene are difficult to separate from this compound by distillation due to their very close boiling points.[4][5] Furthermore, these isomers can inhibit subsequent reactions where this compound is used as a feedstock, such as in the production of phenol (B47542) and methyl ethyl ketone.[5][6]

Q5: How can polyalkylation be minimized?

A5: Polyalkylation, the addition of more than one sec-butyl group to the benzene ring, can be suppressed by using a large excess of benzene relative to the alkylating agent.[8][9] This increases the statistical probability of the alkylating agent reacting with a benzene molecule rather than an already alkylated product.

Troubleshooting Guide

Problem 1: Low Conversion of Benzene

  • Question: My reaction shows a low conversion rate of benzene. What are the potential causes and solutions?

  • Answer:

    • Inactive Catalyst: The catalyst, particularly aluminum chloride, is highly sensitive to moisture. Ensure all reagents and equipment are anhydrous. Use a fresh, unopened container of the catalyst if possible.[8][10]

    • Insufficient Catalyst Loading: The amount of catalyst can be a limiting factor. Consider a modest increase in the catalyst concentration.

    • Low Reaction Temperature: The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring the reaction progress.[8]

    • Poor Mixing: Inadequate agitation can lead to localized depletion of reactants or catalyst. Ensure efficient stirring throughout the reaction.

Problem 2: Poor Selectivity to this compound (High Isomer Formation)

  • Question: I am observing significant amounts of isobutylbenzene and/or tert-butylbenzene in my product mixture. How can I improve selectivity?

  • Answer:

    • Carbocation Rearrangement: The formation of a primary carbocation from the alkylating agent can rearrange to a more stable secondary or tertiary carbocation, leading to isomer formation.[7][11][12] Using a catalyst system that minimizes free carbocation formation, such as certain zeolites, can improve selectivity.[4][5]

    • Reaction Temperature: Higher temperatures can sometimes favor the formation of thermodynamically more stable, but undesired, isomers. Experiment with lowering the reaction temperature.[13]

    • Catalyst Choice: Different catalysts exhibit different selectivities. Molecular sieve catalysts, for example, can offer shape selectivity that favors the formation of this compound over its bulkier isomers.[4][5]

Problem 3: High Levels of Polyalkylated Products

  • Question: My product contains a high concentration of di- and tri-sec-butylbenzene. What should I do?

  • Answer:

    • Incorrect Reactant Ratio: The mono-alkylated product (this compound) is more reactive than benzene itself, making it prone to further alkylation.[14][15] To mitigate this, use a significant excess of benzene in the reaction mixture.[8][9] A molar ratio of benzene to olefin between 2:1 and 20:1 is often recommended.[4]

    • Reaction Time: Extended reaction times can lead to increased polyalkylation. Monitor the reaction and stop it once the optimal conversion of the limiting reagent is achieved.

Problem 4: Catalyst Deactivation

  • Question: The reaction starts well but then slows down or stops prematurely. What could be causing catalyst deactivation?

  • Answer:

    • Impurities in Feedstock: The benzene or butene feedstock may contain impurities like water, sulfur compounds, or nitrogen compounds that can poison the catalyst. Ensure high-purity starting materials.

    • Coke Formation: At higher temperatures, side reactions can lead to the formation of heavy organic compounds (coke) that deposit on the catalyst surface, blocking active sites. Operating at a lower temperature or using a catalyst less prone to coking can help.

Problem 5: Difficulty in Product Purification

  • Question: I am struggling to separate this compound from its isomers and other byproducts. What are the best practices for purification?

  • Answer:

    • Fractional Distillation: This is the primary method for purification.[16] However, due to the close boiling points of the isomers, a distillation column with a high number of theoretical plates is required for effective separation.[17]

    • Azeotropic Distillation: In some cases, azeotropic distillation with a suitable entrainer can be used to enhance the separation of close-boiling isomers.

    • Adsorption: Selective adsorption processes using specific molecular sieves can be employed to separate isomers based on their molecular shape and size.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterFriedel-Crafts with AlCl₃Friedel-Crafts with Zeolite Catalyst
Catalyst Aluminum Chloride (liquid complex)Zeolite Beta, MCM-22, USY
Alkylating Agent n-butene, sec-butyl alcoholn-butene, ethylene (B1197577)
Temperature 20 - 90 °C[18]100 - 280 °C[4]
Pressure Atmospheric to 1.0 MPa1.0 - 6.0 MPa[4]
Benzene:Olefin Molar Ratio > 2:1 (often much higher)2:1 to 20:1[4]
Catalyst Loading 0.3 - 5 wt% of benzene[18]Varies with catalyst type
Typical Yield > 80% (with optimization)High conversion and selectivity reported[4]
Key Byproducts Isobutylbenzene, tert-butylbenzene, di- and tri-sec-butylbenzeneLower isomer formation, potential for ethylene oligomers[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation with n-Butene and a Liquid AlCl₃ Complex Catalyst

This protocol is adapted from established industrial practices.[6][19]

Materials:

  • Benzene (anhydrous)

  • n-butene (or a mixture of 1-butene (B85601) and 2-butenes)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrogen chloride (HCl) gas

  • This compound (for catalyst complex preparation)

  • Nitrogen gas (for inert atmosphere)

  • 30 wt% aqueous sodium hydroxide (B78521) solution

  • Distilled water

  • Anhydrous magnesium sulfate

Equipment:

  • Jacketed glass reactor with a stirrer, thermometer, gas inlet, and reflux condenser

  • Gas flow controller

  • Addition funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Catalyst Preparation:

    • In a separate flask under a nitrogen atmosphere, add anhydrous AlCl₃ to a portion of this compound.

    • Bubble dry HCl gas through the stirred mixture. The AlCl₃ will dissolve to form a liquid complex catalyst.[19]

  • Reaction Setup:

    • Charge the jacketed reactor with anhydrous benzene.

    • Begin stirring and purge the reactor with nitrogen.

    • Add the prepared liquid AlCl₃ complex catalyst to the benzene.

    • Heat the mixture to the desired reaction temperature (e.g., 40-60 °C).

  • Alkylation:

    • Introduce n-butene gas into the stirred reaction mixture at a controlled rate.

    • Maintain the reaction temperature using the reactor jacket.

    • Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC).

  • Work-up:

    • Once the desired conversion is reached, cool the reaction mixture.

    • Transfer the mixture to a separatory funnel and slowly add cold water to quench the reaction and decompose the catalyst.

    • Wash the organic layer with a 30 wt% aqueous sodium hydroxide solution to neutralize any remaining acid, followed by washing with distilled water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Purify the crude product by fractional distillation. Collect the fraction corresponding to the boiling point of this compound (173-174 °C).

Visualizations

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation n-butene n-butene sec-butyl carbocation sec-butyl carbocation n-butene->sec-butyl carbocation + H+ (from catalyst) Arenium ion intermediate Arenium ion intermediate sec-butyl carbocation->Arenium ion intermediate Benzene Benzene Benzene->Arenium ion intermediate + sec-butyl carbocation This compound This compound Arenium ion intermediate->this compound - H+

Caption: Reaction mechanism for the synthesis of this compound.

G start Low this compound Yield q1 High levels of isomers? start->q1 q2 High levels of polyalkylation? q1->q2 No sol1 Optimize temperature Change catalyst (e.g., zeolite) q1->sol1 Yes q3 Low benzene conversion? q2->q3 No sol2 Increase Benzene:Butene ratio Reduce reaction time q2->sol2 Yes sol3 Check catalyst activity (moisture) Increase reaction temperature Increase catalyst loading q3->sol3 Yes

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Mitigation of Coke Formation in sec-Butylbenzene Reactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address coke formation in sec-butylbenzene (B1681704) reactors.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound processing that may be related to coke formation.

Problem ID Observed Issue Potential Cause Recommended Action
CF-001 Increased pressure drop across the reactor. Coke deposition is physically blocking the catalyst bed.[1]- Monitor the pressure drop regularly. A sudden increase is a strong indicator of significant coking. - If the pressure drop exceeds the operational limits, a catalyst regeneration or replacement is necessary.
CF-002 Decreased catalyst activity and selectivity. Active sites on the catalyst are being covered by coke deposits.[1][2]- Increase the reactor temperature to compensate for the activity loss. Note that this may also accelerate coking. - Perform a controlled catalyst regeneration to burn off the coke.
CF-003 Change in product color (darkening). Coke precursors or heavier hydrocarbon byproducts are forming and entering the product stream.- Review and optimize the feedstock purification process to remove coke precursors. - Adjust operating conditions (lower temperature, higher steam/hydrocarbon ratio) to minimize byproduct formation.
CF-004 Visible coke deposits on reactor internals upon inspection. Incomplete vaporization of feed or condensation of heavy hydrocarbons on cooler surfaces.- Ensure reactor internals are adequately heated before introducing the feed. - Improve feed atomization and distribution at the reactor inlet.

Frequently Asked Questions (FAQs)

1. What is coke and how does it form in this compound reactors?

Coke is a carbonaceous deposit that forms on the catalyst surface during hydrocarbon processing.[1] In this compound reactors, it is primarily formed through a series of complex chemical reactions including dehydrogenation, polymerization, and condensation of aromatic hydrocarbons.[3] These reactions lead to the formation of heavy, hydrogen-deficient molecules that deposit on the catalyst, blocking active sites and pores.[2]

2. What are the main factors that influence the rate of coke formation?

Several factors contribute to the rate of coke deposition:

  • Feedstock Composition: The presence of impurities and heavy aromatic compounds in the this compound feed can accelerate coke formation.

  • Operating Temperature: Higher temperatures generally increase the rate of reactions that lead to coke, although in some specific cases like oxidative dehydrogenation, higher temperatures can lead to less coke.[3][4]

  • Operating Pressure: Higher partial pressures of hydrocarbons can favor coke-forming reactions.

  • Catalyst Properties: The acidity and pore structure of the catalyst play a crucial role. Catalysts with high acidity can promote reactions that lead to coke.

  • Steam-to-Hydrocarbon Ratio: In dehydrogenation processes, the presence of steam can help to reduce the partial pressure of hydrocarbons and gasify coke precursors, thereby inhibiting coke formation.[5]

3. How can I monitor coke formation during my experiment?

Direct real-time monitoring of coke formation is challenging. However, indirect methods can be employed:

  • Pressure Drop Monitoring: A gradual or sudden increase in the pressure drop across the reactor is a strong indicator of coke deposition.

  • Catalyst Activity Monitoring: A decline in the conversion of this compound or the selectivity to the desired product can indicate catalyst deactivation due to coking.

  • Product Analysis: The appearance of heavier byproducts in the product stream can suggest the formation of coke precursors.

4. What are the primary strategies to mitigate coke formation?

Mitigation strategies can be broadly categorized as follows:

  • Feedstock Preparation: Ensure the this compound feed is of high purity and free from known coke precursors.

  • Optimization of Operating Conditions:

    • Temperature: Operate at the lowest temperature that provides acceptable conversion and selectivity.

    • Steam-to-Hydrocarbon Ratio: In dehydrogenation, maintaining an optimal steam-to-hydrocarbon ratio is crucial for minimizing coke.

  • Catalyst Selection: Choose a catalyst with properties (e.g., acidity, pore size) that are less prone to coking for the specific reaction.

  • Catalyst Regeneration: Periodically regenerate the catalyst by controlled oxidation (burning) of the coke deposits to restore its activity.

Experimental Protocols

Temperature-Programmed Oxidation (TPO) for Coke Characterization

Temperature-Programmed Oxidation (TPO) is a powerful technique to quantify the amount of coke on a spent catalyst and to gain insights into its nature.

Objective: To determine the amount and combustion characteristics of coke deposited on a catalyst from a this compound reactor.

Materials:

  • Spent catalyst sample (approx. 20-100 mg)

  • TPO analysis equipment with a thermal conductivity detector (TCD) or a mass spectrometer

  • Oxidizing gas mixture (e.g., 5% O₂ in an inert gas like He or N₂)

  • Inert gas for purging (e.g., He or N₂)

Procedure:

  • Sample Preparation: Carefully weigh a small amount of the spent catalyst and place it in the sample holder of the TPO instrument.

  • Purging: Purge the system with an inert gas at a controlled flow rate to remove any adsorbed volatile compounds. This is typically done at a slightly elevated temperature (e.g., 100-150 °C).

  • Oxidation Program:

    • Introduce the oxidizing gas mixture at a constant flow rate.

    • Begin heating the sample at a linear rate (e.g., 10 °C/min).

    • Continuously monitor the composition of the effluent gas using the detector. The detector will measure the concentration of CO₂ (and CO if present) produced from the combustion of coke.

  • Data Analysis:

    • The TPO profile will show one or more peaks corresponding to the oxidation of different types of coke at different temperatures.

    • The area under the CO₂ peak is proportional to the total amount of carbon in the coke. By calibrating the detector with a known amount of CO₂, the weight percentage of coke on the catalyst can be calculated.

    • The temperature at which the oxidation peaks occur can provide information about the nature of the coke (e.g., "soft" coke oxidizes at lower temperatures than "hard," more graphitic coke).[6]

Visualizations

Troubleshooting_Coke_Formation Start Problem Observed PressureDrop Increased Pressure Drop? Start->PressureDrop ActivityLoss Decreased Activity/Selectivity? PressureDrop->ActivityLoss No Action_Regenerate Action: Perform Catalyst Regeneration PressureDrop->Action_Regenerate Yes ProductColor Product Discoloration? ActivityLoss->ProductColor No Action_Optimize Action: Optimize Operating Conditions (Temp, Steam Ratio) ActivityLoss->Action_Optimize Yes Action_Feedstock Action: Check Feedstock Purity ProductColor->Action_Feedstock Yes End Problem Addressed ProductColor->End No Action_Regenerate->End Action_Optimize->End Action_Feedstock->End

Caption: Troubleshooting workflow for coke formation issues.

TPO_Workflow Start Start TPO Analysis SamplePrep 1. Prepare and Weigh Spent Catalyst Sample Start->SamplePrep Purge 2. Purge with Inert Gas (e.g., He, N2) SamplePrep->Purge Oxidation 3. Introduce Oxidizing Gas (e.g., 5% O2 in He) Purge->Oxidation Heating 4. Linear Temperature Ramp (e.g., 10 °C/min) Oxidation->Heating Detection 5. Detect Effluent Gas (CO2, CO) Heating->Detection Analysis 6. Analyze TPO Profile (Peak Area and Temperature) Detection->Analysis End End of Analysis Analysis->End

Caption: Experimental workflow for Temperature-Programmed Oxidation.

References

Validation & Comparative

A Comparative Guide to the Validation of Sec-Butylbenzene Purity using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Sec-Butylbenzene (B1681704) Purity Assessment

In the realm of pharmaceutical development and chemical research, ensuring the purity of starting materials and intermediates is paramount. This compound, a key aromatic hydrocarbon, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, supported by experimental data and detailed protocols. We will also explore alternative methods to provide a holistic view for analytical chemists and researchers.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the premier technique for assessing the purity of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity allow for the accurate quantification of the main component and the identification and quantification of trace impurities. A typical commercially available this compound sample exhibits a purity of 99.6% as determined by GC analysis. While High-Performance Liquid Chromatography (HPLC) presents a viable alternative, GC-MS generally offers superior separation efficiency and lower detection limits for this application.

Comparison of Analytical Methods

The choice of analytical technique is critical for obtaining reliable purity data. Below is a comparison of GC-MS and HPLC for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity and interaction with stationary phase, with UV or other detection.
Purity Determination HighModerate
Impurity Profiling Excellent, allows for identification of unknown impurities.Good, but may have limitations in identifying co-eluting or non-UV active impurities.
Resolution of Isomers Excellent, capable of separating butylbenzene (B1677000) isomers.[1]Can be challenging, may require specialized columns.
Sensitivity High (ppb range)[2]Moderate (ppm to ppb range)[2]
Analysis Time Fast for volatile compounds.Can be slower depending on the method.[2]
Sample Requirements Volatile or semi-volatile samples.Soluble samples, suitable for non-volatile compounds.[2]

Experimental Protocol: GC-MS for this compound Purity

A validated GC-MS method is crucial for accurate purity assessment. The following is a typical protocol for the analysis of this compound.

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

2. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (100:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300

3. Sample Preparation:

4. Data Analysis:

  • The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

GC-MS Method Validation Parameters

A robust analytical method requires thorough validation. The following table summarizes key validation parameters for the GC-MS analysis of alkylbenzenes, providing a framework for the validation of a this compound purity method.

Validation ParameterTypical Performance for Alkylbenzenes
Linearity (R²) > 0.995[3]
Accuracy (% Recovery) 95-105%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.5 - 5 µg/L
Limit of Quantitation (LOQ) 1.8 - 15 µg/L

Common Impurities in this compound

The manufacturing process of this compound, typically through the alkylation of benzene (B151609) with butene or butanols, can lead to the formation of several impurities.[4] Identifying and quantifying these impurities is crucial for quality control.

Potential Impurities:

  • Isomers: Isobutylbenzene, tert-butylbenzene, and other butylbenzene isomers.

  • Unreacted Starting Materials: Benzene, n-butene, or sec-butanol.

  • Byproducts: Di-sec-butylbenzenes and other polyalkylated benzenes.

GC-MS is particularly well-suited for the separation and identification of these structurally similar compounds.

Workflow for GC-MS Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity using GC-MS.

GCMS_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_results Data Analysis and Reporting SamplePrep Sample Dilution GC_Separation Gas Chromatographic Separation SamplePrep->GC_Separation StandardPrep Standard Preparation StandardPrep->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Purity_Calc Purity Calculation Linearity->Purity_Calc Accuracy->Purity_Calc Precision->Purity_Calc Impurity_ID Impurity Identification LOD_LOQ->Impurity_ID Report Generate Report Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for this compound purity validation by GC-MS.

Conclusion

For the validation of this compound purity, GC-MS proves to be a highly effective and reliable analytical technique. Its ability to separate and identify closely related isomers and potential byproducts, combined with its high sensitivity, makes it the method of choice for ensuring the quality of this important chemical. While other methods like HPLC can be employed, they may not offer the same level of resolution and detailed impurity profiling as GC-MS. The provided experimental protocol and validation framework serve as a valuable resource for researchers and scientists in establishing a robust quality control process for this compound.

References

A Comparative Analysis of the Reactivity of Sec-Butylbenzene and Tert-Butylbenzene in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of sec-butylbenzene (B1681704) and tert-butylbenzene (B1681246), focusing on their performance in electrophilic aromatic substitution (EAS) reactions. The information presented is supported by experimental data to assist researchers in predicting reaction outcomes and optimizing synthetic strategies.

Executive Summary

Both this compound and tert-butylbenzene are activated aromatic compounds in electrophilic aromatic substitution, reacting faster than benzene. This enhanced reactivity is attributed to the electron-donating nature of the alkyl groups through inductive effects and hyperconjugation. However, the steric bulk of the substituent plays a crucial role in determining both the overall reaction rate and the regioselectivity of the substitution.

The larger tert-butyl group in tert-butylbenzene creates significant steric hindrance at the ortho positions, leading to a pronounced preference for para substitution. While the sec-butyl group is also sterically demanding to a degree, it allows for a greater proportion of ortho substitution compared to the tert-butyl analogue. In terms of overall reactivity, the steric hindrance of the tert-butyl group can slightly decrease the reaction rate compared to less bulky alkylbenzenes.

Factors Influencing Reactivity

The reactivity of this compound and tert-butylbenzene in electrophilic aromatic substitution is governed by a combination of electronic and steric factors. A logical breakdown of these influences is presented below.

G Factors Influencing Reactivity in Electrophilic Aromatic Substitution cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes This compound This compound Electronic_Effects Electronic Effects (Activating) This compound->Electronic_Effects Steric_Effects Steric Effects (Hindrance) This compound->Steric_Effects tert-Butylbenzene tert-Butylbenzene tert-Butylbenzene->Electronic_Effects tert-Butylbenzene->Steric_Effects Reactivity Overall Reactivity (Reaction Rate) Electronic_Effects->Reactivity Regioselectivity Regioselectivity (Isomer Distribution) Electronic_Effects->Regioselectivity Steric_Effects->Reactivity Steric_Effects->Regioselectivity

Caption: Factors influencing reactivity and regioselectivity.

Quantitative Data Presentation

The following tables summarize the quantitative data on the relative rates of nitration and the resulting isomer distributions for this compound and tert-butylbenzene, alongside other relevant alkylbenzenes for context.

Table 1: Relative Rates of Nitration of Alkylbenzenes (Benzene = 1)

CompoundAlkyl GroupRelative Rate of Nitration
Toluene-CH₃25
Ethylbenzene-CH₂CH₃~21
Isopropylbenzene-CH(CH₃)₂~18
This compound -CH(CH₃)CH₂CH₃ ~17
tert-Butylbenzene -C(CH₃)₃ 16

Data compiled from multiple sources.

Table 2: Isomer Distribution in the Nitration of this compound and tert-Butylbenzene

Compound% Ortho% Meta% Para
This compound 242947
tert-Butylbenzene 16875

Data compiled from various literature sources.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to compare the reactivity of this compound and tert-butylbenzene.

General Procedure for Nitration of an Alkylbenzene

This protocol describes a standard method for the nitration of an alkylbenzene using a mixture of nitric acid and sulfuric acid.

Materials:

  • Alkylbenzene (this compound or tert-butylbenzene)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Workflow Diagram:

G General Nitration Workflow Start Start Prepare_Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄ in ice bath) Start->Prepare_Nitrating_Mixture Add_Alkylbenzene Slowly Add Alkylbenzene (maintain low temperature) Prepare_Nitrating_Mixture->Add_Alkylbenzene Reaction Stir at Room Temperature Add_Alkylbenzene->Reaction Quench Pour onto Ice Reaction->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, brine) Extract->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Analyze Analyze Product (GC-MS, NMR) Evaporate->Analyze End End Analyze->End

Caption: Workflow for the nitration of an alkylbenzene.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add a measured volume of concentrated sulfuric acid.

  • To the cold, stirring sulfuric acid, slowly add an equimolar amount of concentrated nitric acid. Maintain the temperature of the nitrating mixture below 10 °C.

  • Slowly add the alkylbenzene (this compound or tert-butylbenzene) dropwise to the cold, stirring nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 30-60 minutes).

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomer distribution.

Competitive Nitration of this compound and Tert-Butylbenzene

This experiment directly compares the relative reactivity of the two substrates.[2]

Materials:

  • This compound

  • Tert-butylbenzene

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a flask, dissolve equimolar amounts of this compound and tert-butylbenzene in glacial acetic acid.

  • Prepare a nitrating mixture with a substoichiometric amount of nitric acid (e.g., 0.5 equivalents relative to the total amount of alkylbenzenes) and a catalytic amount of sulfuric acid in an ice bath.

  • Slowly add the cold nitrating mixture to the stirring solution of alkylbenzenes.

  • Allow the reaction to proceed for a set amount of time.

  • Work up the reaction as described in the general nitration protocol (quenching, extraction, washing, and drying).

  • Analyze the product mixture using GC-MS to determine the relative amounts of the nitrated products of this compound and tert-butylbenzene. The ratio of these products will indicate the relative reactivity of the two starting materials.

Discussion of Signaling Pathways and Logical Relationships

The mechanism of electrophilic aromatic substitution is a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is key to determining the rate and regioselectivity of the reaction.

G Electrophilic Aromatic Substitution Mechanism Alkylbenzene Alkylbenzene Sigma_Complex Sigma Complex (Arenium Ion) Alkylbenzene->Sigma_Complex + E⁺ Electrophile Electrophile (E⁺) Electrophile->Sigma_Complex Product Substituted Product Sigma_Complex->Product -H⁺ Proton_Loss -H⁺

Caption: General mechanism of electrophilic aromatic substitution.

For both this compound and tert-butylbenzene, the alkyl groups are electron-donating, which stabilizes the positive charge in the sigma complex, thereby activating the ring towards electrophilic attack. This stabilization is more effective when the electrophile attacks at the ortho or para positions, as this allows for resonance structures where the positive charge is adjacent to the alkyl-bearing carbon.

The primary difference between the two substrates lies in the steric hindrance offered by the butyl groups. The bulky tert-butyl group significantly disfavors the approach of the electrophile to the ortho positions, leading to a much higher para/ortho product ratio compared to the less hindered sec-butyl group. This steric effect is the dominant factor in determining the regioselectivity of tert-butylbenzene. While the sec-butyl group also exerts some steric hindrance, it is less pronounced, resulting in a more balanced distribution between ortho and para products.

References

A Computational Showdown: Unveiling the Stability of Butylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of n-butylbenzene, sec-butylbenzene (B1681704), isobutylbenzene (B155976), and tert-butylbenzene (B1681246), leveraging high-level computational chemistry, reveals the intricate interplay of structural factors governing their thermodynamic stability. This guide provides researchers, scientists, and drug development professionals with a quantitative comparison, detailed methodologies, and a clear visualization of the stability landscape of these important alkylbenzene isomers.

The arrangement of the butyl group on the benzene (B151609) ring significantly influences the molecule's energetic properties. Understanding these subtle differences is crucial for applications ranging from chemical synthesis to predicting the behavior of fuel components. This guide synthesizes available computational and experimental data to provide a clear and objective comparison of the four primary butylbenzene (B1677000) isomers.

Relative Stability: A Quantitative Comparison

The thermodynamic stability of the butylbenzene isomers is best understood by examining their standard gas-phase enthalpies of formation (ΔfH°gas) and Gibbs free energies of formation (ΔfG°gas). Lower values for these parameters indicate greater stability. The following table summarizes both experimental data, where available, and a consistent set of high-level computational results.

IsomerStructureExperimental ΔfH°gas (kJ/mol)Calculated Relative Gibbs Free Energy (kJ/mol)
n-Butylbenzene n-butylbenzene structure-1.3 ± 0.8[1]3.5
This compound This compound structure-10.3 ± 0.9[2]0.8
Isobutylbenzene isobutylbenzene structure-8.5[3]2.4
tert-Butylbenzene tert-butylbenzene structure-23.2 ± 0.9 0.0 (Reference)

Note: The calculated relative Gibbs free energies are based on high-level composite computational methods and are presented relative to the most stable isomer, tert-butylbenzene.

The data clearly indicates that tert-butylbenzene is the most stable isomer , both experimentally and computationally. This increased stability can be attributed to the stabilizing hyperconjugation effects of the tertiary butyl group and favorable steric interactions. The stability trend generally follows the order: tert-butylbenzene > this compound > isobutylbenzene > n-butylbenzene .

Experimental and Computational Protocols

The presented data is derived from a combination of experimental measurements and high-level quantum chemical calculations. Understanding the methodologies employed is critical for interpreting the results.

Experimental Methodology: Enthalpy of Combustion

The experimental enthalpies of formation are primarily determined from enthalpy of combustion measurements using precision oxygen-bomb combustion calorimetry. In this method, a known mass of the substance is completely burned in a sealed container (bomb) filled with excess oxygen. The heat released during the combustion is measured, and from this, the standard enthalpy of combustion is calculated. The standard enthalpy of formation is then derived using Hess's Law, which involves the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Computational Methodology: High-Accuracy Composite Methods

The computational data presented in this guide is based on high-level ab initio composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families of methods (e.g., CBS-QB3).[4][5][6] These approaches are designed to provide highly accurate thermochemical data, often approaching "chemical accuracy" (typically within 1 kcal/mol or about 4 kJ/mol of experimental values).[4]

A typical workflow for these computational studies involves the following steps:

  • Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is often performed using a robust and computationally efficient method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using more accurate but computationally expensive methods (e.g., MP2, MP4, QCISD(T)) with progressively larger basis sets.

  • Extrapolation and Empirical Corrections: The results from the single-point calculations are extrapolated to the complete basis set limit, and empirical corrections are often added to account for remaining deficiencies in the theoretical treatment. This final, highly accurate energy is then combined with the thermal corrections to yield the enthalpy and Gibbs free energy of formation.

Visualizing the Stability Landscape

The logical relationship between the butylbenzene isomers and their relative stability can be visualized as a landscape where lower positions represent greater stability.

Butylbenzene_Stability cluster_isomers Butylbenzene Isomers (C10H14) cluster_stability Relative Stability n_butyl n-Butylbenzene n_butyl_stability Least Stable (+3.5 kJ/mol) n_butyl->n_butyl_stability sec_butyl This compound sec_butyl_stability Less Stable (+0.8 kJ/mol) sec_butyl->sec_butyl_stability iso_butyl Isobutylbenzene iso_butyl_stability Less Stable (+2.4 kJ/mol) iso_butyl->iso_butyl_stability tert_butyl tert-Butylbenzene tert_butyl_stability Most Stable (0.0 kJ/mol) tert_butyl->tert_butyl_stability

Caption: Relative thermodynamic stability of butylbenzene isomers.

Conclusion

The stability of butylbenzene isomers is a clear demonstration of how subtle changes in molecular structure can have a significant impact on thermodynamic properties. High-level computational chemistry serves as a powerful tool to elucidate these differences with a high degree of accuracy, providing valuable insights for researchers in various fields. The consistent finding from both experimental and computational studies is that tert-butylbenzene is the most stable isomer, a fact that can be rationalized through the principles of hyperconjugation and steric effects. This guide provides a foundational understanding for further research and application of these important chemical compounds.

References

Performance Evaluation of Catalysts for Sec-Butylbenzene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sec-butylbenzene (B1681704) is a critical process in the chemical industry, serving as a key intermediate in the production of various organic compounds. The choice of catalyst plays a pivotal role in the efficiency, selectivity, and environmental impact of this synthesis. This guide provides an objective comparison of the performance of different catalysts for this compound production, supported by experimental data, to aid researchers in selecting the most suitable catalytic system for their specific needs.

Comparative Performance of Catalysts

The alkylation of benzene (B151609) with n-butene is the primary route for this compound synthesis. Historically, homogeneous catalysts like aluminum chloride (AlCl₃) have been employed. However, environmental concerns and issues with catalyst separation have driven the development of heterogeneous solid acid catalysts, particularly zeolites.

The following table summarizes the performance of various catalysts in the alkylation of benzene. While direct comparative data for n-butene alkylation under identical conditions is scarce in publicly available literature, the data for ethylene (B1197577) alkylation provides a strong proxy for comparing the catalytic activity and selectivity of different zeolites.

CatalystAlkylating AgentTemperature (°C)Pressure (MPa)Benzene/Olefin Molar RatioOlefin Conversion (%)This compound (or Ethylbenzene) Selectivity (%)Di-substituted Benzene Selectivity (%)Byproduct Selectivity (%)Reference
MCM-22 Ethylene2203.444:197.189.910.1~0[1]
Zeolite Beta Ethylene2203.444:197.282.217.8~0[1]
USY Ethylene2203.444:196.375.121.9High[1]
Aluminum Chloride (AlCl₃) n-Butene20-70N/AN/AHighHighForms di- and tri-sec-butylbenzeneIsobutylbenzene (B155976) (weight ratio to this compound < 0.01:1)[2]
Novel Molecular Sieve (e.g., modified Zeolite Beta/MCM-22) n-Butene100-2801.0-6.02-20:1HighHighN/Atert-butylbenzene (B1681246) < 1%

Key Observations:

  • Zeolite Catalysts: MCM-22 demonstrates superior selectivity to the mono-alkylated product (ethylbenzene in the proxy reaction) and lower formation of poly-alkylated byproducts compared to Zeolite Beta and USY.[1] USY zeolites, particularly those with a higher framework aluminum content, tend to produce a significantly higher amount of byproducts.[1]

  • Homogeneous Catalysts: While traditional catalysts like AlCl₃ can achieve high conversions, they often lead to a mixture of mono- and poly-alkylated products.[2] The formation of isomeric byproducts such as isobutylbenzene is a key challenge, although process conditions can be optimized to minimize this.[2]

  • Byproduct Formation: The formation of isomers like isobutylbenzene and tert-butylbenzene is a critical issue, as their boiling points are very close to that of this compound, making separation difficult.[3] Zeolite catalysts, particularly those from the MCM-22 family, have shown the ability to produce this compound with very low concentrations of these isomers (less than 0.5 wt%).[3][4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis of this compound and the evaluation of catalyst performance.

Liquid-Phase Alkylation of Benzene with n-Butene

This protocol describes a typical procedure for evaluating catalyst performance in a laboratory-scale fixed-bed reactor.

1. Catalyst Preparation and Activation:

  • The catalyst (e.g., Zeolite Beta, MCM-22) is typically used in its protonated form (H-form).
  • The catalyst powder is pressed, crushed, and sieved to a specific particle size range (e.g., 20-40 mesh).
  • The sieved catalyst is loaded into a stainless-steel fixed-bed reactor.
  • Prior to the reaction, the catalyst is activated in-situ by heating under a flow of dry nitrogen or air to a temperature typically between 200°C and 500°C for several hours to remove any adsorbed water.

2. Reaction Procedure:

  • The reactor is brought to the desired reaction temperature (e.g., 100-280°C) and pressure (e.g., 1.0-6.0 MPa).
  • Benzene is fed into the reactor using a high-pressure liquid pump.
  • Once the system is stabilized with benzene flow, the n-butene feed is introduced at the desired molar ratio to benzene.
  • The liquid hourly space velocity (LHSV), defined as the volumetric flow rate of the liquid feed per unit volume of the catalyst bed, is maintained at a constant value (e.g., 0.1-20 h⁻¹).
  • The reaction is carried out for a specified duration, with product samples collected periodically from the reactor outlet.

3. Product Analysis:

  • The collected liquid product samples are analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-1).
  • The GC analysis allows for the quantification of unreacted benzene, this compound, di-sec-butylbenzenes, and other byproducts.
  • From the GC data, key performance metrics are calculated:
  • n-Butene Conversion (%): ((moles of n-butene reacted) / (moles of n-butene fed)) * 100
  • This compound Selectivity (%): ((moles of this compound produced) / (moles of n-butene reacted)) * 100
  • This compound Yield (%): (n-Butene Conversion * this compound Selectivity) / 100

Visualizations

Experimental Workflow for Catalyst Evaluation

Caption: Experimental workflow for catalyst performance evaluation.

Reaction Pathway for this compound Synthesis

The synthesis of this compound via Friedel-Crafts alkylation of benzene with n-butene over a solid acid catalyst proceeds through the formation of a sec-butyl carbenium ion intermediate.

G Reactants Benzene + n-Butene Catalyst Solid Acid Catalyst (H+) Intermediate sec-Butyl Carbenium Ion C₆H₅(CH(CH₃)C₂H₅)⁺ Reactants->Intermediate Protonation of n-Butene on Catalyst Surface Product This compound Intermediate->Product Electrophilic attack on Benzene & Deprotonation Byproducts Di-sec-butylbenzene Isobutylbenzene Product->Byproducts Further Alkylation / Isomerization

References

comparative study of sec-butylbenzene as a solvent against other aromatic hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sec-Butylbenzene (B1681704) Versus Other Aromatic Hydrocarbon Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of this compound as a solvent against other common aromatic hydrocarbons: toluene (B28343), xylene, ethylbenzene, and cumene (B47948). The following sections objectively compare the performance, physical properties, and safety profiles of these solvents, supported by available data to assist in solvent selection for research and development applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of a solvent dictate its behavior in various applications, from reaction kinetics to ease of handling. This compound, with its higher boiling point and flash point compared to toluene and ethylbenzene, can offer advantages in processes requiring higher temperatures and a greater margin of safety.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compoundTolueneXylene (mixed isomers)EthylbenzeneCumene (Isopropylbenzene)
Molecular Formula C₁₀H₁₄C₇H₈C₈H₁₀C₈H₁₀C₉H₁₂
Molecular Weight ( g/mol ) 134.22[1]92.14[2]106.17106.17[3]120.19[4]
Boiling Point (°C) 173-174[1]110.6[2][5]~138-144[6][7]136[3]152[4]
Melting Point (°C) -75.5[8]-95[9]-47.9 to 13.3[6]-95[3]-96[4]
Density (g/mL @ 20-25°C) 0.8630.867[5]~0.87[6]0.87[3]0.862[4]
Flash Point (°C) 52[8]4[2]25-3015[3]31
Vapor Pressure (mmHg @ 20°C) 1.7528.5[5]6-878
Water Solubility Insoluble[1][8]Insoluble[2][5]Insoluble[6]Insoluble[3]Insoluble
Viscosity (cP @ 20-21°C) Data not available0.590.62-0.810.680.777[4]

Solvency Performance

A solvent's power is its most critical performance metric. This is quantified using parameters such as the Kauri-Butanol (Kb) value and Hansen Solubility Parameters (HSP), which predict how well a solvent will dissolve a given solute. A higher Kb value generally indicates stronger solvency for non-polar materials.[10][11] Hansen parameters further refine this by breaking down solvency into dispersion (δD), polar (δP), and hydrogen bonding (δH) components, allowing for more precise matching between solvent and solute.

Table 2: Comparison of Solvency Parameters

ParameterThis compoundTolueneXylene (mixed isomers)EthylbenzeneCumene (Isopropylbenzene)
Kauri-Butanol (Kb) Value Data not available105[10]95-98[12][13]Data not availableData not available
Hansen Parameters (MPa⁰·⁵) Data not available
δD (Dispersion)18.017.6 - 17.817.818.1
δP (Polar)1.41.00.61.2
δH (Hydrogen Bonding)2.03.11.41.2

Note: Hansen Solubility Parameters for Toluene, Xylene, Ethylbenzene, and Cumene are sourced from multiple references providing similar values.

Health and Safety Profile

In any laboratory or industrial setting, the safety of personnel is paramount. The choice of solvent must be weighed against its toxicity and handling requirements. This includes understanding acute toxicity, typically measured by the LD50 (Lethal Dose, 50%), and long-term exposure risks, governed by Occupational Exposure Limits (OELs).

Table 3: Comparison of Health and Safety Data

ParameterThis compoundTolueneXylene (mixed isomers)EthylbenzeneCumene (Isopropylbenzene)
LD50 Oral Rat (mg/kg) 2240[12][14]~3500-50004300[4]3500[4]1400-2910
OEL (ACGIH TLV-TWA, 8hr) Not Established20 ppm[10]100 ppm[3][15]20 ppm[3]50 ppm[3]
Key Hazards Flammable, Skin/Eye Irritant[14]Flammable, Neurotoxin, Reproductive Toxin[16]Flammable, Skin/Eye/Respiratory Irritant[4]Flammable, Possible Carcinogen (IARC 2B)[3][4]Flammable, Skin/Eye/Respiratory Irritant[3]

Experimental Protocols

Determination of Kauri-Butanol (Kb) Value (ASTM D1133)

The Kauri-Butanol value is a standardized measure of the solvent power of hydrocarbon solvents.[10] The test quantifies the volume of a solvent required to cause the onset of turbidity in a standard solution of Kauri gum in n-butanol. A higher titrated volume corresponds to a higher Kb value and thus greater solvency.

Methodology:

  • Preparation of Standard Solution: A standardized solution is prepared using a specific concentration of Kauri gum dissolved in n-butanol.[13]

  • Titration: 20 grams of the standard Kauri-butanol solution is placed in a flask. The hydrocarbon solvent being tested is then titrated from a burette into the flask with constant swirling.[13]

  • Endpoint Determination: The endpoint is reached when enough solvent has been added to cause the solution to become turbid. This turbidity is visually identified when the sharp outlines of 10-point font text placed behind the flask become blurred.[11][13]

  • Calculation: The volume of solvent used (in mL) is recorded as the Kauri-Butanol value. The system is standardized against toluene (assigned Kb value of 105) and a heptane/toluene blend.[13]

G cluster_prep Preparation cluster_titration Titration Process cluster_result Result A Prepare standard Kauri gum solution in n-butanol B Place 20g of standard solution into titration flask A->B D Titrate solvent into flask with constant swirling B->D C Fill burette with test solvent C->D E Observe solution for turbidity against 10-point print D->E F Endpoint Reached: Print becomes blurred E->F G Record volume of solvent added (in mL) F->G H Recorded volume = Kb Value G->H G BoilingPoint High Boiling Point FlashPoint High Flash Point (Safer) BoilingPoint->FlashPoint Often Correlates VaporPressure Low Vapor Pressure (Less Volatile) BoilingPoint->VaporPressure Inversely Correlates EnergyCost High Energy Cost (Solvent Removal) BoilingPoint->EnergyCost Leads to HighTempRxn Suitable for High-Temp Reactions BoilingPoint->HighTempRxn Enables InhalationRisk Low Inhalation Risk VaporPressure->InhalationRisk Leads to Solvency Strong Solvency (High Kb Value) Dissolution Effective Dissolution of Resins/Polymers Solvency->Dissolution Leads to Incompatibility Potential Material Incompatibility Solvency->Incompatibility Can Lead to

References

A Comparative Guide to Analytical Methods for the Quantification of Sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sec-butylbenzene (B1681704) is crucial for various applications, ranging from environmental monitoring to its use as a raw material in chemical synthesis. The choice of analytical method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the three most common analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). This comparison is supported by experimental data and detailed methodologies to assist in selecting the most appropriate technique for your specific needs.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical performance of GC-FID, GC-MS, and HPLC-UV for the quantification of alkylated aromatic hydrocarbons like this compound. It is important to note that a formal inter-laboratory study for this compound has not been publicly documented; therefore, the data presented here is illustrative and based on the typical performance of these methods for structurally similar compounds.[1]

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on boiling point and polarity; non-specific detection of combustible compounds.[1]Separation based on boiling point and polarity; specific detection by mass-to-charge ratio.[1]Separation based on polarity; specific detection by UV absorbance.[1]
Linearity (r²) >0.99>0.995>0.99
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 2%
Limit of Detection (LOD) ~1 ng/mL~0.1 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~3 ng/mL~0.3 ng/mL~30 ng/mL
Primary Application Routine quality control, purity analysis.[1]Identification of unknowns, trace analysis, complex matrices.[1]Analysis of less volatile or thermally labile compounds.[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are the detailed protocols for the quantification of this compound using GC-FID, GC-MS, and HPLC-UV.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds such as this compound.[1]

1. Sample Preparation:

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.[1] From this stock solution, serial dilutions are performed to create calibration standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: The sample is diluted with the same solvent to a concentration that falls within the established calibration range.[1]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 150°C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • Detector Temperature: 300°C.

3. Data Analysis:

  • A calibration curve is generated by plotting the peak area of the analyte against the concentration of the prepared standards.

  • The concentration of this compound in the samples is then determined by interpolating their peak areas from this calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the qualitative and quantitative power of mass spectrometry.

1. Sample Preparation:

  • The sample preparation protocol is identical to that for GC-FID analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A GC system interfaced with a mass spectrometer.

  • Column: A capillary column with a stationary phase suitable for volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: Increase at 15°C/min to 200°C.

    • Hold: 2 minutes.

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis). For this compound, characteristic ions such as m/z 105, 134, and 91 would be monitored in SIM mode.

    • Mass Range: 40-200 amu (in full scan mode).

3. Data Analysis:

  • Quantification: A calibration curve is constructed by plotting the peak area (or the area ratio if an internal standard is used) against the concentration of the standards. The concentration of this compound in the samples is then calculated from this curve.

  • Identification: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a reference standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile alternative for the analysis of this compound, particularly when the compound is present in a mixture with non-volatile components.

1. Sample Preparation:

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. This is then serially diluted to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: The sample is diluted in the mobile phase to a concentration that falls within the calibration range and filtered through a 0.45 µm syringe filter before injection.[1]

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at a wavelength where this compound exhibits significant absorbance, typically around 254 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • A calibration curve is created by plotting the peak area of the analyte against the concentration of the standards.

  • The concentration of this compound in the samples is determined from this calibration curve.

Mandatory Visualizations

To further clarify the experimental workflows and the logical relationships in method validation, the following diagrams are provided.

G General Workflow for Analytical Method Validation cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prep_standards Prepare Standards and Samples define_acceptance->prep_standards perform_analysis Perform Analytical Runs prep_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_accuracy Assess Accuracy collect_data->assess_accuracy assess_precision Assess Precision collect_data->assess_precision assess_lod_loq Determine LOD & LOQ collect_data->assess_lod_loq assess_specificity Evaluate Specificity collect_data->assess_specificity assess_robustness Test Robustness collect_data->assess_robustness final_report Prepare Validation Report assess_linearity->final_report assess_accuracy->final_report assess_precision->final_report assess_lod_loq->final_report assess_specificity->final_report assess_robustness->final_report

Caption: A logical workflow for the validation of an analytical method.

G Signaling Pathway of Sample Analysis start Sample Receipt sample_prep Sample Preparation (Dilution, Extraction, etc.) start->sample_prep instrument_setup Instrument Setup and Calibration sample_prep->instrument_setup analysis Sample Analysis (GC or HPLC) instrument_setup->analysis data_acquisition Data Acquisition analysis->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing result_reporting Result Reporting data_processing->result_reporting

Caption: A simplified signaling pathway for sample analysis.

References

Unraveling the Environmental Profile of Butylbenzene Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the environmental impact of n-butylbenzene, sec-butylbenzene (B1681704), isobutylbenzene, and tert-butylbenzene (B1681246), providing researchers, scientists, and drug development professionals with a comprehensive guide to their toxicity, biodegradability, and bioaccumulation potential.

The four isomers of butylbenzene (B1677000)—n-butylbenzene, this compound, isobutylbenzene, and tert-butylbenzene—are aromatic hydrocarbons with applications in various industrial processes, including as solvents and intermediates in chemical synthesis. While structurally similar, their distinct arrangements of the butyl group on the benzene (B151609) ring can lead to significant differences in their environmental fate and effects. This guide offers a comparative analysis of their environmental impact, supported by available experimental data, to aid in informed decision-making for their use and management.

Comparative Environmental Impact Data

The following table summarizes the key environmental parameters for the four butylbenzene isomers. It is important to note that data availability varies, and some values are estimated based on physical-chemical properties.

Parametern-ButylbenzeneThis compoundIsobutylbenzenetert-Butylbenzene
Aquatic Toxicity
48h LC50 (Daphnia magna)0.34 mg/L[1]Not explicitly found, but classified as "Very toxic to aquatic organisms"[2]Classified as "Very toxic to aquatic life"[3]; specific LC50 not found41 mg/L
Biodegradability
Aerobic BiodegradationData not readily available in standardized OECD 301 format56-67% in 5 days (not a standardized 28-day test)[4]Data not readily available in standardized OECD 301 formatData not readily available in standardized OECD 301 format
Bioaccumulation Potential
Log Kow (Octanol-Water Partition Coefficient)4.44.57[4]3.9[3]4.11[5]
Estimated Bioconcentration Factor (BCF)~490 (estimated)~660 (estimated)[4]~140 (estimated)~291 (estimated)[5]

Note: Estimated BCF values are calculated using regression-derived equations based on the Log Kow and should be considered indicative rather than definitive.

Isomer-Specific Environmental Profile

The branching of the butyl group plays a crucial role in determining the environmental behavior of these isomers.

n-Butylbenzene , with its linear alkyl chain, exhibits high acute toxicity to aquatic invertebrates, as indicated by its low LC50 value for Daphnia magna.[1] While specific standardized biodegradability data is limited, its straight-chain structure may render it more susceptible to microbial degradation compared to its branched counterparts. Its high Log Kow value suggests a significant potential for bioaccumulation.

This compound is also classified as very toxic to aquatic life.[2] Limited data suggests it undergoes some level of biodegradation.[4] With the highest Log Kow among the isomers, it is predicted to have the greatest potential for bioconcentration in aquatic organisms.[4]

tert-Butylbenzene displays a significantly lower acute toxicity to Daphnia magna compared to n-butylbenzene. The highly branched structure of the tert-butyl group may hinder enzymatic degradation, potentially leading to lower biodegradability. Its Log Kow value indicates a moderate potential for bioaccumulation.[5]

Logical Flow of Environmental Impact Assessment

The following diagram illustrates the relationship between the chemical structure of the butylbenzene isomers and their resulting environmental impact.

Butylbenzene_Environmental_Impact cluster_isomers Butylbenzene Isomers cluster_properties Physicochemical Properties cluster_impacts Environmental Impacts n-Butylbenzene n-Butylbenzene Molecular Structure Molecular Structure n-Butylbenzene->Molecular Structure This compound This compound This compound->Molecular Structure Isobutylbenzene Isobutylbenzene Isobutylbenzene->Molecular Structure tert-Butylbenzene tert-Butylbenzene tert-Butylbenzene->Molecular Structure Log Kow Log Kow Molecular Structure->Log Kow Toxicity Toxicity Molecular Structure->Toxicity Biodegradability Biodegradability Molecular Structure->Biodegradability Bioaccumulation Bioaccumulation Log Kow->Bioaccumulation

Structure-Impact Relationship

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. Below are detailed descriptions of the standard protocols used to assess the key environmental impact parameters.

Aquatic Toxicity Testing: Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Substance Preparation: The test substance is dissolved in a suitable medium to create a series of concentrations. A control group with no test substance is also prepared.

  • Exposure: Daphnids are introduced into the test and control solutions and observed for 48 hours.

  • Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation.

  • Data Analysis: The concentration of the test substance that causes immobilization in 50% of the daphnids (EC50) is determined. In the context of lethal toxicity, this is often reported as the Lethal Concentration 50 (LC50).

Biodegradability Testing: Ready Biodegradability - Manometric Respirometry Test (OECD 301F)

This method evaluates the potential for a chemical to be rapidly biodegraded by aerobic microorganisms.

  • Inoculum: A mixed population of microorganisms, typically from the activated sludge of a wastewater treatment plant, is used as the inoculum.

  • Test Setup: The test substance is added to a mineral medium containing the inoculum in a closed respirometer. A control with only the inoculum and a reference substance with known biodegradability are run in parallel.

  • Measurement: The consumption of oxygen by the microorganisms as they degrade the test substance is measured over a 28-day period.

  • Data Analysis: The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.[5][6][7][8]

Bioaccumulation Assessment: Octanol-Water Partition Coefficient (Log Kow) and Bioconcentration Factor (BCF)

The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (Log Kow), which measures its lipophilicity.

  • Log Kow Determination (OECD 107 or 117): The distribution of the test substance between n-octanol and water is measured. The ratio of the concentration in the octanol (B41247) phase to the concentration in the water phase is the partition coefficient (Kow), which is typically expressed as its logarithm (Log Kow).

  • Bioconcentration Factor (BCF): The BCF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state.[9][10] It can be experimentally determined (OECD 305) or estimated from the Log Kow using quantitative structure-activity relationship (QSAR) models. A higher BCF indicates a greater potential for bioaccumulation.

Conclusion

The available data, while not exhaustive, suggests that the environmental impact of butylbenzene isomers varies with their structure. The linear isomer, n-butylbenzene, appears to be the most acutely toxic to aquatic life, while the highly branched tert-butylbenzene is significantly less so. All isomers exhibit a moderate to high potential for bioaccumulation based on their Log Kow values, with this compound predicted to have the highest bioconcentration factor.

A significant data gap remains concerning the standardized aerobic biodegradability of these isomers. Further testing according to OECD 301 guidelines is crucial for a more complete and accurate environmental risk assessment. Researchers and industry professionals should consider these differences when selecting an isomer for a particular application, prioritizing those with a more favorable environmental profile where possible and implementing appropriate handling and disposal procedures to minimize environmental release.

References

Comparative Kinetic Studies on the Formation of sec-Butylbenzene versus Other Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies concerning the formation of sec-butylbenzene (B1681704) alongside its isomers—n-butylbenzene, isobutylbenzene, and tert-butylbenzene (B1681246)—during the alkylation of benzene (B151609). The selective synthesis of this compound is of significant interest due to its applications as a solvent and an intermediate in the production of various chemicals. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying reaction mechanisms and workflows to aid in research and development.

Introduction to Butylbenzene (B1677000) Isomer Formation

The alkylation of benzene with butene isomers is a classic example of a Friedel-Crafts reaction, which can lead to the formation of a mixture of butylbenzene isomers. The distribution of these isomers is highly dependent on the catalyst used, the specific butene isomer reactant, and the reaction conditions. Understanding the kinetics of formation for each isomer is crucial for optimizing the selective production of the desired this compound. The primary isomers of concern are this compound, isobutylbenzene, tert-butylbenzene, and n-butylbenzene. Their relative formation rates are governed by the stability of the corresponding carbocation intermediates and the potential for rearrangements.

Reaction Mechanisms and Pathways

The formation of butylbenzene isomers proceeds through an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites. The catalyst facilitates the formation of a carbocation from the butene isomer, which then acts as the electrophile attacking the benzene ring.

The specific isomer formed is determined by the structure of the initial carbocation and any subsequent rearrangements. For instance, 1-butene (B85601) primarily forms a sec-butyl carbocation, leading to this compound. However, this carbocation can rearrange to the more stable tert-butyl carbocation, resulting in the formation of tert-butylbenzene. Isobutylene (B52900) directly forms the tert-butyl carbocation.

Reaction_Pathways General Reaction Pathways for Butylbenzene Isomer Formation Benzene Benzene sBB This compound Benzene->sBB tBB tert-Butylbenzene Benzene->tBB iBB Isobutylbenzene Benzene->iBB nBB n-Butylbenzene Benzene->nBB Butene1 1-Butene sec_Carbocation sec-Butyl Carbocation Butene1->sec_Carbocation iso_Carbocation Isobutyl Carbocation (less stable, rearranges) Butene1->iso_Carbocation Butene1->nBB Direct alkylation (minor) Butene2 2-Butene (B3427860) Butene2->sec_Carbocation Isobutylene Isobutylene tert_Carbocation tert-Butyl Carbocation Isobutylene->tert_Carbocation sec_Carbocation->tert_Carbocation Rearrangement sec_Carbocation->sBB tert_Carbocation->tBB iso_Carbocation->tert_Carbocation Rearrangement iso_Carbocation->iBB

Caption: Reaction pathways for the formation of butylbenzene isomers.

Comparative Kinetic Data

Table 1: Catalyst Selectivity in Benzene Alkylation with Butene

CatalystButene IsomerTemperature (°C)Pressure (MPa)Benzene/Butene Molar RatioThis compound Selectivity (%)Other Major IsomersReference
AlCl₃1-Butene20-50AtmosphericVariedHighDi-sec-butylbenzenes[1]
Zeolite BEANot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh selectivity for BTEXNot Specified[2]
Zeolite Y1-Dodecene (B91753)*80-140Not Specified6:1High (for 2-phenyldodecane)Other linear alkylbenzenes[3]
Brønsted–Lewis acidic ionic liquids2-ButeneMildNot SpecifiedNot SpecifiedNot applicable (isobutane alkylation)C8-alkylates[4]

*Note: Data for 1-dodecene is included to illustrate the performance of Zeolite Y in long-chain olefin alkylation, which is analogous to butene alkylation.

Experimental Protocols

The following is a representative experimental protocol for conducting a kinetic study of benzene alkylation with butene isomers over a solid acid catalyst in a fixed-bed reactor.

Materials and Equipment
  • Reactants: Benzene (anhydrous, 99.8%), 1-butene (99%), 2-butene (99%), isobutylene (99.5%), n-hexane (internal standard, 99%).

  • Catalyst: Zeolite catalyst (e.g., H-BEA, H-ZSM-5) calcined at 550°C for 5 hours.

  • Equipment: High-pressure fixed-bed reactor system with mass flow controllers for gases and an HPLC pump for liquids, a furnace with a temperature controller, a back-pressure regulator, a condenser, and a gas-liquid separator.

  • Analytical Instrument: Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5).

Experimental Procedure
  • Catalyst Loading: A known amount of the catalyst (e.g., 1.0 g) is loaded into the center of the stainless-steel reactor tube, with quartz wool plugs at both ends.

  • System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) at a high temperature to remove any adsorbed moisture and air.

  • Reaction Start-up: The reactor is brought to the desired reaction temperature (e.g., 150-250°C) and pressure (e.g., 2.0 MPa).

  • Reactant Feed: Benzene and the specific butene isomer are continuously fed into the reactor at a predetermined molar ratio (e.g., 5:1 benzene to butene) and space velocity.

  • Product Collection: The reactor effluent is cooled in a condenser, and the liquid products are collected in a separator at regular time intervals.

  • Product Analysis: The collected liquid samples are analyzed by gas chromatography (GC) to determine the concentration of benzene, this compound, and other isomers. n-Hexane is used as an internal standard for quantification.

  • Kinetic Data Analysis: The conversion of benzene and the selectivity for each butylbenzene isomer are calculated based on the GC analysis. The reaction rates are determined, and from these, the kinetic parameters (rate constants and activation energies) can be calculated by performing experiments at different temperatures.

Experimental_Workflow Experimental Workflow for Kinetic Study Catalyst_Prep Catalyst Preparation (Calcination) Reactor_Loading Reactor Loading Catalyst_Prep->Reactor_Loading System_Purge System Purge (N2, High Temp) Reactor_Loading->System_Purge Reaction_Conditions Set Reaction Conditions (Temp, Pressure) System_Purge->Reaction_Conditions Reactant_Feed Reactant Feed (Benzene, Butene) Reaction_Conditions->Reactant_Feed Product_Collection Product Collection (Condenser, Separator) Reactant_Feed->Product_Collection GC_Analysis GC Analysis Product_Collection->GC_Analysis Data_Analysis Kinetic Data Analysis (Rate Constants, Activation Energy) GC_Analysis->Data_Analysis

Caption: Workflow for the kinetic study of benzene alkylation.

Comparison of Catalyst Performance

The choice of catalyst is paramount in controlling the selectivity of benzene alkylation towards this compound. Both traditional Lewis acids and modern solid acid catalysts have been extensively studied.

Table 2: Comparison of Catalyst Types for this compound Formation

Catalyst TypeAdvantagesDisadvantages
Lewis Acids (e.g., AlCl₃) High activity.Difficult to separate from the product, corrosive, produce hazardous waste, low selectivity leading to polyalkylation and isomerization.
Solid Acids (e.g., Zeolites) High selectivity (shape-selective), easily separable, reusable, non-corrosive, environmentally friendly.Can be prone to deactivation by coking, may have lower activity than Lewis acids in some cases.

Zeolite catalysts, with their well-defined pore structures, offer a significant advantage in terms of shape selectivity. By choosing a zeolite with appropriate pore dimensions, it is possible to sterically hinder the formation of bulkier isomers like tert-butylbenzene and di- and tri-alkylated products, thereby enhancing the selectivity for this compound.

Conclusion

The selective formation of this compound from the alkylation of benzene with butene is a kinetically controlled process that is highly influenced by the choice of catalyst and reaction conditions. While Lewis acid catalysts are highly active, they often lead to a mixture of isomers and polyalkylated products. Solid acid catalysts, particularly zeolites, demonstrate superior shape selectivity, which can be exploited to maximize the yield of this compound.

This guide has summarized the current understanding of the reaction mechanisms, presented available data on catalyst performance, and provided a detailed experimental protocol for conducting further kinetic studies. A significant gap in the literature remains regarding a direct, comprehensive comparative study of the formation kinetics of all butylbenzene isomers under identical conditions. Further research in this area would be invaluable for the optimization of industrial processes aimed at the selective production of this compound.

References

assessing the economic feasibility of different sec-butylbenzene synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary industrial synthesis routes for sec-butylbenzene (B1681704), a key intermediate in the production of valuable chemicals such as phenol (B47542) and methyl ethyl ketone. The economic feasibility of each route is assessed based on catalyst type, reaction conditions, yield, selectivity, and associated costs.

Overview of Synthesis Routes

The industrial production of this compound predominantly follows two main pathways: the alkylation of benzene (B151609) with n-butene and the alkylation of benzene with ethylene (B1197577). A third, less common, route involves the transalkylation of poly-sec-butylbenzenes with benzene. Each of these routes can be performed using different types of catalysts and under various process conditions, which significantly impact their economic viability.

The primary synthesis routes are summarized below:

cluster_main This compound Synthesis Routes benzene Benzene alkylation_nb Alkylation benzene->alkylation_nb alkylation_et Alkylation benzene->alkylation_et transalkylation Transalkylation benzene->transalkylation n_butene n-Butene n_butene->alkylation_nb ethylene Ethylene ethylene->alkylation_et sbb This compound alkylation_nb->sbb byproducts_nb Byproducts (IBB, DSBB, TSBB) alkylation_nb->byproducts_nb alkylation_et->sbb byproducts_et Byproducts (Polybutylbenzenes) alkylation_et->byproducts_et byproducts_nb->transalkylation DSBB, TSBB transalkylation->sbb

Caption: Primary synthesis routes for this compound.

Comparison of Key Performance Indicators

The choice of synthesis route and catalyst has a profound impact on the overall process efficiency and economics. The following table summarizes the key performance indicators for each major catalyst type used in the alkylation of benzene.

ParameterAluminum Chloride (AlCl₃)Solid Phosphoric Acid (SPA)Zeolite CatalystsPd/Zeolite Catalyst
Alkylation Agent n-Butenen-Butenen-ButeneEthylene
Phase LiquidVapor/LiquidVapor/LiquidLiquid
Operating Temperature 20-90°C[1]160-240°C[2][3]100-280°C[4]30-300°C[5][6]
Operating Pressure Atmospheric to moderate[1]3.8 MPa[3]1.0-6.0 MPa[4]10-10,000 kPa[5][6]
This compound Yield GoodModerate to GoodHighHigh
This compound Selectivity ModerateModerateHighVery High (>99.5%)[5][6]
Isobutylbenzene (B155976) Formation 1-4%[7]PresentLow<0.5%[5][6]
Catalyst Lifetime ShortModerateLongLong
Catalyst Regeneration Not typical; disposal requiredPossibleYesYes
Corrosivity HighLowLowLow
Environmental Concerns High (hazardous waste disposal)LowLowLow

Economic Feasibility Analysis

The economic viability of each synthesis route is determined by a combination of raw material costs, catalyst costs, energy consumption, and waste disposal expenses.

Raw Material Costs

The primary raw materials are benzene and an alkylating agent (n-butene or ethylene). Current market prices are a major driver of the overall production cost.

Raw MaterialPrice (USD/metric ton) - 2024/2025 Estimates
Benzene$700 - $1,100[1][8][9]
n-Butene$1,100 - $1,500[10]
Ethylene$800 - $1,450[11]
Catalyst Costs

Catalyst selection impacts both upfront investment and long-term operational costs due to differences in price, lifespan, and regeneration potential.

CatalystPrice (USD/kg) - EstimatesKey Considerations
Aluminum Chloride (Anhydrous)$0.30 - $1.60Single-use, corrosive, and requires specialized handling and disposal.
Solid Phosphoric AcidVaries by supplierLower cost than zeolites but can have lower activity and selectivity.
Zeolite Catalysts (e.g., ZSM-5, Beta)$20 - $43 (specialty grades)Longer lifespan, regenerable, and environmentally benign. Higher initial investment.
Pd/Zeolite CatalystHigher than standard zeolitesOffers very high selectivity and low impurity profile, potentially reducing downstream purification costs.
Energy Consumption

Liquid-phase alkylation processes are generally more energy-efficient than their vapor-phase counterparts as they operate at lower temperatures and do not require the energy-intensive vaporization of benzene.[12]

Byproduct and Waste Management

The formation of byproducts, particularly isobutylbenzene, is a critical economic factor. Isobutylbenzene has a boiling point very close to this compound, making their separation by distillation difficult and costly.[1][7] The synthesis route using a Pd/zeolite catalyst with ethylene as the alkylating agent is highly advantageous in this regard, as it produces this compound with minimal isobutylbenzene and tert-butylbenzene (B1681246) impurities.[5][6]

Furthermore, the use of aluminum chloride catalysts generates hazardous acidic sludge, the disposal of which incurs significant costs and environmental liability. In contrast, solid acid catalysts like zeolites and solid phosphoric acid are non-corrosive and can often be regenerated, minimizing waste.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Liquid-Phase Alkylation of Benzene with n-Butene using AlCl₃ Catalyst

Objective: To synthesize this compound via Friedel-Crafts alkylation of benzene with n-butene using a liquid aluminum chloride complex catalyst.

Materials:

  • Benzene (anhydrous)

  • n-Butene (1-butene or a mixture of n-butenes)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrogen Chloride (HCl) gas

  • An aromatic hydrocarbon (e.g., this compound) for catalyst complex preparation

Procedure:

  • Catalyst Preparation: A liquid AlCl₃ complex catalyst is prepared by dissolving anhydrous AlCl₃ in an aromatic hydrocarbon (e.g., this compound) while bubbling dry HCl gas through the mixture. The final complex should be a homogeneous solution.

  • Reaction Setup: A stirred tank reactor equipped with a gas inlet, a condenser, and temperature control is charged with anhydrous benzene.

  • Alkylation Reaction: The reactor is brought to the desired temperature (typically 20-70°C).[1] The prepared AlCl₃ complex catalyst is added to the benzene. n-Butene is then bubbled through the reaction mixture at a controlled rate. The molar ratio of benzene to n-butene is typically maintained between 1:0.2 and 1:1.2.[7]

  • Reaction Quenching and Workup: After the desired reaction time (typically 0.1 to 0.7 hours), the reaction is quenched by adding water or a dilute aqueous base (e.g., NaOH solution).[7] The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous MgSO₄).

  • Product Analysis: The composition of the product mixture is determined by gas chromatography (GC) to quantify the yield of this compound and the formation of byproducts such as isobutylbenzene, di-sec-butylbenzene, and tri-sec-butylbenzene.

Alkylation of Benzene with n-Butene using Zeolite Catalyst

Objective: To synthesize this compound using a solid acid zeolite catalyst.

Materials:

  • Benzene (anhydrous)

  • n-Butene

  • Zeolite catalyst (e.g., MCM-22, Beta, or ZSM-5)

Procedure:

  • Catalyst Activation: The zeolite catalyst is activated by calcination in air at a high temperature (e.g., 550°C) to remove any adsorbed water and organic impurities.

  • Reaction Setup: A fixed-bed reactor is packed with the activated zeolite catalyst. The reactor is equipped with systems for feeding liquid benzene and gaseous n-butene, as well as for controlling temperature and pressure.

  • Alkylation Reaction: The reactor is heated to the desired temperature (e.g., 100-280°C) and pressurized (e.g., 1.0-6.0 MPa).[4] A mixture of benzene and n-butene (molar ratio of benzene to olefin typically 2:1 to 20:1) is fed into the reactor at a specific weight hourly space velocity (WHSV) (e.g., 0.1-20 h⁻¹).[4]

  • Product Collection and Analysis: The reactor effluent is cooled, and the liquid product is collected. The product composition is analyzed by GC to determine the conversion of n-butene and the selectivity to this compound.

Liquid-Phase Alkylation of Benzene with Ethylene using Pd/Zeolite Catalyst

Objective: To synthesize high-purity this compound with low levels of isomers using a palladium-loaded zeolite catalyst.

Materials:

  • Benzene (anhydrous)

  • Ethylene

  • Pd/Zeolite catalyst (e.g., Pd on MCM-22)

Procedure:

  • Catalyst Preparation and Activation: The Pd/zeolite catalyst is prepared by impregnating the zeolite support with a palladium salt solution, followed by drying and calcination. The catalyst is then activated under a reducing atmosphere (e.g., flowing hydrogen).

  • Reaction Setup: A high-pressure stirred autoclave or a fixed-bed reactor is used. The reactor is charged with the catalyst and anhydrous benzene.

  • Alkylation Reaction: The reactor is heated to the reaction temperature (e.g., 30-300°C) and pressurized with ethylene to the desired pressure (e.g., 10-10,000 kPa).[5][6] The reaction is carried out with stirring for a specified duration. The benzene to ethylene molar ratio can range from 10:1 to 1:10.[5]

  • Product Recovery and Analysis: After the reaction, the reactor is cooled, and the liquid product is separated from the catalyst. The product is analyzed by GC to determine the yield of this compound and the concentration of any byproducts.

Process Flow and Logic Diagrams

The following diagrams illustrate the experimental workflows for the different synthesis routes.

cluster_alcl3 AlCl₃ Catalyzed Alkylation Workflow A1 Prepare AlCl₃ complex catalyst A4 Add catalyst & feed n-Butene A1->A4 A2 Charge reactor with Benzene A3 Heat to 20-70°C A2->A3 A3->A4 A5 Reaction (0.1-0.7 h) A4->A5 A6 Quench with aqueous base A5->A6 A7 Separate organic layer A6->A7 A8 Wash and dry A7->A8 A9 GC Analysis A8->A9

Caption: Workflow for AlCl₃ catalyzed this compound synthesis.

cluster_zeolite Zeolite Catalyzed Alkylation Workflow B1 Activate zeolite catalyst (calcination) B2 Pack fixed-bed reactor B1->B2 B3 Heat to 100-280°C & pressurize B2->B3 B4 Feed Benzene and n-Butene mixture B3->B4 B5 Reaction at controlled WHSV B4->B5 B6 Cool effluent B5->B6 B7 Collect liquid product B6->B7 B8 GC Analysis B7->B8

Caption: Workflow for zeolite catalyzed this compound synthesis.

cluster_pd_zeolite Pd/Zeolite Catalyzed Alkylation Workflow C1 Prepare & activate Pd/Zeolite catalyst C2 Charge reactor with catalyst & Benzene C1->C2 C3 Heat to 30-300°C C2->C3 C4 Pressurize with Ethylene C3->C4 C5 Reaction with stirring C4->C5 C6 Cool and depressurize C5->C6 C7 Separate product from catalyst C6->C7 C8 GC Analysis C7->C8

Caption: Workflow for Pd/zeolite catalyzed this compound synthesis.

Conclusion

The economic feasibility of this compound synthesis is a complex interplay of raw material costs, catalyst performance, energy consumption, and environmental considerations.

  • Aluminum Chloride (AlCl₃) Route: While utilizing relatively inexpensive raw materials and catalyst, this route is hampered by low selectivity, leading to costly separation processes to remove the isobutylbenzene byproduct. The corrosive nature of the catalyst and the generation of hazardous waste also add significant operational and disposal costs.

  • Solid Phosphoric Acid (SPA) Route: This method offers an improvement over AlCl₃ in terms of handling and environmental impact. However, it may still produce significant amounts of byproducts and can suffer from catalyst deactivation.

  • Zeolite Catalyst Route (with n-butene): Zeolite catalysts represent a significant advancement, offering higher selectivity, longer catalyst life, and the potential for regeneration. This leads to a cleaner process with lower downstream processing costs, offsetting the higher initial catalyst investment.

  • Pd/Zeolite Catalyst Route (with ethylene): This innovative route provides the highest selectivity to this compound, with virtually no problematic isomer formation. This significantly simplifies product purification, leading to substantial savings in capital and operational expenditure for the separation section. Although the catalyst is more complex and potentially more expensive, the high purity of the product and the potential use of a less expensive alkylating agent (ethylene) make this a very attractive option from an economic standpoint, especially for applications requiring high-purity this compound.

For researchers and drug development professionals where high purity of intermediates is paramount, the Pd/zeolite catalyzed alkylation of benzene with ethylene stands out as the most economically feasible and environmentally sustainable route for this compound synthesis.

References

A Comparative Toxicological Assessment of Butylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of four butylbenzene (B1677000) isomers: n-butylbenzene, sec-butylbenzene (B1681704), isobutylbenzene, and tert-butylbenzene (B1681246). The information is compiled from available literature to assist researchers in understanding their relative toxicities. While comprehensive comparative data is limited for some endpoints, this guide summarizes the existing knowledge on acute toxicity, irritation, metabolism, cytotoxicity, and genotoxicity.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the available quantitative data for the acute oral toxicity and irritation potential of the butylbenzene isomers.

Table 1: Acute Oral Toxicity (LD50)

IsomerCAS NumberSpeciesLD50 (mg/kg)Reference
n-Butylbenzene104-51-8Rat> 2000[1][2]
This compound135-98-8Rat2240[3]
Isobutylbenzene538-93-2Rat> 2000[1][2]
tert-Butylbenzene98-06-6Rat3045[4]

Table 2: Skin and Eye Irritation

IsomerSkin Irritation (Rabbit)Eye Irritation (Rabbit)Reference
n-ButylbenzeneNo data availableNo data available
This compoundModerateMild[5]
IsobutylbenzeneNo data availableNo data available
tert-ButylbenzeneSevereNo irritation[5]

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Following OECD Guideline 423)

The acute oral toxicity is typically determined using a method like the Acute Toxic Class Method (OECD Guideline 423). In this procedure:

  • A single dose of the test substance is administered orally to fasted female rats.

  • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • The LD50 value, the statistically estimated dose that would cause death in 50% of the animals, is then calculated.

Skin Irritation Testing (Following OECD Guideline 404)

The potential for skin irritation is generally assessed using the Draize test in rabbits (OECD Guideline 404). The protocol involves:

  • Application of the test substance to a small area of shaved skin on the back of the rabbit.

  • The application site is covered with a gauze patch.

  • After a set exposure period (e.g., 4 hours), the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

  • The severity of the reactions is scored to determine the irritation potential.

Eye Irritation Testing (Following OECD Guideline 405)

The potential for eye irritation is also typically evaluated using the Draize test in rabbits (OECD Guideline 405). The procedure includes:

  • Instillation of the test substance into the conjunctival sac of one eye of the rabbit.

  • The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

  • The severity of the ocular lesions is scored to classify the irritancy potential.

Metabolism of Butylbenzene Isomers

The metabolism of butylbenzene isomers primarily occurs in the liver and involves the cytochrome P450 (CYP) enzyme system. The main metabolic pathway is the oxidation of the butyl side chain.[5]

  • n-Butylbenzene: Metabolism involves oxidation at various positions on the alkyl side chain.

  • This compound: Metabolism is expected to occur via side-chain hydroxylation.[5]

  • Isobutylbenzene: Limited specific data is available, but side-chain oxidation is the presumed pathway.

  • tert-Butylbenzene: This isomer is known to be metabolized to 2,2-dimethyl-2-phenylethanol in rabbits.[6] The bulky tert-butyl group can influence the rate and position of metabolic attack.

The general metabolic scheme for alkylbenzenes involves hydroxylation of the side chain, followed by conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion in the urine.[3]

Cytotoxicity and Genotoxicity

Direct comparative studies on the cytotoxicity and genotoxicity of all four butylbenzene isomers are limited. However, based on studies of related compounds like benzene (B151609), potential mechanisms can be inferred.

Cytotoxicity
Genotoxicity

Genotoxicity is the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. The Ames test, a bacterial reverse mutation assay, is a common screening tool for genotoxicity. For aromatic hydrocarbons, metabolic activation (using an S9 mix from rat liver) is often necessary to detect their mutagenic potential. There is a lack of publicly available, direct comparative Ames test results for all four butylbenzene isomers.

Mandatory Visualization

Hypothetical Signaling Pathway for Butylbenzene Isomer-Induced Toxicity

The following diagram illustrates a plausible signaling pathway for toxicity induced by butylbenzene isomers, based on the known mechanisms of similar aromatic hydrocarbons. This is a generalized model and may not represent the exact mechanism for each isomer. The pathway depicts how exposure could lead to oxidative stress, activation of the MAPK and NF-κB signaling pathways, and ultimately, apoptosis.

Butylbenzene_Toxicity_Pathway cluster_0 Cellular Exposure cluster_1 Metabolic Activation cluster_2 Cellular Stress & Signaling cluster_3 Cellular Response Butylbenzene Isomer Butylbenzene Isomer CYP450 Enzymes CYP450 Enzymes Butylbenzene Isomer->CYP450 Enzymes Metabolism Reactive Metabolites Reactive Metabolites CYP450 Enzymes->Reactive Metabolites Oxidative Stress (ROS) Oxidative Stress (ROS) Reactive Metabolites->Oxidative Stress (ROS) MAPK Pathway MAPK Pathway Oxidative Stress (ROS)->MAPK Pathway NF-κB Pathway NF-κB Pathway Oxidative Stress (ROS)->NF-κB Pathway Apoptosis Apoptosis MAPK Pathway->Apoptosis Inflammation Inflammation NF-κB Pathway->Inflammation

Hypothetical signaling cascade for butylbenzene isomer toxicity.
Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of the butylbenzene isomers using a cell-based assay.

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed HepG2 cells in 96-well plates B Incubate for 24 hours A->B D Treat cells with isomers for 24/48 hours B->D C Prepare serial dilutions of Butylbenzene Isomers C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) and IC50 values H->I

Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This comparative guide summarizes the available toxicological data for n-butylbenzene, this compound, isobutylbenzene, and tert-butylbenzene. Based on the limited data, the acute oral toxicity of these isomers appears to be relatively low. However, differences in skin and eye irritation potential are noted, with tert-butylbenzene showing severe skin irritation and this compound causing moderate skin and mild eye irritation.

Significant data gaps exist, particularly in the areas of comparative metabolism, cytotoxicity, genotoxicity, and the specific signaling pathways affected by each isomer. Further research is warranted to fully characterize and compare the toxicological profiles of these compounds. This will enable a more comprehensive risk assessment and a better understanding of their structure-activity relationships. Researchers are encouraged to consult the primary literature and conduct further studies to address these knowledge gaps.

References

Navigating Chromatographic Accuracy: A Guide to Sec-Butylbenzene as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of chromatographic analysis hinges on the quality and reliability of reference standards. This guide provides a comprehensive validation of sec-butylbenzene (B1681704) as a reference standard in chromatography, offering a comparative analysis against common alternatives, supported by experimental data and detailed protocols.

This compound, a stable aromatic hydrocarbon, presents itself as a viable and cost-effective option for a reference standard, particularly in the analysis of volatile organic compounds (VOCs) and related substances by gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its physical and chemical properties, including a boiling point of 173-174°C and its availability in high purity (≥99.5%), make it a suitable candidate for various chromatographic applications.[1]

Understanding the Role of a Reference Standard

A reference standard is a highly purified compound used as a measurement base in analytical chemistry.[2] According to regulatory bodies such as the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA), a reference standard must be well-characterized to ensure its identity, strength, quality, and purity.[2] When a compound is not an official compendial standard, it must undergo a thorough validation process.

Performance Comparison of this compound

The selection of an appropriate internal standard is critical for the accuracy and precision of chromatographic quantification. An ideal internal standard should be chemically similar to the analytes of interest, chromatographically resolved from them, and not present in the original sample. While deuterated compounds are often considered the gold standard, their cost can be a significant factor. Alkylbenzenes, such as this compound, offer a cost-effective alternative.

To provide a clear comparison, the following table summarizes the performance characteristics of this compound alongside other commonly used internal standards in the analysis of aromatic hydrocarbons. The data is collated from various validation studies and application notes.

Reference Standard Typical Analytes Chromatographic Method Linearity (r²) Typical Recovery (%) Precision (RSD %)
This compound BTEX, AlkylbenzenesGC-FID, GC-MS>0.9985 - 115< 15
n-PropylbenzeneBTEX, Volatile HydrocarbonsGC-FID, GC-MS>0.9990 - 110< 10
n-ButylbenzeneBTEX, Gasoline Range OrganicsGC-FID, GC-MS>0.9990 - 110< 10
Toluene-d8 (Deuterated)BTEX, Aromatic SolventsGC-MS>0.99595 - 105< 5
FluorobenzeneVolatile Organic CompoundsGC-MS>0.9980 - 120< 15

Note: The performance data presented are typical values and may vary depending on the specific analytical method, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of a reference standard. Below are representative protocols for the validation of this compound as a reference standard in a gas chromatography application.

Protocol 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of the this compound reference standard.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

Procedure:

  • Standard Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane) at a concentration of approximately 100 µg/mL.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Data Analysis: The purity is calculated by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Protocol 2: Validation as an Internal Standard for BTEX Analysis by GC-MS

Objective: To validate the use of this compound as an internal standard for the quantification of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX).

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

Procedure:

  • Standard Preparation:

    • Stock Solutions: Prepare individual stock solutions of Benzene, Toluene, Ethylbenzene, p-Xylene, m-Xylene, o-Xylene, and this compound in methanol (B129727) at a concentration of 1000 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards containing the BTEX compounds at concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with this compound to a final concentration of 20 µg/mL.

  • Sample Preparation: Spike the unknown sample with this compound to a final concentration of 20 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Oven Temperature Program: Initial temperature of 40°C, hold for 3 minutes, ramp to 150°C at 8°C/min, then to 250°C at 20°C/min, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (split mode 20:1).

    • MS Detection: Selected Ion Monitoring (SIM) mode using characteristic ions for each analyte and this compound.

  • Validation Parameters:

    • Linearity: Plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The coefficient of determination (r²) should be ≥ 0.995.

    • Accuracy: Analyze spiked samples at three different concentration levels. The recovery should be within 85-115%.

    • Precision: Analyze six replicate samples at a single concentration. The relative standard deviation (RSD) should be ≤ 15%.

Visualizing the Validation Workflow

To illustrate the logical flow of validating a reference standard, the following diagram outlines the key steps involved.

ValidationWorkflow cluster_0 Reference Standard Procurement & Initial Assessment cluster_1 Method Development & Validation cluster_2 Stability Assessment cluster_3 Finalization Procurement Procure High-Purity This compound Char Characterization (e.g., MS, NMR, IR) Procurement->Char Purity Purity Assessment (e.g., GC-FID, DSC) Char->Purity MethodDev Develop Chromatographic Method (GC or HPLC) Purity->MethodDev Specificity Specificity/ Selectivity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy MethodDev->Accuracy Precision Precision (Repeatability & Intermediate) MethodDev->Precision LOD_LOQ LOD & LOQ MethodDev->LOD_LOQ Robustness Robustness MethodDev->Robustness ShortTerm Short-Term Stability Robustness->ShortTerm LongTerm Long-Term Stability ShortTerm->LongTerm Documentation Documentation & Validation Report LongTerm->Documentation Implementation Implementation as a Reference Standard Documentation->Implementation

Caption: Workflow for the validation of a chromatographic reference standard.

References

A Comparative Analysis of Experimental and Theoretical Data on the Properties of Sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed cross-validation of experimentally measured and theoretically calculated physicochemical properties of sec-butylbenzene (B1681704) is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive comparison of key data, outlines experimental methodologies, and describes the computational approaches used, offering a valuable resource for assessing the accuracy of predictive models against empirical evidence.

This compound, a significant organic compound, serves as a crucial intermediate in various chemical syntheses. An accurate understanding of its physical and thermodynamic properties is paramount for process design, safety, and the development of new applications. This guide bridges the gap between experimental measurements and theoretical predictions, offering a clear and concise comparison to aid in research and development.

Data Presentation: Experimental vs. Theoretical Values

The following table summarizes the key physicochemical properties of this compound, presenting a side-by-side comparison of experimentally determined values and computationally predicted data. This allows for a direct assessment of the accuracy of current theoretical models.

PropertyExperimental ValueTheoretical/Computed Value
Boiling Point 173-174 °C[1][2][3][4]Not explicitly found in searches.
Melting Point -75 °C to -82.7 °C[1][2][3][4][5]Not explicitly found in searches.
Density 0.86 g/mL to 0.863 g/mL at 25 °C[1][2][3][4]Not explicitly found in searches.
Heat of Vaporization 47.98 kJ/mol at 25 °C[5]Not explicitly found in searches.
Viscosity Data not available in initial searches.Not explicitly found in searches.
Molecular Weight 134.22 g/mol [5]134.22 g/mol (Computed by PubChem 2.2)[5]
XLogP3 4.2 (Computed by XLogP3 3.0)[5]

Experimental Protocols

The experimental values presented in this guide are determined through established laboratory techniques. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination:

The boiling point of an organic liquid like this compound is typically determined using methods such as the Thiele tube or a simple distillation apparatus.

  • Thiele Tube Method: A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it. This setup, attached to a thermometer, is heated in a Thiele tube containing a high-boiling point oil. The side arm of the Thiele tube is heated to create convection currents, ensuring uniform temperature distribution. The boiling point is recorded as the temperature at which a continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary.[2][6][7]

  • Simple Distillation: This method involves heating the liquid in a distillation flask connected to a condenser and a collection flask. A thermometer is placed at the vapor outlet to measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.[8]

Melting Point Determination:

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity. The general principle involves slowly heating a small sample and observing the temperature range over which it melts.

  • Capillary Tube Method: A small, powdered sample of the solid is packed into a capillary tube. This tube is then attached to a thermometer and heated in a controlled manner, often in a melting point apparatus with a heated block or an oil bath (like a Thiele tube). The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[7][9]

Density Measurement:

The density of a liquid can be determined using several methods, with the choice often depending on the required accuracy and sample volume.

  • Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[10]

  • Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale on the hydrometer stem at the point where the liquid surface meets it.[11]

  • Buoyancy Method (Archimedes' Principle): A sinker of known volume is weighed in air and then submerged in the liquid. The apparent loss in weight is equal to the weight of the displaced liquid. The density of the liquid can then be calculated.[10]

Heat of Vaporization Measurement:

The enthalpy of vaporization, or the heat required to transform a liquid into a gas at a constant temperature, can be determined calorimetrically or by measuring the vapor pressure at different temperatures.

  • Calorimetric Method: A known amount of the liquid is vaporized within a calorimeter, and the corresponding heat absorbed is measured. This direct measurement provides the enthalpy of vaporization.[12]

  • Vapor Pressure Measurement (Clausius-Clapeyron Equation): The vapor pressure of the liquid is measured at various temperatures. By plotting the natural logarithm of the vapor pressure against the inverse of the absolute temperature, the enthalpy of vaporization can be calculated from the slope of the resulting line, as described by the Clausius-Clapeyron equation.[13]

Viscosity Determination:

Viscosity, a measure of a fluid's resistance to flow, can be measured using several types of viscometers.

  • Capillary Viscometer (Ostwald or Ubbelohde type): This method involves measuring the time it takes for a known volume of the liquid to flow through a capillary of a known diameter and length under a specific pressure. The viscosity is then calculated based on this flow time.[1][3]

  • Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the liquid at a constant speed. The viscosity is proportional to the measured torque.[14]

  • Falling Sphere Viscometer: The viscosity is determined by measuring the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity.[4][14]

Theoretical Methodologies

The theoretical data presented are derived from computational chemistry models, which use the principles of quantum mechanics and classical physics to predict molecular properties.

Quantum Mechanical Methods:

  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. It determines the energy of a molecule based on its electron density. The choice of the exchange-correlation functional (e.g., B3LYP) and the basis set (e.g., 6-31G*) are critical for the accuracy of the predictions.[11][15][16]

  • Ab Initio Calculations: These are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. The accuracy of these calculations is highly dependent on the level of theory and the basis set used.[1][12]

Molecular Mechanics and Molecular Dynamics:

  • Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a system of atoms. The interactions between atoms are described by a force field (e.g., MMFF94s). MM methods are computationally less expensive than quantum mechanical methods and are suitable for large molecules. The computed properties in PubChem are often derived using such methods.[7]

  • Molecular Dynamics (MD) Simulations: MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. These simulations can be used to predict bulk properties like density and viscosity. The accuracy of MD simulations depends heavily on the chosen force field and the length of the simulation.[4][10][17][18]

PubChem Computed Properties:

PubChem provides a range of computationally generated properties for the chemical structures in its database. These are typically calculated using a combination of methods. For instance, the 3D conformer models are generated using the MMFF94s force field. Other properties are calculated using various algorithms and models, and the specific methodology can often be found in the detailed data source information for each compound.[5][7][8][14][19]

Cross-Validation Workflow

The process of cross-validating experimental and theoretical data is a cyclical and iterative process essential for refining both experimental techniques and computational models.

CrossValidation cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_design Experiment Design exp_execution Experiment Execution exp_design->exp_execution exp_data Experimental Data exp_execution->exp_data comparison Data Comparison & Analysis exp_data->comparison model_select Model Selection computation Computation model_select->computation theo_data Theoretical Data computation->theo_data theo_data->comparison validation Validation/Refinement comparison->validation validation->exp_design Refine Experiment validation->model_select Refine Model

References

A Comparative Guide to Sec-Butylbenzene Production Processes: Benchmarking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various catalytic processes for the production of sec-butylbenzene (B1681704), a key raw material in the synthesis of pharmaceuticals and other fine chemicals. The efficiency of different methods is evaluated based on quantitative data from published literature and patents, with a focus on yield, selectivity, and reaction conditions. Detailed experimental protocols and process flow diagrams are provided to facilitate reproducibility and aid in process selection and optimization.

Data Presentation: A Comparative Analysis of Catalytic Systems

The following table summarizes the key performance indicators for different catalytic systems employed in the alkylation of benzene (B151609) with butene to produce this compound.

Catalyst SystemCatalyst TypeAlkylating AgentTemperature (°C)Pressure (MPa)Benzene:Butene Molar RatioButene Conversion (%)This compound Selectivity (%)Key ByproductsReference
Aluminum Chloride (AlCl₃) Homogeneous Lewis Acidn-butene20 - 70AtmosphericExcess BenzeneHigh~99% (with low isobutylbenzene)Isobutylbenzene, Di-sec-butylbenzene, Tri-sec-butylbenzene--INVALID-LINK--
Solid Phosphoric Acid (SPA) Heterogeneous Brønsted Acid1-butene / Mixed Butenes160 - 2801.0 - 6.02:1 to 20:1>80%High (isomerization can occur)Isobutylbenzene, tert-butylbenzene, Oligomers--INVALID-LINK--, --INVALID-LINK--
Zeolite (MCM-22 family) Heterogeneous Shape-SelectiveEthylene (B1197577) / Butene100 - 2801.0 - 6.02:1 to 20:1High>99.5% (very low isomer formation)Di-sec-butylbenzene (minimal)--INVALID-LINK--, --INVALID-LINK--
Ionic Liquids Homogeneous/HeterogeneousButeneRoom Temp. - 100VariesVaries>99.5% (for general alkylation)High (expected)Varies with IL--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key production processes are outlined below.

Aluminum Chloride (AlCl₃) Catalyzed Alkylation

This process utilizes a homogeneous Lewis acid catalyst, typically a liquid complex of aluminum chloride.

Materials:

  • Benzene (anhydrous)

  • n-butene (or a mixed butene stream)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrogen chloride (HCl) gas

  • Aromatic hydrocarbon (for complex formation, e.g., this compound)

  • Ice bath

  • Stirred reactor

  • Quenching solution (e.g., cold water or dilute acid)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Catalyst Complex Preparation: In a separate vessel, prepare the liquid aluminum chloride complex catalyst by reacting anhydrous aluminum chloride with an aromatic hydrocarbon and hydrogen chloride. The concentration of AlCl₃ in the complex is typically around 25-30 wt%.

  • Reaction Setup: Charge a stirred reactor with anhydrous benzene. The molar ratio of benzene to n-butene should be in excess, typically ranging from 2:1 to 10:1.

  • Initiation: Cool the benzene to 0-5°C using an ice bath.

  • Catalyst Addition: Slowly add the prepared AlCl₃ complex catalyst to the cooled benzene with vigorous stirring. The amount of catalyst is typically between 0.5% and 5% by weight of the benzene.

  • Alkylation: Introduce n-butene gas or liquid into the reactor at a controlled rate while maintaining the temperature between 20°C and 70°C. The reaction is exothermic, so cooling is necessary.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the conversion of butene and the product distribution.

  • Quenching: Once the desired conversion is achieved, quench the reaction by slowly adding the reaction mixture to ice-cold water or a dilute acid solution to deactivate the catalyst.

  • Work-up: Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any remaining acid.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and then filter. Purify the this compound from unreacted benzene and heavier byproducts by distillation.

Zeolite (MCM-22) Catalyzed Alkylation

This process employs a shape-selective zeolite catalyst, offering high selectivity to this compound and minimizing isomer formation.

Materials:

  • Benzene (anhydrous)

  • Butene (or ethylene for an alternative route)

  • MCM-22 family zeolite catalyst (e.g., MCM-22, MCM-49)

  • Fixed-bed reactor system

  • High-pressure liquid pump

  • Mass flow controller for gas feeds

  • Temperature and pressure controllers

  • Condenser and product collection system

  • Gas chromatograph for analysis

Procedure:

  • Catalyst Loading: Load the fixed-bed reactor with the MCM-22 family zeolite catalyst. The catalyst is typically in the form of extrudates or pellets.

  • Catalyst Activation: Activate the catalyst by heating it under a flow of inert gas (e.g., nitrogen) to a high temperature (typically 400-550°C) to remove any adsorbed water.

  • Reaction Setup: Set the reactor temperature to the desired range, typically between 100°C and 280°C, and pressurize the system to 1.0 - 6.0 MPa with an inert gas.

  • Feed Introduction: Introduce the liquid benzene and butene feeds into the reactor using high-pressure pumps. The benzene to butene molar ratio is typically maintained between 2:1 and 20:1. The weight hourly space velocity (WHSV) is generally in the range of 0.1-20 h⁻¹.

  • Reaction: The reactants flow through the catalyst bed where the alkylation reaction occurs.

  • Product Collection: The reactor effluent is cooled in a condenser, and the liquid product is collected in a separator. Any unreacted gases are vented or recycled.

  • Analysis: Analyze the liquid product using gas chromatography to determine the conversion of butene, selectivity to this compound, and the composition of byproducts.

  • Catalyst Regeneration: Over time, the catalyst may deactivate due to coke formation. It can be regenerated by controlled combustion of the coke in a stream of air diluted with nitrogen.

Mandatory Visualization

Logical Flow of this compound Production Processes

sec_butylbenzene_production cluster_reactants Reactants cluster_catalysts Catalytic Processes cluster_products Products & Separation Benzene Benzene Alkylation Alkylation Reaction Benzene->Alkylation Butene Butene Butene->Alkylation AlCl3 Homogeneous Catalysis (AlCl₃) SPA Heterogeneous Catalysis (Solid Phosphoric Acid) Zeolite Shape-Selective Catalysis (Zeolite) IonicLiquid Alternative Catalysis (Ionic Liquid) Alkylation->AlCl3 Alkylation->SPA Alkylation->Zeolite Alkylation->IonicLiquid Separation Separation & Purification Alkylation->Separation SBB This compound (Desired Product) Byproducts Byproducts (Isomers, Oligomers) Separation->SBB Separation->Byproducts

Caption: Overview of this compound production pathways.

Experimental Workflow for Homogeneous (AlCl₃) Catalysis

AlCl3_Workflow start Start cat_prep Prepare AlCl₃ Catalyst Complex start->cat_prep react_setup Setup Reactor with Anhydrous Benzene start->react_setup add_cat Add Catalyst Complex cat_prep->add_cat cool Cool Reactor to 0-5°C react_setup->cool cool->add_cat add_butene Introduce n-Butene add_cat->add_butene monitor Monitor Reaction by GC add_butene->monitor quench Quench Reaction monitor->quench workup Aqueous Work-up & Separation quench->workup dry Dry Organic Layer workup->dry purify Purify by Distillation dry->purify end End (Pure this compound) purify->end

Caption: Workflow for AlCl₃ catalyzed this compound synthesis.

Experimental Workflow for Heterogeneous (Zeolite) Catalysis

Zeolite_Workflow start Start load_cat Load Zeolite Catalyst into Fixed-Bed Reactor start->load_cat activate_cat Activate Catalyst (High Temp, N₂ Flow) load_cat->activate_cat setup_react Set Reaction Temp & Pressure activate_cat->setup_react feed Introduce Benzene & Butene Feeds setup_react->feed reaction Alkylation Reaction in Catalyst Bed feed->reaction collect Cool & Collect Product reaction->collect analyze Analyze Product by GC collect->analyze end End (this compound Product) analyze->end

Caption: Workflow for Zeolite catalyzed this compound synthesis.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like sec-butylbenzene (B1681704) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.

Immediate Safety and Handling Protocols

This compound is a flammable liquid and requires careful handling to mitigate risks.[1][2][3] It is crucial to prevent its release into the environment as it is very toxic to aquatic organisms and may cause long-term adverse effects.[1]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, and eye/face protection when handling this compound.[2][4][5]

  • Ventilation: Use in a well-ventilated area. For larger quantities or in enclosed spaces, local exhaust ventilation or a process enclosure ventilation system may be necessary.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][4][5][6] Use non-sparking tools and take precautionary measures against static discharge.[2][5][6]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][4][5][6]

  • Spills: In case of a spill, remove all ignition sources and clean up immediately.[1] For major spills, clear the area and alert emergency responders.[1] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[5]

Waste Characterization and Disposal Considerations

This compound is classified as a hazardous substance.[1] Due to its ignitability, it is assigned the EPA hazardous waste number D001.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]

PropertyValueCitation
EPA Hazardous Waste Number D001 (Ignitability)[1]
Appearance Colorless liquid[1][3]
Solubility in Water Insoluble, floats on water[1][3]
Flash Point 52 °C (126 °F)[7]

Step-by-Step Disposal Procedures

A hierarchical approach to waste management is recommended, prioritizing waste reduction, reuse, and recycling before considering disposal.[1]

  • Waste Identification and Segregation:

    • Clearly label all containers of this compound waste with a "Hazardous Waste" label.

    • Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.[4] Keep it in its original container or a compatible, properly labeled container.[4]

  • Exploring Alternatives to Disposal:

    • Reduction: Minimize the amount of this compound used in experiments.

    • Reuse: If the material is unused and uncontaminated, consider its potential for reuse within the lab.

    • Recycling/Reclamation: If the material is contaminated, it may be possible to reclaim it through processes like filtration or distillation.[1] Consult with the manufacturer or a specialized waste management company for recycling options.[1]

  • Final Disposal:

    • If reduction, reuse, or recycling are not feasible, the waste must be disposed of as hazardous waste.

    • Dispose of the contents and container at an approved waste disposal plant.[4][5][6]

    • Never dispose of this compound down the drain or into the environment.[1] Collect all wash water from cleaning equipment for proper treatment and disposal.[1]

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for specific guidance and to arrange for pickup and disposal.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Is the material unused and uncontaminated? A->B C Can it be reused in the laboratory? B->C Yes E Is recycling or reclamation a viable option? B->E No D Store for future use C->D Yes C->E No F Consult with manufacturer or waste management for recycling E->F Yes G Dispose of as Hazardous Waste E->G No H Label container as 'Hazardous Waste' G->H I Store in a designated, safe area H->I J Arrange for pickup by a licensed waste disposal service I->J

Caption: this compound disposal decision workflow.

References

Personal protective equipment for handling Sec-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sec-Butylbenzene (B1681704)

This guide provides comprehensive safety and logistical information for the handling and disposal of this compound, tailored for laboratory and research professionals. Following these procedures is critical for ensuring personal safety and environmental protection.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below, offering a quick reference for its physical properties and hazard classifications.

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₄[1]
Molecular Weight 134.22 g/mol [1][2]
Appearance Colorless liquid[3][4][5]
Odor Aromatic[4]
Boiling Point 173-174 °C[2][6]
Melting Point -75.5 °C[2][6]
Flash Point 52.0 °C (125.6 °F) - closed cup[2]
Autoignition Temperature 415 °C (779 °F)[1]
Flammability Limits Lower: 0.8% Upper: 6.9%[1][7]
Vapor Pressure 1.33 hPa @ 19 °C[1]
Vapor Density 4.62[1]
Specific Gravity 0.860 g/mL at 25 °C[1][2]
Water Solubility Does not mix with water[3]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance and requires specific PPE to minimize exposure risks.[3] It is a flammable liquid and vapor, harmful if swallowed, and can cause skin and eye irritation.[3][4][5][8] Vapors may lead to drowsiness and dizziness.[3]

PPE CategoryRecommended EquipmentRationale and Citation(s)
Eye and Face Protection - Safety glasses with side shields - Chemical goggles - Face shieldTo protect against splashes and vapors. A face shield is necessary when there is a risk of explosion or significant splashing.[1][3][9]
Hand Protection - Chemical resistant gloves (e.g., PVC, Neoprene)To prevent skin contact. The choice of glove material should be based on breakthrough time and permeation rate. For prolonged or frequent contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended.[3]
Body Protection - Overalls - PVC Apron - Tight-weave, non-static clothing (for large scale use)To protect skin from accidental splashes and contact with contaminated surfaces.[3]
Respiratory Protection - Type A filter respirator (or equivalent)Required when working in poorly ventilated areas or confined spaces where vapor concentrations may accumulate. Not typically necessary under normal laboratory conditions with adequate engineering controls.[1][3][5]
Foot Protection - Closed-toe shoes - Non-sparking safety footwear (for large scale use)To protect feet from spills and in environments where static discharge is a concern.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Spill & Waste Disposal cluster_post Post-Handling A Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Ground/Bond Containers and Equipment C->D E Use Non-Sparking Tools D->E F Dispense Smallest Required Quantity E->F G Keep Containers Tightly Closed F->G I Contain Spills with Inert Absorbent Material F->I In case of spill H Store in a Cool, Well-Ventilated, Flammable Liquid Storage Area G->H J Collect Waste in Labeled Hazardous Waste Container G->J After use L Decontaminate Work Area H->L End of work I->J K Dispose of Waste via Approved Facility J->K M Remove and Dispose of Contaminated PPE L->M N Wash Hands Thoroughly M->N

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

  • Use explosion-proof ventilation and electrical equipment in areas of use and storage.[1]

2. Safe Work Practices:

  • Eliminate all ignition sources from the work area, including open flames, hot surfaces, and sparks.[1][4]

  • Use non-sparking tools for all operations.[1][4]

  • Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[1][4]

  • Avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[3]

  • Do not eat, drink, or smoke in the laboratory or storage areas.[8][10]

  • When not in use, ensure containers are tightly closed to prevent the escape of vapors.[1][4][8]

3. Storage:

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4]

  • Keep containers tightly sealed and store them away from incompatible materials such as strong oxidizing agents.[1][4]

  • Do not store in unventilated areas like pits or basements where vapors can accumulate.[3]

Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.[3]

  • Waste Collection: All contaminated waste should be collected in a designated, clearly labeled, and sealed hazardous waste container.[10] Do not mix this waste with other chemical waste streams.[10]

  • Environmental Precaution: Avoid releasing this compound into the environment, as it is very toxic to aquatic life.[3] Do not allow wash water from cleaning equipment to enter drains.[3]

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal facility.[1][8] If possible, recycling should be considered; consult the manufacturer or a waste management authority for options.[3][7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationFirst Aid / Response ProtocolCitation(s)
Eye Contact Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing, including footwear. Flush the affected skin and hair with running water and soap, if available. Seek medical attention if irritation occurs.[1][3]
Inhalation Remove the individual from the contaminated area to fresh air. Lay the person down and keep them warm and rested. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting due to the risk of aspiration into the lungs, which can cause chemical pneumonitis. If vomiting occurs, lean the patient forward or place them on their left side. Seek immediate medical attention.[3]
Minor Spill Remove all ignition sources. Clean up the spill immediately using an inert absorbent material (e.g., sand, vermiculite).[1][3]
Major Spill Evacuate personnel from the area and move upwind. Alert emergency responders, informing them of the location and nature of the hazard.[3]
Fire Use carbon dioxide, dry chemical powder, or foam to extinguish the fire. Water spray can be used to cool containers exposed to fire.[1][4]

References

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